molecular formula C10H20N2O3 B1310605 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine CAS No. 475469-15-9

3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

Cat. No.: B1310605
CAS No.: 475469-15-9
M. Wt: 216.28 g/mol
InChI Key: AXNAHFQBVPFTPL-UHFFFAOYSA-N
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Description

3-Boc-Amino-3-(hydroxymethyl)pyrrolidine is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-10(7-13)4-5-11-6-10/h11,13H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNAHFQBVPFTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455066
Record name tert-Butyl [3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
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Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475469-15-9
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)-3-pyrrolidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475469-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine (CAS 475469-15-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Boc-Amino-3-(hydroxymethyl)pyrrolidine, with the CAS number 475469-15-9, is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidine ring substituted with a Boc-protected amine and a hydroxymethyl group at the 3-position, offers a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The pyrrolidine moiety is a common structural motif in many biologically active compounds, often contributing to favorable pharmacokinetic properties and target binding affinity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on experimental details relevant to researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimental data for this specific compound is limited in the public domain, and some values are estimated based on structurally related compounds.

PropertyValueSource
CAS Number 475469-15-9-
Molecular Formula C₁₀H₂₀N₂O₃[1]
Molecular Weight 216.28 g/mol [1]
IUPAC Name tert-butyl (3-(hydroxymethyl)pyrrolidin-3-yl)carbamate-
Synonyms 3-(tert-Butoxycarbonylamino)-3-(hydroxymethyl)pyrrolidine-
Boiling Point ~351.4 °C at 760 mmHg (estimated for stereoisomer)[2]
Melting Point Not available-
Solubility Not available-

Synthesis and Experimental Protocols

The synthesis of 3,3-disubstituted pyrrolidines like the title compound can be challenging. General synthetic strategies often involve multi-step sequences starting from acyclic precursors or the functionalization of existing pyrrolidine rings.

General Synthetic Approach

A common conceptual pathway to 3-amino-3-substituted pyrrolidines involves the construction of a suitable precursor followed by the introduction of the amino and hydroxymethyl groups. One plausible, though not explicitly detailed in the literature for this specific CAS number, synthetic route could involve the following key transformations:

synthesis_workflow start Pyrrolidine Precursor step1 Introduction of a carbonyl group at C3 start->step1 step2 Strecker or similar amination step1->step2 step3 Reduction of nitrile/ester step2->step3 step4 Boc Protection step3->step4 end_product This compound step4->end_product

Caption: Conceptual workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Hypothetical)

Step 1: Synthesis of a 3-substituted pyrrolidine precursor

A potential starting material could be a pyrrolidine derivative with functional groups at the 3-position that allow for the introduction of the amine and hydroxymethyl groups. For instance, a diester or a cyanoester at the 3-position could be a viable intermediate.

Step 2: Introduction of the hydroxymethyl and protected amino groups

  • Materials: 3,3-disubstituted pyrrolidine precursor, Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Anhydrous tetrahydrofuran (THF), Dichloromethane (DCM), Standard workup reagents (e.g., saturated aqueous NaHCO₃, brine, MgSO₄).

  • Procedure:

    • To a stirred solution of the pyrrolidine precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of the reducing agent (e.g., LiAlH₄ in THF) at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction by the sequential addition of water and aqueous NaOH.

    • Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

    • Dissolve the crude intermediate in DCM and add triethylamine.

    • To this solution, add a solution of Boc₂O in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Spectroscopic Data (Predicted)

As experimental spectra for this compound are not available, predicted ¹H and ¹³C NMR chemical shifts are provided below. These are estimations and should be confirmed by experimental data.

¹H NMR (predicted):

  • ~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

  • ~1.8-2.2 ppm (m, 2H): Protons at the C4 position of the pyrrolidine ring.

  • ~3.0-3.5 ppm (m, 4H): Protons at the C2 and C5 positions of the pyrrolidine ring.

  • ~3.6-3.8 ppm (m, 2H): Protons of the hydroxymethyl group.

  • ~4.8-5.2 ppm (br s, 1H): NH proton of the carbamate.

  • ~2.0-2.5 ppm (br s, 1H): NH proton of the pyrrolidine ring.

¹³C NMR (predicted):

  • ~28.4 ppm: Carbons of the methyl groups of the Boc protecting group.

  • ~35-40 ppm: Carbon at the C4 position of the pyrrolidine ring.

  • ~45-50 ppm: Carbons at the C2 and C5 positions of the pyrrolidine ring.

  • ~60-65 ppm: Carbon of the hydroxymethyl group.

  • ~60-65 ppm: Quaternary carbon at the C3 position of the pyrrolidine ring.

  • ~79.5 ppm: Quaternary carbon of the tert-butyl group of the Boc protecting group.

  • ~156.0 ppm: Carbonyl carbon of the Boc protecting group.

Mass Spectrometry (predicted):

  • [M+H]⁺: Expected around m/z 217.15.

  • [M+Na]⁺: Expected around m/z 239.13.

  • A characteristic fragmentation pattern would involve the loss of the Boc group (100 amu) or the tert-butyl group (57 amu).

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] 3-Substituted pyrrolidines, in particular, have shown a wide range of biological activities.

Role as a Chiral Building Block

This compound serves as a valuable chiral building block for introducing a constrained, functionalized five-membered ring into a larger molecule. This can be advantageous for:

  • Improving Potency and Selectivity: The rigid pyrrolidine ring can help to lock a molecule into a specific conformation that is optimal for binding to a biological target.

  • Enhancing Metabolic Stability: The non-natural amino acid-like structure can confer resistance to enzymatic degradation.[4]

  • Modulating Physicochemical Properties: The introduction of the pyrrolidine and hydroxymethyl groups can influence solubility and cell permeability.[4]

Potential Therapeutic Areas

Derivatives of 3-aminopyrrolidine have been investigated for a variety of therapeutic applications, suggesting potential areas of interest for compounds derived from this compound:

  • Neuroscience: 3-Aryl pyrrolidines are known to be potent and selective ligands for serotonin and dopamine receptors, making them relevant for the development of treatments for neurological and psychiatric disorders.[5]

  • Antimicrobial Agents: The pyrrolidine scaffold is present in some antibacterial compounds.[1]

  • Anticancer Agents: Certain pyrrolidine derivatives have been explored for their antitumor activities.[]

Signaling Pathway Involvement (Hypothetical)

While no specific signaling pathways involving this compound have been documented, its structural features suggest potential interactions with various biological targets. The pyrrolidine core can mimic the structure of proline, an amino acid often found in the recognition motifs of proteins.

signaling_pathway compound Pyrrolidine-based Drug Candidate receptor Target Receptor (e.g., GPCR, Ion Channel) compound->receptor Binding downstream Downstream Signaling (e.g., Kinase Cascade, Second Messengers) receptor->downstream Signal Transduction response Cellular Response (e.g., Neurotransmission, Inhibition of Proliferation) downstream->response Modulation

Caption: A generalized signaling pathway where a pyrrolidine-based compound could act.

Conclusion

This compound is a promising chiral building block for the synthesis of novel, biologically active molecules. While detailed experimental data for this specific compound is not extensively available, its structural analogy to other pharmacologically relevant pyrrolidines suggests significant potential in drug discovery, particularly in the areas of neuroscience and infectious diseases. Further research to fully characterize this compound and explore its synthetic utility is warranted. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging this versatile scaffold in their programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Boc-Amino-3-(hydroxymethyl)pyrrolidine is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a pyrrolidine scaffold with a protected amine and a primary alcohol, make it a versatile synthon for the creation of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound and its close isomers. Due to the limited availability of direct experimental data for this compound, this document also includes detailed experimental protocols for the determination of its key physicochemical parameters. Furthermore, a conceptual framework for its integration into a drug discovery workflow is presented.

Physicochemical Properties

Table 1: Physicochemical Data Summary

PropertyValueSource/Method
Molecular Formula C₁₀H₂₀N₂O₃-
Molecular Weight 216.28 g/mol Calculated[1]
Boiling Point 351.4 °C at 760 mmHgCalculated for isomer[1]
Melting Point Not available-
Solubility Not available-
logP Not available-
pKa Not available-

Experimental Protocols for Physicochemical Characterization

To facilitate the acquisition of precise experimental data for this compound, the following standard laboratory protocols are provided.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Determination of Solubility

Understanding the solubility profile of a compound is essential for its formulation and use in various assays.

Methodology:

  • Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

  • Procedure: A known mass (e.g., 1 mg) of the compound is placed in a vial. A small, measured volume (e.g., 100 µL) of the solvent is added. The mixture is vortexed for a set period (e.g., 1 minute).

  • Observation: The sample is visually inspected for complete dissolution. If the solid dissolves, further solvent is added to determine the approximate solubility (e.g., mg/mL). If the solid does not dissolve, the process is repeated with a smaller amount of the compound or a larger volume of the solvent.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter for predicting its pharmacokinetic properties.

Methodology (Shake-Flask Method):

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Sample Preparation: A known concentration of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Equal volumes of the octanol and water phases are combined in a flask with the dissolved compound. The flask is shaken for a set period to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa

The pKa value(s) indicate the acidity or basicity of a compound and are crucial for understanding its ionization state at different pH values.

Methodology (Potentiometric Titration):

  • Sample Preparation: A known concentration of the compound is dissolved in water or a suitable co-solvent.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a compound with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

Role in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] 3-substituted pyrrolidines, in particular, have shown a wide range of biological activities.[4][5] The presence of both a hydrogen bond donor (amine) and acceptor (hydroxymethyl) in this compound suggests its potential to interact with biological targets such as enzymes and receptors.

The general workflow for incorporating a novel building block like this compound into a drug discovery program is outlined below.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development A Building Block Synthesis (this compound) B Library Synthesis (Combinatorial Chemistry) A->B Incorporate into scaffolds C High-Throughput Screening (HTS) (Biochemical/Cell-based Assays) B->C Test against biological targets D Hit Identification C->D Identify active compounds E Structure-Activity Relationship (SAR) Studies D->E Optimize potency and selectivity F ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) E->F Assess drug-like properties G Lead Candidate Selection F->G Select best candidate H In Vivo Efficacy Studies G->H I Clinical Trials H->I

Caption: A generalized workflow for the integration of a novel chemical building block into a drug discovery pipeline.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the initial characterization of a novel compound like this compound.

CharacterizationWorkflow Start Synthesized Compound (this compound) Purification Purification (e.g., Chromatography, Recrystallization) Start->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Purity_Assessment Purity Assessment (HPLC, Elemental Analysis) Structure_Verification->Purity_Assessment Physicochemical_Characterization Physicochemical Characterization Purity_Assessment->Physicochemical_Characterization Biological_Screening Initial Biological Screening Purity_Assessment->Biological_Screening Melting_Point Melting Point Determination Physicochemical_Characterization->Melting_Point Solubility_Profile Solubility Profiling Physicochemical_Characterization->Solubility_Profile LogP_Determination logP Determination Physicochemical_Characterization->LogP_Determination pKa_Determination pKa Determination Physicochemical_Characterization->pKa_Determination

Caption: A standard experimental workflow for the initial characterization of a newly synthesized chemical entity.

Conclusion

This compound represents a promising, yet under-characterized, building block for the synthesis of novel chemical entities with potential therapeutic value. While direct experimental data on its physicochemical properties are sparse, this guide provides a framework for its systematic evaluation through established experimental protocols. The versatile nature of the pyrrolidine scaffold suggests that derivatives of this compound could find applications in a wide range of therapeutic areas. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted to fully explore its potential in drug discovery.

References

Structure Elucidation of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine. This molecule, a valuable chiral building block in medicinal chemistry, features a pyrrolidine core with a sterically hindered quaternary carbon at the 3-position, substituted with both a Boc-protected amine and a hydroxymethyl group. Due to the absence of readily available public spectroscopic data for this specific compound, this guide presents a detailed analysis based on predicted spectroscopic values derived from analogous structures. It includes predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with standardized experimental protocols for data acquisition. This document serves as a practical reference for researchers engaged in the synthesis, purification, and characterization of this and related compounds.

Molecular Structure and Properties

  • IUPAC Name: tert-butyl 3-(hydroxymethyl)-3-aminopyrrolidine-1-carboxylate

  • Molecular Formula: C₁₀H₂₀N₂O₃

  • Molecular Weight: 216.28 g/mol

  • CAS Number: 475469-15-9

The structure consists of a five-membered pyrrolidine ring N-protected with a tert-butoxycarbonyl (Boc) group. The C3 carbon is a quaternary center, bonded to the ring nitrogen, the C2 and C4 carbons, a primary amine (protected as a carbamate), and a hydroxymethyl group.

Spectroscopic Data for Structure Confirmation

The following tables summarize the predicted spectroscopic data crucial for the confirmation of the molecular structure. These predictions are based on established chemical shift ranges and fragmentation patterns observed in structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional AssignmentRationale
~ 4.8 - 5.2Broad Singlet1H-NH- (Boc)Carbamate protons are often broad and can exchange.
~ 3.6 - 3.8Singlet2H-CH₂OHProtons on the hydroxymethyl group, adjacent to a quaternary carbon. May appear as two doublets if rotation is hindered.
~ 3.2 - 3.6Multiplet4HH-2, H-5 (-NCH₂)Protons adjacent to the Boc-protected nitrogen atom on the pyrrolidine ring.
~ 3.0 - 3.3Broad Singlet1H-OHHydroxyl proton signal is typically broad and its position is concentration and solvent dependent.
~ 1.8 - 2.2Multiplet2HH-4 (-CH₂)Methylene protons on the C4 position of the pyrrolidine ring.
1.45Singlet9H-C(CH₃)₃ (Boc)Characteristic singlet for the nine equivalent protons of the tert-butyl group.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Carbon Type (DEPT)Provisional AssignmentRationale
~ 155.5CC=O (Boc)Typical chemical shift for a carbamate carbonyl carbon.
~ 79.5C-C (CH₃)₃ (Boc)Quaternary carbon of the tert-butyl group.
~ 65.0CH₂-C H₂OHCarbon of the hydroxymethyl group, shifted downfield by the oxygen atom.
~ 58.0CC-3 (Quaternary)The quaternary carbon of the pyrrolidine ring.
~ 46.0CH₂C-2 / C-5 (-NCH₂)Pyrrolidine carbons adjacent to the nitrogen. May be two distinct signals.
~ 44.0CH₂C-2 / C-5 (-NCH₂)Pyrrolidine carbons adjacent to the nitrogen. May be two distinct signals.
~ 35.0CH₂C-4 (-CH₂)Methylene carbon at the C4 position of the pyrrolidine ring.
28.7CH₃-C(C H₃)₃ (Boc)Characteristic signal for the three equivalent methyl carbons of the Boc group.
Table 3: Predicted Mass Spectrometry (ESI-MS) Data
m/z ValueIon SpeciesInterpretation
217.15[M+H]⁺Protonated molecular ion. Confirms the molecular weight of the compound (216.28 Da).
239.13[M+Na]⁺Sodium adduct of the molecular ion.
161.12[M - C₄H₈ + H]⁺Loss of isobutylene (56 Da) from the Boc group via McLafferty rearrangement, a characteristic fragmentation.
117.09[M - Boc + H]⁺Loss of the entire Boc group (100 Da).
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 3450 - 3300BroadO-H StretchHydroxyl (-OH)
~ 3350MediumN-H StretchCarbamate (-NH-Boc)
2975, 2870StrongC-H Stretch (sp³)Alkyl groups
~ 1690 - 1670StrongC=O Stretch (Amide I)Carbamate (-COO-)
~ 1520MediumN-H Bend (Amide II)Carbamate (-NH-Boc)
~ 1165StrongC-O StretchCarbamate / Alcohol

Experimental Workflow and Protocols

The following section details the standardized procedures for acquiring the spectroscopic data necessary for the structure elucidation of this compound.

Structure Elucidation Workflow

The logical flow for confirming the structure of a synthesized compound involves a series of orthogonal analytical techniques. Each method provides unique information that, when combined, offers unambiguous proof of the chemical structure.

G cluster_start Input cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_end Conclusion Unknown_Compound Synthesized Product (Presumed Target Structure) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Unknown_Compound->NMR MS Mass Spectrometry (ESI-MS) Unknown_Compound->MS IR IR Spectroscopy Unknown_Compound->IR NMR_Data Proton & Carbon Environment Connectivity (2D NMR) NMR->NMR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data IR_Data Functional Groups (-OH, -NH, C=O) IR->IR_Data Structure_Confirmed Structure Elucidated: 3-Boc-Amino-3- (hydroxymethyl)pyrrolidine NMR_Data->Structure_Confirmed MS_Data->Structure_Confirmed IR_Data->Structure_Confirmed

Caption: Workflow for the structure elucidation of a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chloroform-d (CDCl₃) is often a suitable starting point for this type of molecule.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition by comparing the measured exact mass with the calculated mass.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for oils): Place a small drop of the sample between two KBr or NaCl plates.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Accumulate a sufficient number of scans (e.g., 16) for a high-quality spectrum.

    • Identify and label the characteristic peaks corresponding to the functional groups present in the molecule.

Conclusion

The comprehensive analysis using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a complete and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and elemental formula, while its fragmentation patterns reveal key structural motifs like the Boc group. Finally, IR spectroscopy provides definitive evidence for the presence of the key functional groups. Together, these techniques form a robust analytical package for the verification of this important synthetic building block.

3-Boc-Amino-3-(hydroxymethyl)pyrrolidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides core technical data and a structural representation of this compound, a key building block in synthetic chemistry.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and molecular modeling.

PropertyValueCitations
Molecular FormulaC₁₀H₂₀N₂O₃[1][2]
Molecular Weight216.277 g/mol [1][2]
CAS Number475469-15-9[2]
Synonymstert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate[2]

Experimental Protocols

Detailed experimental protocols involving this compound are typically found in synthetic methodology literature. A general experimental workflow for a reaction utilizing this reagent would involve the following conceptual stages.

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis & Characterization reagent 3-Boc-Amino-3- (hydroxymethyl)pyrrolidine reaction_vessel Inert Atmosphere Reaction Vessel reagent->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel reactants Other Reactants reactants->reaction_vessel reaction_conditions Stirring & Temperature Control reaction_vessel->reaction_conditions monitoring Reaction Monitoring (TLC, LC-MS) reaction_conditions->monitoring quench Quenching monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., Chromatography) drying->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis final_product Final Product analysis->final_product

Caption: A generalized experimental workflow for a chemical synthesis.

Molecular Structure and Connectivity

The molecular formula C₁₀H₂₀N₂O₃ represents the constituent atoms of this compound. The logical relationship and connectivity of its primary functional groups are illustrated in the diagram below. This visualization aids in understanding the molecule's steric and electronic properties, which are critical for predicting its reactivity.

pyrrolidine Pyrrolidine Ring molecule 3-Boc-Amino-3- (hydroxymethyl)pyrrolidine pyrrolidine->molecule boc Boc Protecting Group (tert-butoxycarbonyl) amino Amino Group (-NH) boc->amino protects boc->molecule amino->pyrrolidine attached at C3 hydroxymethyl Hydroxymethyl Group (-CH₂OH) hydroxymethyl->pyrrolidine attached at C3 hydroxymethyl->molecule

Caption: Key functional groups of the target molecule.

References

A Technical Guide to Pyrrolidinyl Carbamates in Medicinal Chemistry: Focus on tert-butyl 3-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a privileged structure, forming the core of numerous approved therapeutics and clinical candidates. Its conformational rigidity and amenability to functionalization make it an ideal building block for creating molecules with precise three-dimensional orientations that can effectively interact with biological targets. Within this class of compounds, tert-butyl 3-(hydroxymethyl)pyrrolidin-3-ylcarbamate and its related isomers are of particular interest. The presence of a protected amine and a primary alcohol on the same carbon atom offers synthetic chemists a versatile handle for constructing complex molecular architectures. This guide provides an in-depth technical overview of this compound, its key synonyms and identifiers, physicochemical properties, a representative synthetic protocol, and its applications in drug development, aimed at researchers, scientists, and professionals in the field.

Chemical Identity and Nomenclature

Precise identification of chemical entities is paramount in research and development to ensure reproducibility and accurate communication. tert-butyl 3-(hydroxymethyl)pyrrolidin-3-ylcarbamate is the systematic name for a molecule that can exist as a racemate or as individual enantiomers. The nomenclature can vary depending on the position of the protective group and the stereochemistry, leading to potential ambiguity. The core structure features a pyrrolidine ring substituted at the 3-position with both a hydroxymethyl group and a tert-butoxycarbonyl (Boc)-protected amine.

It is crucial to distinguish this compound from its isomers where the Boc group is attached to the pyrrolidine ring nitrogen (position 1). For clarity, this guide will focus on the title compound and provide information on its closely related isomers, which are also common building blocks in medicinal chemistry.

Key Synonyms and Identifiers

The following table summarizes the common names, CAS numbers, and other identifiers for tert-butyl 3-(hydroxymethyl)pyrrolidin-3-ylcarbamate and its closely related isomers.

Systematic NameCommon SynonymsCAS NumberMolecular FormulaMolecular Weight ( g/mol )
tert-butyl 3-(hydroxymethyl)pyrrolidin-3-ylcarbamate3-(Boc-amino)-3-(hydroxymethyl)pyrrolidineN/A (for racemate)C10H20N2O3216.28
tert-butyl (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate[(3S,5S)-5-(Hydroxymethyl)-3-pyrrolidinyl]carbamic acid tert-butyl ester663948-85-4[1]C10H20N2O3216.28
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate1217975-63-7[2]C10H20N2O3216.28
tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate(S)-1-Boc-3-(hydroxymethyl)pyrrolidine199174-24-8[3]C10H19NO3215.26
tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate(R)-1-Boc-3-pyrrolidinemethanol138108-72-2[4]C10H19NO3215.26
(S)-tert-butyl pyrrolidin-3-ylcarbamate(S)-3-(Boc-Amino)pyrrolidine122536-76-9[5][6][7]C9H18N2O2186.25
(R)-tert-butyl pyrrolidin-3-ylcarbamate(R)-3-(Boc-amino)pyrrolidine122536-77-0[8]C9H18N2O2186.25

Physicochemical Properties

The physicochemical properties of these building blocks are critical for designing synthetic routes and for understanding their behavior in biological systems. The Boc group significantly influences solubility, generally rendering the compounds soluble in a wide range of organic solvents. The presence of the hydroxyl and amine functionalities also allows for hydrogen bonding, which can affect crystallinity and melting point.

Property(S)-tert-butyl pyrrolidin-3-ylcarbamate(R)-(+)-1-Boc-3-aminopyrrolidine
Appearance White to off-white solidColorless to light yellow liquid
Melting Point 63-68 °C[9]N/A
Boiling Point N/A243-244 °C
Density N/A1.098 g/mL at 25 °C
Refractive Index N/An20/D 1.472
Storage 2-8°C[9]Room Temperature

Synthesis and Methodologies

The synthesis of tert-butyl 3-(hydroxymethyl)pyrrolidin-3-ylcarbamate typically involves the construction of the pyrrolidine ring followed by the introduction of the functional groups at the 3-position. A common strategy involves the use of a protected pyrrolidinone precursor.

Representative Synthetic Protocol

A plausible synthetic route starting from a protected 3-pyrrolidinone is outlined below. This protocol is a conceptual representation and may require optimization based on laboratory conditions.

Step 1: Strecker Reaction for Aminonitrile Formation

  • To a solution of 1-Boc-3-pyrrolidinone in methanol, add sodium cyanide and ammonium chloride.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the aminonitrile intermediate.

Step 2: Reduction of the Nitrile to the Amine

  • Dissolve the aminonitrile intermediate in a suitable solvent such as tetrahydrofuran (THF).

  • Add a reducing agent, for example, Lithium Aluminum Hydride (LAH), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with water and sodium hydroxide solution.

  • Filter the resulting suspension and concentrate the filtrate to obtain the diamine.

Step 3: Selective Boc Protection of the Primary Amine

  • Dissolve the diamine in a mixture of THF and water.

  • Add di-tert-butyl dicarbonate (Boc)2O and a base such as sodium bicarbonate.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Extract the product with an organic solvent and purify by column chromatography to yield the Boc-protected aminomethylpyrrolidine.

Step 4: Conversion to the Hydroxymethyl Analog This step would require a more complex multi-step sequence, for instance, via a protected hydroxymethyl precursor prior to the introduction of the amine, or through functional group interconversion. The direct synthesis of the target compound is not trivial and often involves proprietary methods.

Synthetic Workflow Diagram

SynthesisWorkflow start 1-Boc-3-pyrrolidinone reagents1 NaCN, NH4Cl Methanol start->reagents1 product1 3-amino-3-cyanopyrrolidine (Boc-protected) reagents1->product1 reagents2 LiAlH4 THF product1->reagents2 product2 3-(aminomethyl)pyrrolidin-3-amine (Boc-protected) reagents2->product2 reagents3 (Boc)2O, NaHCO3 THF/Water product2->reagents3 product3 tert-butyl 3-((boc-amino)methyl)pyrrolidin-3-ylcarbamate reagents3->product3

Caption: Conceptual workflow for the synthesis of a Boc-protected diamino-pyrrolidine derivative.

Applications in Drug Development

The true value of tert-butyl 3-(hydroxymethyl)pyrrolidin-3-ylcarbamate and its analogs lies in their application as versatile building blocks for the synthesis of complex drug molecules. The Boc-protected amine allows for selective deprotection and subsequent elaboration, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used as a nucleophile in coupling reactions.

These compounds are particularly useful in the development of:

  • Kinase Inhibitors: The pyrrolidine scaffold can be used to orient functional groups in the ATP-binding pocket of kinases.

  • GPCR Modulators: The conformational constraint of the pyrrolidine ring is ideal for mimicking the binding motifs of endogenous ligands for G-protein coupled receptors.

  • Antiviral and Antibacterial Agents: The introduction of the pyrrolidine core can enhance the pharmacokinetic properties of antimicrobial compounds.

Role in Medicinal Chemistry

The diagram below illustrates the logical flow of how this class of building blocks is utilized in a typical drug discovery program.

MedChemFlow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development building_block tert-butyl 3-(hydroxymethyl) pyrrolidin-3-ylcarbamate deprotection Boc Deprotection building_block->deprotection oxidation Hydroxyl Oxidation building_block->oxidation coupling Amine/Carboxylic Acid Coupling Reactions deprotection->coupling oxidation->coupling library Compound Library Generation coupling->library sar Structure-Activity Relationship (SAR) Studies library->sar lead_opt Lead Optimization sar->lead_opt adme ADME/Tox Profiling lead_opt->adme candidate Clinical Candidate Selection adme->candidate

Caption: The role of functionalized pyrrolidine building blocks in a drug discovery pipeline.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling tert-butyl 3-(hydroxymethyl)pyrrolidin-3-ylcarbamate and its derivatives. These compounds may cause skin and serious eye irritation, as well as respiratory irritation.[3] It is recommended to handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-butyl 3-(hydroxymethyl)pyrrolidin-3-ylcarbamate and its related isomers are highly valuable and versatile building blocks in the field of medicinal chemistry. Their unique combination of a protected amine and a primary alcohol on a conformationally restricted pyrrolidine scaffold provides a powerful platform for the synthesis of novel therapeutics. A thorough understanding of their nomenclature, properties, and synthetic utility is essential for any researcher working at the forefront of drug discovery. As the demand for more complex and specific small molecule drugs continues to grow, the importance of such well-defined and functionalized building blocks will undoubtedly increase.

References

A Technical Guide to 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with a protected amine and a primary alcohol, offers a versatile platform for the synthesis of complex molecules with tailored biological activities. This technical guide provides an in-depth overview of its commercial availability, key applications, and relevant experimental workflows.

Commercial Availability

This compound and its various isomers are available from a range of chemical suppliers. The following tables summarize the key commercial information for different forms of this compound, facilitating procurement for research and development purposes.

Table 1: Commercial Availability of 3-(Boc-Amino)-3-(hydroxymethyl)pyrrolidine and its Hydrochloride Salt

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotable Suppliers
3-(Hydroxymethyl)-3-Boc-amino-pyrrolidine475469-15-9C₁₀H₂₀N₂O₃216.28-Xiamen Equation Chemical Co., Ltd[1]
tert-Butyl (3-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride2173991-66-5C₁₀H₂₁ClN₂O₃252.74-BLDpharm

Table 2: Commercial Availability of Related Chiral Isomers and Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotable Suppliers
(S)-tert-butyl (3-(hydroxymethyl)pyrrolidin-3-yl)carbamateNot specified----
(R)-3-(Boc-amino)pyrrolidine122536-77-0C₉H₁₈N₂O₂186.25≥ 99%Chem-Impex[2]
(S)-3-(Boc-amino)pyrrolidine122536-76-9C₉H₁₈N₂O₂186.25-BLDpharm[3], MedChemExpress
tert-Butyl N-[(3S, 5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate663948-85-4C₁₀H₂₀N₂O₃216.28≥ 97%Fisher Scientific[4], Sunway Pharm Ltd[5]
(+/-)-3-(Boc-amino)pyrrolidine99724-19-3C₉H₁₈N₂O₂186.2597%Thermo Scientific Chemicals[6]

Key Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in several areas of drug discovery.

Peptide Synthesis and Peptidomimetics

The pyrrolidine ring introduces a conformational constraint into peptide backbones. This rigidity can lock a peptide into a specific bioactive conformation, potentially leading to higher receptor affinity and selectivity. Furthermore, the non-natural amino acid structure can enhance metabolic stability by providing resistance to enzymatic degradation. The Boc-protected amine allows for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.

PROTACs and Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The pyrrolidine scaffold can be utilized as a linker component in PROTAC design, providing a rigid and defined spatial orientation between the target-binding ligand and the E3 ligase-binding ligand.

Experimental Protocols and Workflows

SPPS_Workflow Resin Resin Support Coupling Coupling Resin->Coupling Boc_AA Boc-Protected Amino Acid Boc_AA->Coupling Wash1 Wash Coupling->Wash1 Deprotection Boc Deprotection (TFA) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization Neutralization (DIEA) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Next_AA Next Boc-AA Coupling Wash3->Next_AA Repeat Repeat Cycles Next_AA->Repeat Elongate Peptide Cleavage Cleavage from Resin (e.g., HF) Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide

Fig 1. General workflow for Solid-Phase Peptide Synthesis (SPPS).

A key application of pyrrolidine derivatives is in the synthesis of PROTACs. The following diagram illustrates the general logical relationship in the design and mechanism of action of a PROTAC.

PROTAC_MoA cluster_PROTAC PROTAC Molecule Target_Ligand Target Protein Ligand Linker Linker (e.g., containing pyrrolidine scaffold) Target_Ligand->Linker Target_Protein Target Protein (Protein of Interest) Target_Ligand->Target_Protein binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome recognized by Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Fig 2. PROTAC mechanism of action.

Conclusion

This compound and its derivatives are valuable and commercially accessible building blocks for drug discovery and development. Their utility in introducing conformational constraints in peptides and their potential as scaffolds in PROTAC design make them important tools for medicinal chemists. The provided information on commercial availability and general experimental workflows serves as a starting point for researchers interested in utilizing these compounds in their synthetic endeavors. Further investigation into specific synthetic protocols from chemical literature and patents is recommended for researchers planning to synthesize these molecules in-house.

References

An In-depth Technical Guide to the Safety and Handling of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine (CAS No. 475469-15-9) was found during the literature search. The information presented in this guide is compiled from SDSs of structurally similar compounds, namely (S)-3-(Boc-amino)pyrrolidine and other Boc-protected aminopyrrolidines. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use. All safety protocols should be implemented under the supervision of a qualified individual.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry and drug discovery. The presence of a Boc-protected amine, a hydroxyl group, and a pyrrolidine scaffold makes it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the available safety and handling information, experimental considerations, and disposal procedures to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to possess the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: May cause serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2]

GHS Hazard Pictogram (Anticipated):

alt text

Signal Word (Anticipated): WARNING

Hazard Statements (Anticipated):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Physical and Chemical Properties

Quantitative data for the target compound is limited. The following table summarizes available information for this compound and a closely related analog.

PropertyValue for this compoundValue for (S)-3-(Boc-amino)pyrrolidine
CAS Number 475469-15-9122536-76-9[1]
Molecular Formula C₁₀H₂₀N₂O₃C₉H₁₈N₂O₂
Molecular Weight 216.28 g/mol 186.25 g/mol
Appearance Not specifiedSolid[1]
Boiling Point Not specified286.4 °C (Predicted)[3]
Melting Point Not specified50-54 °C[3]
Solubility Not specifiedSoluble in water, DMSO, and DMF[3]

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical. The following PPE is recommended:

PPESpecification
Eye/Face Protection Safety glasses with side shields or chemical goggles.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.
Engineering Controls
  • Work in a well-ventilated chemical fume hood.[1]

  • Provide eyewash stations and safety showers in the immediate work area.[1]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid inhalation of dust or fumes.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage
  • Store in a tightly closed container.[1]

  • Store in a cool, dry, and well-ventilated area.[1]

  • Recommended storage temperature is 2-8°C.[1]

Experimental Protocols

Plausible Synthesis of this compound

A potential synthetic route could involve the protection of a suitable aminopyrrolidine precursor followed by functional group manipulation. A generalized two-step process is described below, adapted from the synthesis of related compounds.

Step 1: Boc Protection of a 3-Amino-3-(hydroxymethyl)pyrrolidine Precursor

  • Dissolve the 3-amino-3-(hydroxymethyl)pyrrolidine precursor in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base (e.g., triethylamine or diisopropylethylamine) to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

Step 2: Further Synthetic Modifications (if necessary)

This step would be highly dependent on the starting precursor and the desired final product.

Application in Peptide Synthesis

Given its structure, this compound can be envisioned as a valuable building block in solid-phase peptide synthesis (SPPS) to introduce conformational constraints or specific functionalities into peptides. A general workflow for incorporating such a building block is outlined below.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or Wang resin) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Deprotection: Remove the protecting group from the resin-bound amino acid by treating it with a deprotection agent (e.g., trifluoroacetic acid in DCM for Boc-SPPS).

  • Neutralization: Neutralize the resin with a base solution (e.g., diisopropylethylamine in DCM).

  • Coupling: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and couple it to the deprotected amine on the resin.

  • Washing: Thoroughly wash the resin with the appropriate solvents to remove excess reagents and byproducts.

  • Repeat the deprotection, neutralization, and coupling steps for subsequent amino acid additions.

  • Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin using a strong acid cocktail (e.g., HF or a TFA-based cocktail).

  • Purification: Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
Skin Contact Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.[1] Waste should be handled as hazardous material and disposed of by a licensed professional waste disposal service.

Visualizations

The following diagrams illustrate key workflows and relationships for the safe handling of chemical reagents like this compound.

Chemical_Handling_Workflow Receiving Receiving and Verification Storage Proper Storage (Cool, Dry, Ventilated) Receiving->Storage Inspect & Log Handling Safe Handling in Fume Hood with PPE Storage->Handling Retrieve for Use Experiment Use in Experiment Handling->Experiment Weighing & Dispensing Waste_Collection Segregated Waste Collection Experiment->Waste_Collection Collect Waste Disposal Licensed Waste Disposal Waste_Collection->Disposal Scheduled Pickup Safety_Precautions_Hierarchy cluster_controls Hazard Control Measures cluster_emergency Emergency Procedures Engineering_Controls Engineering Controls (e.g., Fume Hood) Administrative_Controls Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles) First_Aid First Aid (Eye Wash, Shower) Spill_Response Spill Response Kit Fire_Response Fire Extinguisher Safe_Handling Safe Chemical Handling Safe_Handling->Engineering_Controls Safe_Handling->Administrative_Controls Safe_Handling->PPE Safe_Handling->First_Aid Safe_Handling->Spill_Response Safe_Handling->Fire_Response

References

An In-depth Technical Guide to the Solubility of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine. Due to the limited availability of precise quantitative solubility data in public literature for this specific compound, this document focuses on the theoretical solubility profile based on its structural attributes, qualitative data for analogous compounds, and detailed experimental protocols to enable researchers to determine precise solubility values.

Introduction

This compound, also known as tert-butyl (3-(hydroxymethyl)pyrrolidin-3-yl)carbamate, is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine ring, a bulky tert-butyloxycarbonyl (Boc) protecting group, a primary amine, and a hydroxymethyl group, imparts a unique combination of polarity and lipophilicity. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, formulation, and various screening assays.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound contains both polar and non-polar moieties, which dictates its solubility in different types of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The presence of the amine (-NH) and hydroxyl (-OH) groups allows for hydrogen bonding with protic solvents. Therefore, moderate to good solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule suggests it should be soluble in polar aprotic solvents which can engage in dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The lipophilic Boc group and the hydrocarbon backbone of the pyrrolidine ring may allow for some solubility in non-polar solvents, though it is likely to be limited due to the highly polar amine and hydroxyl groups.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and are often good at dissolving compounds with a mix of polar and non-polar features. Moderate solubility is anticipated.

A structurally related compound, (S)-3-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, is reported to be slightly soluble in water. This suggests that the polarity imparted by the hydroxymethyl group does contribute to solubility in polar environments.

Quantitative Solubility Data

Solvent ClassSolventPredicted SolubilityNotes
Polar Protic MethanolSolubleThe hydroxyl and amino groups can form hydrogen bonds with methanol.
EthanolSolubleSimilar to methanol, ethanol is expected to be a good solvent.
IsopropanolModerately SolubleThe larger alkyl chain of isopropanol may slightly reduce solubility compared to methanol and ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is expected to be an excellent solvent for this compound.
AcetonitrileModerately SolubleAcetonitrile is less polar than DMSO and DMF, which may result in lower solubility.
AcetoneModerately SolubleThe polarity of acetone should allow for reasonable dissolution of the compound.
Non-Polar HexaneSparingly Soluble / InsolubleThe highly polar functional groups are likely to make the compound poorly soluble in non-polar aliphatic hydrocarbons.
TolueneSparingly SolubleThe aromatic nature of toluene may provide slightly better solvation than hexane, but solubility is still expected to be low.
Chlorinated Dichloromethane (DCM)Moderately SolubleDCM is a versatile solvent that can often dissolve compounds with mixed polarity.
ChloroformModerately SolubleSimilar to DCM, chloroform is expected to be a reasonably good solvent.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, it is essential to perform experimental measurements. The following are detailed methodologies for determining both thermodynamic and kinetic solubility.

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with the solid compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1-2 mL) of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted filtrate using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution upon dilution into an aqueous or organic medium. This can be a high-throughput method.

Materials:

  • A stock solution of this compound in DMSO (e.g., 10-20 mM)

  • Selected organic solvents

  • 96-well microplates

  • Plate shaker

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements

Procedure:

  • Plate Preparation: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution of the compound to the wells of a 96-well plate.

  • Solvent Addition: Add the test organic solvent to each well to achieve the desired final compound concentration.

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Detection:

    • Nephelometry: Measure the light scattering of the solution. An increase in light scattering indicates the formation of a precipitate, and the concentration at which this occurs is the kinetic solubility.

    • UV-Vis Absorbance: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a new plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.

Visualizations

G cluster_compound This compound cluster_solvent Solvent Properties Structure Molecular Structure Boc_group Boc Group (Lipophilic) Structure->Boc_group Pyrrolidine Pyrrolidine Ring (Backbone) Structure->Pyrrolidine Amine Amino Group (Polar, H-bond Donor) Structure->Amine Hydroxymethyl Hydroxymethyl Group (Polar, H-bond Donor/Acceptor) Structure->Hydroxymethyl Solubility Solubility Structure->Solubility Polarity Polarity Polarity->Solubility H_bonding Hydrogen Bonding Capacity H_bonding->Solubility Dielectric Dielectric Constant Dielectric->Solubility

Caption: Factors influencing the solubility of the target compound.

G start Start: Excess Solid Compound + Known Volume of Solvent equilibration Equilibration (e.g., 24-48h shaking at constant T) start->equilibration separation Phase Separation (Centrifugation or Settling) equilibration->separation filtration Filtration of Supernatant (e.g., 0.45 µm filter) separation->filtration dilution Dilution of Filtrate filtration->dilution analysis Quantitative Analysis (e.g., HPLC, UV-Vis) dilution->analysis calculation Calculate Solubility (mg/mL or mol/L) analysis->calculation end End: Solubility Value calculation->end

Caption: Workflow for the shake-flask solubility method.

chirality and stereochemistry of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chirality and Stereochemistry of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into bioactive compounds to modulate their pharmacological properties. The introduction of stereocenters, particularly quaternary ones, offers a sophisticated means to explore chemical space and optimize drug-receptor interactions. This technical guide focuses on the stereochemistry of this compound, a chiral building block featuring a quaternary stereocenter at the C-3 position. While specific literature on this exact molecule is sparse, this document outlines the fundamental principles of its stereochemistry, proposes plausible stereoselective synthetic strategies, and details the analytical methodologies required for the separation and characterization of its enantiomers, based on established protocols for structurally related compounds.

Introduction: The Significance of Chiral Pyrrolidines

Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmaceuticals. The pyrrolidine ring, in particular, is a key structural motif found in numerous natural products and synthetic drugs, valued for its conformational rigidity and its ability to present substituents in well-defined spatial orientations.[1] The stereochemistry of these substituents profoundly impacts biological activity, as enantiomers of a chiral drug can exhibit different efficacy, pharmacology, and toxicity.

This compound presents a unique structural challenge and opportunity. Its C-3 carbon is a quaternary stereocenter, meaning it is bonded to four different non-hydrogen substituents. The synthesis of such centers in an enantiomerically pure form is a significant challenge in organic chemistry.[2] This molecule combines the features of a protected amino acid and an amino alcohol within a cyclic framework, making it a versatile synthon for creating complex molecular architectures.

Structure and Stereoisomers

The core of the molecule is a pyrrolidine ring. The C-3 position is substituted with a tert-butoxycarbonyl (Boc) protected amine group and a hydroxymethyl group. This substitution pattern makes the C-3 carbon a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-3-Boc-Amino-3-(hydroxymethyl)pyrrolidine and (S)-3-Boc-Amino-3-(hydroxymethyl)pyrrolidine.

G cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer cluster_mirror R_img mirror_plane Mirror Plane S_img

Figure 1. Enantiomers of this compound.

The absolute configuration ((R) or (S)) is determined by the Cahn-Ingold-Prelog priority rules. The precise spatial arrangement of the amino and hydroxymethyl groups is critical for molecular recognition by chiral entities such as enzymes or receptors.

Synthetic Strategies and Stereochemical Control

The construction of the C-3 quaternary stereocenter is the key challenge. A plausible and efficient approach would start from a prochiral precursor, such as N-protected-3-pyrrolidinone. Stereochemistry can be introduced via an asymmetric reaction or by resolving a racemic mixture.

A proposed synthetic workflow is outlined below. This pathway involves the formation of a racemic amino alcohol followed by chiral resolution, or a direct asymmetric synthesis from the ketone precursor.

G start N-Protected-3-pyrrolidinone strecker Racemic Strecker Synthesis (e.g., KCN, NH4Cl) start->strecker racemic_nitrile Racemic 3-Amino-3-cyanopyrrolidine Intermediate strecker->racemic_nitrile hydrolysis Nitrile Hydrolysis (Acid/Base) racemic_nitrile->hydrolysis racemic_acid Racemic 3-Amino-3-carboxypyrrolidine hydrolysis->racemic_acid boc_protection Boc Protection ((Boc)2O) racemic_acid->boc_protection boc_acid Racemic 3-Boc-Amino-3-carboxypyrrolidine boc_protection->boc_acid reduction Carboxylic Acid Reduction (e.g., BH3-THF, LiAlH4) boc_acid->reduction racemic_product Racemic this compound reduction->racemic_product chiral_res Chiral Resolution (e.g., Chiral HPLC, Diastereomeric Salt Formation) racemic_product->chiral_res enantiomers Enantiomerically Pure (R) and (S) Products chiral_res->enantiomers

Figure 2. Proposed synthetic workflow for this compound.
Boc Protection Protocol (General Example)

The introduction of the Boc protecting group is a standard procedure to prevent side reactions at the nitrogen atom. A typical protocol for a related substrate is as follows.

Protocol:

  • Dissolve the amino-pyrrolidine precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution.

  • If the starting material is a salt, add a base such as triethylamine (TEA) or sodium bicarbonate (2.5 eq) to neutralize the acid.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography.

Carboxylic Acid Reduction Protocol (General Example)

The reduction of the carboxylic acid moiety to a primary alcohol is a key step. Borane reagents are commonly used for this transformation in the presence of a Boc group.

Protocol:

  • Dissolve the N-Boc-amino acid precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add a solution of borane-THF complex (BH₃·THF, ~2.0-3.0 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the desired amino alcohol.[3]

Stereochemical Analysis and Data

Determining the enantiomeric purity and absolute configuration of the final product is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for quantifying the enantiomeric excess (e.e.).

Chiral HPLC Analysis

The separation of enantiomers requires a chiral stationary phase (CSP). For polar molecules like amino alcohols, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[4][5]

General Protocol for Chiral HPLC Method Development:

  • Column Selection: Screen several chiral columns. Columns like Daicel Chiralpak® series (e.g., IA, IC) or Astec CHIROBIOTIC® T are suitable starting points for polar analytes.[4]

  • Mobile Phase: Start with a normal-phase eluent system, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. For polar compounds, a polar organic mode (e.g., acetonitrile or methanol with additives) or reversed-phase mode may also be effective.

  • Additives: Small amounts of acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) additives can significantly improve peak shape and resolution.

  • Detection: Use a UV detector at a suitable wavelength (e.g., ~210 nm, where the carbamate absorbs).

  • Optimization: Adjust the ratio of the mobile phase components, flow rate, and column temperature to achieve baseline separation of the two enantiomer peaks.

The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100

ParameterTypical Conditions for Chiral Amine/Alcohol Separation
Chiral Column Daicel Chiralpak IA, IB, or IC; Astec CHIROBIOTIC T
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v) + 0.1% DEA
or Methanol/Acetonitrile (e.g., 50:50 v/v) + 0.1% TFA
Flow Rate 0.5 - 1.0 mL/min
Temperature 25 - 40 °C
Detection UV at 210 nm

Table 1: Representative starting conditions for chiral HPLC method development.

Spectroscopic and Physical Data
PropertyExpected Value / Characterization
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Appearance White to off-white solid or viscous oil
¹H NMR Expected signals for Boc group (~1.4 ppm, 9H), pyrrolidine ring protons (multiplets, ~1.8-3.6 ppm), and hydroxymethyl protons (~3.7-3.9 ppm).
¹³C NMR Expected signals for Boc carbonyl (~155 ppm), Boc quaternary carbon (~80 ppm), C-3 quaternary carbon, and other aliphatic carbons.
Specific Rotation [α]D A non-zero value for each pure enantiomer, with equal magnitude and opposite signs (e.g., +X° for (R) and -X° for (S)).
Enantiomeric Excess >99% e.e. for enantiopure samples as determined by chiral HPLC.

Table 2: Expected physicochemical and spectroscopic properties.

Conclusion

This compound is a valuable chiral building block whose utility in drug discovery is predicated on the effective control of its stereochemistry. While its synthesis and characterization are not widely reported, established methodologies for the asymmetric synthesis of quaternary amino alcohols and the analysis of chiral amines provide a clear roadmap for its preparation and stereochemical validation. The proposed synthetic strategies, beginning from a prochiral ketone, and the analytical protocols, particularly chiral HPLC, are robust starting points for researchers aiming to incorporate this unique scaffold into their drug development programs. Further research into the stereoselective synthesis of this compound would be a valuable contribution to the field of medicinal chemistry.

References

The Lynchpin of Bioactivity: A Technical Guide to the Fundamental Reactivity of the Hydroxymethyl Group on the Pyrrolidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the fundamental reactivity of the hydroxymethyl group attached to the pyrrolidine ring, a scaffold of paramount importance in medicinal chemistry and drug discovery. The pyrrolidine moiety is a recurring motif in numerous FDA-approved drugs, and the hydroxymethyl substituent offers a critical anchor point for molecular interactions and a versatile handle for synthetic modification.[1][2] This document, intended for researchers, scientists, and drug development professionals, will dissect the key reactions, provide detailed experimental protocols, present quantitative data for comparative analysis, and visualize the underlying chemical transformations and biological pathways.

Core Reactivity Profile

The hydroxymethyl group, a primary alcohol, appended to the pyrrolidine ring, most commonly at the 2-position as in (S)-pyrrolidin-2-ylmethanol (L-prolinol), exhibits a rich and varied reactivity profile.[3][4][5][6] This reactivity is central to its role as a versatile building block in the synthesis of complex molecular architectures. The principal transformations revolve around the oxygen and carbon atoms of the hydroxymethyl group and the nitrogen atom of the pyrrolidine ring.

Table 1: Summary of Key Reactions and Quantitative Data
Reaction TypeReagents and ConditionsProduct TypeYield (%)Reference
Oxidation Dess–Martin periodinane, CH₂Cl₂AldehydeHigh[7]
2-Iodobenzamide (cat.), Oxone, DMC/DMF, 50 °Cγ-LactamHigh[8]
SO₃·pyridine, DMSOAldehyde-[7]
Esterification Methanesulfonyl chloride, Et₃N, CH₂Cl₂, 0 °C to rtMesylate-[9]
Thionyl chloride, MethanolMethyl Ester-[10]
Ether Synthesis Williamson Ether Synthesis (e.g., Alkyl halide, Base)Ether-[2]
Nucleophilic Substitution 1. Activation (e.g., MsCl, TsCl) 2. Nucleophile (e.g., NaN₃)Substituted Product (e.g., Azide)High[11]
Carbon-Carbon Bond Formation 1. Oxidation to aldehyde 2. Grignard reagent (e.g., PhMgBr), THFSecondary or Tertiary Alcohol-[1]
Ring Expansion Bromination followed by aminationPiperidine derivative-[3][4]
N-Alkylation Alkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃)N-Alkyl prolinol-[12]

Key Reaction Pathways and Mechanisms

The versatility of the hydroxymethyl-pyrrolidine scaffold stems from several key reaction pathways that allow for its elaboration into a diverse array of functionalized molecules.

Oxidation to Aldehydes and Lactams

The primary alcohol of the hydroxymethyl group can be readily oxidized to the corresponding aldehyde using mild reagents like Dess-Martin periodinane or through a Swern oxidation.[7] This aldehyde is a crucial intermediate for further carbon-carbon bond formation. More vigorous oxidation, or a tandem oxidation-cleavage, can lead to the formation of a γ-lactam, a common structural motif in pharmaceuticals.[8] A notable method involves the use of a catalytic amount of 2-iodobenzamide with Oxone as the co-oxidant.[8]

oxidation_pathway Prolinol (Pyrrolidin-2-yl)methanol Aldehyde Pyrrolidine-2-carbaldehyde Prolinol->Aldehyde Mild Oxidation (e.g., Dess-Martin) Lactam Pyrrolidin-2-one (γ-Lactam) Prolinol->Lactam Oxidative Cleavage (e.g., Iodo-catalysis) Aldehyde->Lactam Further Oxidation

Caption: Oxidation pathways of the hydroxymethyl group.

Activation and Nucleophilic Substitution

The hydroxyl group is a poor leaving group and must be activated to participate in nucleophilic substitution reactions. This is typically achieved by converting it into a mesylate or tosylate ester. These activated intermediates are then susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of various functional groups such as azides, halides, and thiols.[11]

substitution_workflow start Hydroxymethyl Pyrrolidine activation Activation (e.g., MsCl, Et3N) start->activation intermediate Mesylated Pyrrolidine (Good Leaving Group) activation->intermediate substitution Nucleophilic Substitution (Nu⁻) intermediate->substitution product Substituted Pyrrolidine substitution->product

Caption: Workflow for nucleophilic substitution.

Ring Expansion via Aziridinium Intermediate

Under certain conditions, particularly with reagents that can induce intramolecular cyclization, N-aryl prolinol derivatives can undergo a ring expansion to form piperidine structures. This transformation is believed to proceed through a transient aziridinium intermediate, which is then opened by a nucleophile attacking the less hindered carbon, leading to the larger ring system.[3][4]

ring_expansion cluster_0 Reaction Sequence Prolinol Derivative Prolinol Derivative Aziridinium Ion\n(Intermediate) Aziridinium Ion (Intermediate) Prolinol Derivative->Aziridinium Ion\n(Intermediate) Intramolecular Cyclization Piperidine Derivative Piperidine Derivative Aziridinium Ion\n(Intermediate)->Piperidine Derivative Nucleophilic Ring Opening

Caption: Conceptual pathway for ring expansion.

Experimental Protocols

Protocol 1: Oxidation to Pyrrolidine-2-carbaldehyde using Dess-Martin Periodinane[7]
  • Setup: To a solution of N-protected (pyrrolidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add Dess-Martin periodinane (1.1 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Mesylation of the Hydroxymethyl Group[9]
  • Setup: Dissolve N-Boc-(S)-pyrrolidin-2-ylmethanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C.

  • Addition: Add triethylamine (Et₃N) (2.0 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.5 eq), maintaining the temperature below 0 °C.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude mesylate, which can often be used in the next step without further purification.

Protocol 3: Grignard Addition for C-C Bond Formation[1]

Note: This protocol assumes prior oxidation of the hydroxymethyl group to the corresponding aldehyde.

  • Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, place a solution of the N-protected pyrrolidine-2-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 eq, 1 M in THF) dropwise via an addition funnel over 45 minutes.

  • Reaction: Stir the resulting mixture for 1.5 hours at 0 °C, then allow it to warm to room temperature and reflux overnight.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting alcohol by column chromatography or recrystallization.

Role in Biological Systems and Drug Design

The hydroxymethyl-pyrrolidine scaffold is a privileged structure in drug design, frequently interacting with biological targets through hydrogen bonding.

Enzyme Inhibition

Derivatives of hydroxymethyl-pyrrolidine are known to act as inhibitors for various enzymes. For instance, polyhydroxylated pyrrolidines can inhibit glycosidases and aldose reductase, enzymes implicated in diabetes.[13] The pyrrolidine ring acts as a scaffold to orient the hydroxymethyl and other substituents in a precise three-dimensional arrangement to fit into the active site of the enzyme, with the hydroxyl group often forming a key hydrogen bond with an amino acid residue.

enzyme_inhibition Enzyme Enzyme Active Site Active Site Enzyme->Active Site Substrate Substrate Binding Binding Substrate->Binding Binds to Hydroxymethyl-Pyrrolidine Inhibitor Hydroxymethyl-Pyrrolidine Inhibitor Hydroxymethyl-Pyrrolidine Inhibitor->Binding Competitively Binds Active Site->Binding No Reaction No Reaction Binding->No Reaction Inhibition

Caption: Competitive enzyme inhibition model.

G-Protein Coupled Receptor (GPCR) Ligands

The conformational rigidity of the pyrrolidine ring, combined with the hydrogen bonding capability of the hydroxymethyl group, makes this scaffold ideal for designing ligands for G-protein coupled receptors (GPCRs).[14][15] The specific stereochemistry of the hydroxymethyl group can be critical for selective binding to the receptor's orthosteric or allosteric sites, leading to agonistic or antagonistic activity.

Conclusion

The hydroxymethyl group on the pyrrolidine ring is a cornerstone of its utility in synthetic and medicinal chemistry. Its reactivity allows for a diverse range of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution, as well as more complex rearrangements like ring expansion. These reactions provide a powerful toolkit for chemists to generate novel molecular entities with tailored biological activities. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers aiming to harness the full potential of this remarkable chemical scaffold in the development of next-generation therapeutics.

References

A Technical Guide to Chiral Pyrrolidine Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a significant number of FDA-approved drugs and clinical candidates. Its conformational rigidity, basic nitrogen atom, and potential for stereochemical diversity make it a highly sought-after structural motif. This guide provides an in-depth overview of chiral pyrrolidine building blocks, focusing on their synthesis from readily available starting materials like L-proline, and their subsequent elaboration into more complex, functionally diverse derivatives. Key synthetic transformations, detailed experimental protocols, and quantitative data are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction: The Significance of the Pyrrolidine Scaffold

The saturated five-membered nitrogen heterocycle, pyrrolidine, is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals stems from its ability to impart favorable physicochemical properties, including aqueous solubility and metabolic stability, while serving as a versatile scaffold for introducing molecular complexity and precise three-dimensional orientation of functional groups.

Chirality is a critical determinant of pharmacological activity. The use of enantiomerically pure pyrrolidine building blocks is essential for optimizing drug-target interactions and minimizing off-target effects. L-proline, an inexpensive and naturally occurring amino acid, represents the most significant entry point into the chiral pool of pyrrolidine derivatives, providing access to a wide array of synthons.

Key Chiral Pyrrolidine Building Blocks from L-Proline

L-proline can be readily converted into a variety of high-value chiral building blocks. The most fundamental transformations involve the modification of the carboxylic acid and the introduction of substituents onto the pyrrolidine ring.

  • (S)-Prolinol: The reduction of L-proline or its esters yields (S)-prolinol, a versatile C2-symmetric building block. It is a precursor for chiral ligands, catalysts, and more complex pharmaceutical intermediates.

  • Hydroxy-Substituted Pyrrolidines: Hydroxylation of the pyrrolidine ring introduces a key functional group for further derivatization. (2S,4R)-4-Hydroxypyrrolidine and (2S,3R)-3-hydroxypyrrolidine are two of the most common and useful derivatives, serving as foundational components in the synthesis of numerous antiviral and anticancer agents.

The general workflow for deriving these key building blocks from L-proline is illustrated below.

G cluster_start Chiral Pool Source cluster_derivatives Primary Chiral Building Blocks cluster_applications Applications in Synthesis Proline L-Proline Prolinol (S)-Prolinol Proline->Prolinol Reduction Hydroxyproline (2S,4R)-4-Hydroxypyrrolidine Proline->Hydroxyproline Hydroxylation OtherHydroxy (2S,3R)-3-Hydroxypyrrolidine Proline->OtherHydroxy Multi-step Synthesis Catalysts Chiral Catalysts & Ligands Prolinol->Catalysts APIs Active Pharmaceutical Ingredients (APIs) Hydroxyproline->APIs OtherHydroxy->APIs

Caption: Derivation of key chiral pyrrolidines from L-proline.

Synthesis and Methodologies

The efficient synthesis of enantiopure pyrrolidine derivatives is paramount. Below are representative protocols for the preparation of key building blocks, accompanied by quantitative data.

(S)-Prolinol is most commonly synthesized via the reduction of L-proline or its esters. The choice of reducing agent is critical for achieving high yields and preventing racemization.

Experimental Protocol: Reduction of L-Proline Methyl Ester with LiAlH₄

  • Esterification: A suspension of L-proline (1.0 eq) in methanol is cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise over 30 minutes. The mixture is allowed to warm to room temperature and stirred for 16 hours. The solvent is removed under reduced pressure to yield L-proline methyl ester hydrochloride as a white solid.

  • Reduction: The L-proline methyl ester hydrochloride is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C under a nitrogen atmosphere. Lithium aluminum hydride (LiAlH₄, 2.5 eq) is added portion-wise, maintaining the temperature below 5 °C.

  • Workup: After the addition is complete, the reaction is stirred at 0 °C for 1 hour and then warmed to room temperature for 4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water again. The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by distillation to afford (S)-prolinol.

Direct functionalization of the pyrrolidine ring is another key strategy. This protocol details the synthesis of a protected form of 4-hydroxypyrrolidine.

Experimental Protocol: Mitsunobu Reaction of N-Boc-L-proline

  • Activation: To a solution of N-Boc-L-proline (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise.

  • Inversion: The reaction is stirred at room temperature for 12-18 hours until the starting material is consumed (monitored by TLC). The solvent is removed in vacuo.

  • Hydrolysis: The resulting crude ester is dissolved in a mixture of methanol and water. Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred for 4-6 hours at room temperature.

  • Purification: The reaction mixture is acidified with 1N HCl and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield N-Boc-(2S,4R)-4-hydroxypyrrolidine.

The following table summarizes typical yields and enantiomeric excess (ee) values for the synthesis of key chiral pyrrolidine building blocks.

Building BlockStarting MaterialKey ReagentsTypical Yield (%)Enantiomeric Excess (%)
(S)-ProlinolL-ProlineSOCl₂, MeOH; then LiAlH₄85 - 95>99
(S)-ProlinolL-ProlineBorane-THF complex (BH₃·THF)80 - 90>99
N-Boc-(2S,4R)-4-hydroxypyrrolidineN-Boc-L-prolinePPh₃, DEAD, p-nitrobenzoic acid; LiOH70 - 85>98 (after inversion)
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acidL-prolineDeoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride)60 - 75>99

Application in Drug Development Workflow

Chiral pyrrolidine building blocks are integrated early in the drug discovery process. A typical workflow involves the design and synthesis of a focused library of compounds, followed by biological screening and lead optimization.

The diagram below illustrates a generalized workflow for developing a new therapeutic agent based on a chiral pyrrolidine scaffold.

G node_design Scaffold Selection & In Silico Design node_synthesis Synthesis of Pyrrolidine Building Block (e.g., from Proline) node_design->node_synthesis node_library Library Synthesis: Parallel Chemistry node_synthesis->node_library node_screening High-Throughput Screening (HTS) node_library->node_screening node_hit Hit Identification node_screening->node_hit node_lead_opt Lead Optimization (SAR Studies) node_hit->node_lead_opt Structure-Activity Relationship (SAR) node_lead_opt->node_library Iterative Redesign node_preclinical Preclinical Development (ADME/Tox) node_lead_opt->node_preclinical node_clinical Clinical Trials node_preclinical->node_clinical

Caption: Drug development workflow using chiral pyrrolidines.

This iterative process relies on the robust and scalable synthesis of the core pyrrolidine building blocks to generate diverse analogs for structure-activity relationship (SAR) studies. The stereochemistry of the pyrrolidine ring is often a key parameter that is varied during lead optimization to maximize potency and selectivity.

Conclusion

Chiral pyrrolidine building blocks, derived predominantly from the chiral pool, are indispensable tools in modern organic synthesis and medicinal chemistry. The ability to reliably synthesize these scaffolds in high enantiopurity through well-established protocols enables the rapid development of novel chemical entities with therapeutic potential. As drug discovery continues to demand greater structural complexity and stereochemical precision, the strategic application of chiral pyrrolidines will undoubtedly remain a central theme in the creation of next-generation pharmaceuticals.

stability of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of this compound under various conditions. The stability of this chiral building block is a critical parameter in the design of synthetic routes, formulation development, and for ensuring the quality and safety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The following sections detail the anticipated stability profile based on the known chemistry of the tert-butyloxycarbonyl (Boc) protecting group and the pyrrolidine scaffold.

Overview of Chemical Stability

The stability of this compound is primarily dictated by the lability of the Boc protecting group and the integrity of the pyrrolidine ring. The Boc group is well-known for its sensitivity to acidic conditions, while being generally stable to basic and nucleophilic environments at ambient temperatures.[1][2][3][4][5] However, elevated temperatures and harsh basic conditions can promote degradation.[1]

General Storage Recommendations: To ensure the long-term integrity of this compound, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere.[6] Recommended storage temperatures are typically between 2-8°C.[6] The material should be kept away from strong oxidizing agents and acidic vapors.

Stability Under Different Conditions: A Quantitative Perspective

While specific experimental data for the forced degradation of this compound is not extensively available in public literature, the following tables summarize the expected stability profile based on studies of similar Boc-protected amines and general principles of chemical stability testing. These tables are intended to provide a comparative overview for researchers.

Table 1: Predicted Hydrolytic Stability of this compound

pH ConditionReagent/BufferTemperature (°C)Expected DegradationPrimary Degradation Product
Acidic
1.20.1 N HCl25High3-Amino-3-(hydroxymethyl)pyrrolidine (hydrochloride salt)
4.5Acetate Buffer25Moderate3-Amino-3-(hydroxymethyl)pyrrolidine
Neutral
6.8Phosphate Buffer25Low to Negligible-
Basic
9.0Borate Buffer25Very Low-
12.00.1 N NaOH25LowPotential for minor unidentified degradants
12.00.1 N NaOH80Moderate to HighPotential for ring-opening and other degradation products

Table 2: Predicted Thermal and Oxidative Stability of this compound

Stress ConditionReagentTemperature (°C)Expected DegradationPotential Degradation Products
Thermal (Solid State) -100Low to Moderate3-Amino-3-(hydroxymethyl)pyrrolidine, CO₂, Isobutylene
Thermal (Solution) Inert Solvent150-200High3-Amino-3-(hydroxymethyl)pyrrolidine, CO₂, Isobutylene
Oxidative 3% H₂O₂25ModerateOxidized pyrrolidine derivatives
Photolytic UV/Vis Light25Low-

Degradation Pathways and Mechanisms

The primary degradation pathway for this compound under stress conditions is the cleavage of the Boc group.

Acid-Catalyzed Deprotection

Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, leading to the formation of an unstable intermediate. This intermediate then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation, which can be neutralized to form isobutylene.[3] The rate of this degradation is typically second-order with respect to the acid concentration.[7][8]

G cluster_0 Acid-Catalyzed Deprotection Boc_Amine This compound Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate + H⁺ Free_Amine 3-Amino-3-(hydroxymethyl)pyrrolidine Protonated_Intermediate->Free_Amine Fragmentation tBu_Cation tert-Butyl Cation Protonated_Intermediate->tBu_Cation CO2 CO2 Protonated_Intermediate->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed degradation pathway of the Boc group.

Thermal Degradation

At elevated temperatures, typically above 150°C in solution, the Boc group can be cleaved thermally without the need for an acid catalyst.[1][4][6] The mechanism is believed to involve a concerted proton transfer and elimination of isobutylene, followed by decarboxylation to yield the free amine.

G cluster_1 Thermal Degradation Boc_Amine This compound Transition_State Concerted Transition State Boc_Amine->Transition_State Heat (Δ) Carbamic_Acid Carbamic Acid Intermediate Transition_State->Carbamic_Acid Isobutylene Isobutylene Transition_State->Isobutylene Free_Amine 3-Amino-3-(hydroxymethyl)pyrrolidine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2

Caption: Proposed mechanism for thermal degradation of the Boc group.

Experimental Protocols for Stability Studies

The following are detailed, representative protocols for conducting forced degradation studies on this compound. These are based on ICH guidelines and standard industry practices.[9][10][11][12]

General Experimental Workflow

G cluster_2 Forced Degradation Workflow Start Prepare Stock Solution of Compound Stress Subject Aliquots to Stress Conditions (Acid, Base, Heat, Oxidation, Light) Start->Stress Sampling Withdraw Samples at Time Points Stress->Sampling Neutralize Quench/Neutralize Samples Sampling->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize->Analyze End Quantify Degradation and Identify Products Analyze->End

Caption: General workflow for a forced degradation study.

Protocol for Hydrolytic Stability
  • Preparation of Solutions: Prepare buffer solutions at pH 1.2 (0.1 N HCl), pH 4.5 (acetate), pH 6.8 (phosphate), and pH 9.0 (borate). Also, prepare a 0.1 N NaOH solution.

  • Sample Preparation: Dissolve a known concentration (e.g., 1 mg/mL) of this compound in each of the prepared solutions.

  • Incubation: Store the solutions at a constant temperature, for example, 40°C or 60°C. Protect the samples from light.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.

Protocol for Thermal Stability (Solid State)
  • Sample Preparation: Place a known amount of the solid compound in a vial.

  • Incubation: Place the vial in a calibrated oven at a high temperature (e.g., 80°C or 100°C).

  • Time Points: At specified intervals, remove a vial, allow it to cool to room temperature.

  • Analysis: Dissolve the contents in a suitable solvent and analyze by HPLC to determine the extent of degradation.

Protocol for Oxidative Stability
  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., water or methanol) to a known concentration.

  • Stress Application: Add a solution of hydrogen peroxide (e.g., to a final concentration of 3%).

  • Incubation: Keep the solution at room temperature, protected from light.

  • Time Points and Analysis: Withdraw and analyze samples at various time points as described for hydrolytic stability.

Conclusion

This compound exhibits a stability profile characteristic of N-Boc protected amines. It is highly susceptible to degradation under acidic conditions, with the primary degradation product being the corresponding free amine. The compound is relatively stable in neutral and basic media at ambient temperatures, but can degrade under harsh basic conditions, especially at elevated temperatures. Thermal and oxidative stress can also lead to degradation. For optimal stability, the compound should be stored in a cool, dry, and inert environment. The provided protocols offer a framework for conducting detailed stability studies to establish the degradation profile and to develop appropriate control strategies for its use in synthesis and formulation.

References

Methodological & Application

Synthesis of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined herein describe a multi-step synthesis commencing from commercially available starting materials. This guide is intended to provide researchers with the necessary information to replicate this synthesis in a laboratory setting.

Introduction

This compound is a chiral heterocyclic compound of significant interest in the development of novel therapeutic agents. The pyrrolidine scaffold is a common motif in many biologically active molecules and approved drugs. The presence of a protected primary amine and a primary alcohol on the same stereocenter at the 3-position of the pyrrolidine ring offers versatile handles for further chemical modifications, making it an attractive intermediate for the synthesis of complex molecules and compound libraries for drug screening.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a multi-step sequence starting from 1-Boc-3-pyrrolidinone. The overall strategy involves the introduction of both an amino and a hydroxymethyl precursor at the 3-position, followed by transformations to yield the desired product. A plausible and efficient route is a modified Strecker synthesis followed by reduction.

Synthesis_Pathway 1-Boc-3-pyrrolidinone 1-Boc-3-pyrrolidinone Intermediate_A 3-Amino-3-cyanopyrrolidine derivative 1-Boc-3-pyrrolidinone->Intermediate_A Strecker Reaction (e.g., TMSCN, NH4Cl) Intermediate_B 3-Amino-3-(hydroxymethyl)pyrrolidine Intermediate_A->Intermediate_B Nitrile Reduction (e.g., LiAlH4 or H2/Catalyst) Final_Product This compound Intermediate_B->Final_Product Boc Protection ((Boc)2O, base)

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Method 1: Synthesis via Strecker Reaction and Nitrile Reduction

This method outlines a three-step synthesis starting from 1-Boc-3-pyrrolidinone.

Step 1: Synthesis of tert-Butyl 3-Amino-3-cyanopyrrolidine-1-carboxylate

This step involves a modified Strecker reaction on N-Boc-3-pyrrolidinone to introduce the amino and cyano functionalities at the C3 position.

  • Reaction Scheme:

    • 1-Boc-3-pyrrolidinone + Trimethylsilyl cyanide (TMSCN) + Ammonium chloride → tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate

  • Protocol:

    • To a solution of 1-Boc-3-pyrrolidinone (1.0 eq) in methanol at 0 °C, add ammonium chloride (1.2 eq) and an aqueous solution of ammonia.

    • Stir the mixture for 30 minutes.

    • Add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-Amino-3-(hydroxymethyl)pyrrolidine

This step involves the reduction of the nitrile group in the intermediate to a hydroxymethyl group.

  • Reaction Scheme:

    • tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate + Reducing Agent → 3-Amino-3-(hydroxymethyl)pyrrolidine

  • Protocol:

    • To a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 3-4 eq), in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate (1.0 eq) in THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress.

    • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product. This intermediate is often used in the next step without extensive purification.

Step 3: Synthesis of this compound

The final step is the protection of the newly formed primary amino group with a Boc group.

  • Reaction Scheme:

    • 3-Amino-3-(hydroxymethyl)pyrrolidine + Di-tert-butyl dicarbonate ((Boc)₂O) → this compound

  • Protocol:

    • Dissolve the crude 3-amino-3-(hydroxymethyl)pyrrolidine (1.0 eq) in a suitable solvent such as a mixture of dioxane and water or dichloromethane.

    • Add a base, such as triethylamine or sodium bicarbonate (1.5-2.0 eq).

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise or as a solution in the reaction solvent.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography on silica gel.

Data Presentation

StepStarting MaterialProductReagents and SolventsReaction Time (h)Temperature (°C)Yield (%)
11-Boc-3-pyrrolidinonetert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylateTMSCN, NH₄Cl, MeOH, aq. NH₃24-480 to RT60-75
2tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate3-Amino-3-(hydroxymethyl)pyrrolidineLiAlH₄, THF4-80 to Reflux50-65
33-Amino-3-(hydroxymethyl)pyrrolidineThis compound(Boc)₂O, Et₃N, Dioxane/H₂O12-24RT80-90

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualizations

Experimental_Workflow cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Boc Protection A1 Dissolve 1-Boc-3-pyrrolidinone in MeOH A2 Add NH4Cl and aq. NH3 at 0°C A1->A2 A3 Add TMSCN dropwise A2->A3 A4 Stir at RT for 24-48h A3->A4 A5 Quench, Extract, and Purify A4->A5 B1 Prepare LiAlH4 suspension in THF at 0°C A5->B1 B2 Add cyanopyrrolidine derivative B1->B2 B3 Reflux for 4-8h B2->B3 B4 Quench and Workup B3->B4 C1 Dissolve aminohydroxymethylpyrrolidine B4->C1 C2 Add Base and (Boc)2O C1->C2 C3 Stir at RT for 12-24h C2->C3 C4 Extract and Purify C3->C4 Final Product Final Product C4->Final Product This compound

Caption: Detailed experimental workflow for the synthesis.

Conclusion

The described synthetic route provides a reliable method for the preparation of this compound from readily available starting materials. The protocols are scalable and can be adapted for various research and development needs. The final product is a versatile intermediate for the synthesis of complex nitrogen-containing molecules with potential therapeutic applications. Careful execution of each step and appropriate analytical monitoring are crucial for achieving high yields and purity.

Application Notes and Protocols: Reactions of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Boc-Amino-3-(hydroxymethyl)pyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a Boc-protected amine and a primary hydroxyl group, allows for selective functionalization at either position, making it a versatile scaffold for the synthesis of a diverse range of complex molecules. The pyrrolidine ring provides a rigid conformational constraint, which can be advantageous in the design of ligands for biological targets.

These application notes provide an overview of the reactivity of the hydroxyl group in this compound towards common electrophiles, specifically focusing on O-alkylation and O-acylation reactions. Detailed experimental protocols for these transformations are provided to facilitate their application in a research and development setting.

Chemical Reactivity and Principles

The primary hydroxyl group of this compound is a nucleophile and can readily react with a variety of electrophiles. The Boc (tert-butyloxycarbonyl) protecting group on the amino functionality is stable under the basic and neutral conditions typically employed for O-alkylation and O-acylation, ensuring the chemoselective modification of the hydroxyl group.

O-Alkylation: The formation of an ether linkage is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide or sulfonate.[1][2][3] The choice of base and solvent is crucial for the success of this reaction, with sodium hydride in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) being a common choice.

O-Acylation: The synthesis of esters from this compound can be accomplished using various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids activated with a coupling agent. The Steglich esterification, which utilizes a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is a mild and effective method for this transformation, particularly for sensitive substrates.[4][5][6]

Experimental Protocols

O-Alkylation: Synthesis of tert-Butyl (3-((benzyloxy)methyl)pyrrolidin-3-yl)carbamate

This protocol describes the synthesis of the benzyl ether derivative of this compound using the Williamson ether synthesis.

Reaction Scheme:

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Data Presentation:

ReactantMolar Equiv.Molecular Weight ( g/mol )
This compound1.0216.28
Sodium Hydride (60%)1.224.00 (as 100%)
Benzyl Bromide1.1171.04

Note: Yields are typically reported in the range of 70-90% depending on the scale and purity of reagents.

O-Acylation: Synthesis of tert-Butyl (3-((acetoxy)methyl)pyrrolidin-3-yl)carbamate

This protocol describes the esterification of this compound with acetic anhydride.

Reaction Scheme:

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine or triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Data Presentation:

ReactantMolar Equiv.Molecular Weight ( g/mol )
This compound1.0216.28
Acetic Anhydride1.2102.09
Pyridine1.579.10

Note: Yields for this type of reaction are generally high, often exceeding 90%.

Mandatory Visualization

Experimental Workflow for O-Alkylation

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Starting Material in Anhydrous THF B Cool to 0 °C A->B C Add NaH B->C D Stir for 30 min C->D E Add Alkyl Halide D->E F Warm to RT & Stir E->F G Quench with NH4Cl (aq) F->G Reaction Complete H Extract with EtOAc G->H I Wash with H2O & Brine H->I J Dry & Concentrate I->J K Column Chromatography J->K L Pure Product K->L

Caption: General workflow for the O-alkylation of this compound.

Logical Relationship for Chemoselective Functionalization

Chemoselectivity cluster_conditions Reaction Conditions cluster_products Reaction Products start This compound basic_neutral Basic or Neutral Conditions (e.g., NaH, Et3N) start->basic_neutral Electrophile (R-X or Acyl-X) acidic Acidic Conditions (e.g., TFA, HCl) start->acidic Deprotection o_functionalized O-Functionalized Product (Ether or Ester) basic_neutral->o_functionalized Chemoselective Reaction at OH group n_deprotected N-Deprotected Product (Free Amine) acidic->n_deprotected Boc group removal

Caption: Chemoselectivity in the functionalization of this compound.

References

Application Notes and Protocols for the Use of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Boc-Amino-3-(hydroxymethyl)pyrrolidine is a unique, non-proteinogenic amino acid analogue that serves as a valuable building block in modern peptide synthesis and drug discovery. Its rigid pyrrolidine scaffold introduces conformational constraints into peptide backbones, a strategy often employed to enhance biological activity, receptor selectivity, and metabolic stability. The presence of a hydroxymethyl group offers an additional site for further modification or interaction with biological targets.

The incorporation of such constrained amino acids is a key strategy in the development of peptidomimetics and novel peptide-based therapeutics. These modifications can lock a peptide into its bioactive conformation, leading to improved binding affinity for its target. Furthermore, the unnatural structure of this compound can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptide. Peptides containing constrained residues like this often exhibit improved cell permeability, a crucial factor for intracellular drug targets. This building block is particularly useful in the design of enzyme inhibitors, antimicrobial peptides, and other bioactive peptides for therapeutic applications.[1]

Advantages of Incorporating 3-Amino-3-(hydroxymethyl)pyrrolidine in Peptides

The integration of a 3-amino-3-(hydroxymethyl)pyrrolidine moiety into a peptide sequence can offer several advantages in drug design and development:

  • Conformational Rigidity: The five-membered ring of the pyrrolidine core restricts the phi (Φ) and psi (Ψ) torsion angles of the peptide backbone, leading to a more defined three-dimensional structure. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing affinity and selectivity.

  • Enhanced Metabolic Stability: The non-natural amino acid structure provides steric hindrance and is not recognized by many proteases, thus protecting the peptide from rapid degradation in biological systems.[1]

  • Improved Pharmacokinetic Properties: The introduction of the pyrrolidine ring can modulate the lipophilicity of the peptide, which may lead to improved absorption and distribution characteristics.

  • Scaffold for Further Diversification: The hydroxymethyl group provides a handle for post-synthetic modifications, such as pegylation, glycosylation, or conjugation to other molecules, allowing for the fine-tuning of the peptide's properties.

  • Potential for Novel Biological Activity: The unique stereochemistry and functionality of this building block can lead to the discovery of peptides with novel or enhanced biological activities, including antimicrobial and anti-inflammatory properties.[2][3]

Quantitative Data Summary

The following table summarizes typical quantitative data for solid-phase peptide synthesis (SPPS) incorporating constrained amino acids like this compound. It is important to note that actual results will be highly dependent on the specific peptide sequence, the coupling conditions, and the purification methods employed.

ParameterTypical ValueNotes
Resin Loading 0.2 - 0.7 mmol/gLower loading is often preferred for longer or more complex peptide sequences to minimize steric hindrance.
Coupling Efficiency >98% per stepMonitored by a qualitative method such as the Kaiser test. For sterically hindered couplings, extended reaction times or more potent coupling reagents may be necessary.
Crude Peptide Purity 50 - 90%Highly sequence-dependent. Aggregation during synthesis can significantly impact purity.
Final Yield (after purification) 10 - 35%Dependent on the number of amino acid residues, the overall hydrophobicity of the peptide, and the efficiency of the purification process.

Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of a model peptide incorporating a this compound residue using the Boc/Bzl protection strategy.

Considerations for the Hydroxymethyl Group

The primary hydroxyl group of the 3-(hydroxymethyl)pyrrolidine moiety is a reactive functional group that may undergo side reactions (e.g., O-acylation) during peptide synthesis if left unprotected. Therefore, it is highly recommended to protect the hydroxyl group prior to incorporation into the peptide chain. A tert-butyl (tBu) ether is a suitable protecting group as it is stable to the acidic conditions used for Nα-Boc deprotection (TFA) but is readily cleaved during the final strong acid cleavage step (e.g., with HF).

Protocol 1: Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a 0.25 mmol scale.

1. Resin Preparation and First Amino Acid Coupling:

  • Swell 0.5 g of Merrifield resin (0.5 mmol/g loading) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • Prepare the cesium salt of the C-terminal Boc-protected amino acid.

  • Add the Boc-amino acid cesium salt (1.0 mmol) to the resin in N,N-dimethylformamide (DMF) and heat at 50°C for 12-24 hours.

  • Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

  • Determine the substitution level using a method such as the picric acid test.

2. Peptide Chain Elongation (per cycle):

  • a. Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.

    • Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.

    • Wash the resin with DCM (3x) and isopropanol (3x).

  • b. Neutralization:

    • Wash the resin with DCM (3x).

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 5 minutes. Repeat this step once.

    • Wash the resin with DCM (3x).

  • c. Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-amino acid (0.75 mmol, 3 equivalents) and a coupling agent such as HBTU (0.75 mmol, 3 equivalents) in DMF. For the incorporation of 3-Boc-Amino-3-(O-tBu-hydroxymethyl)pyrrolidine, use this protected building block.

    • Add DIEA (1.5 mmol, 6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction for completion using the Kaiser test. A negative result (colorless or yellow beads) indicates a complete coupling. If the test is positive (blue beads), extend the coupling time or perform a recoupling.

3. Incorporation of 3-Boc-Amino-3-(O-tBu-hydroxymethyl)pyrrolidine:

  • Follow the standard peptide chain elongation cycle (steps 2a-2c).

  • For the coupling step, use 3-Boc-Amino-3-(O-tBu-hydroxymethyl)pyrrolidine as the amino acid to be incorporated.

  • Due to the sterically hindered nature of this building block, a more potent coupling reagent like HATU may be beneficial to ensure high coupling efficiency.

4. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM (3x) and dry under vacuum.

  • HF Cleavage: (Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and safety precautions).

    • Transfer the resin to a specialized HF cleavage apparatus.

    • Add appropriate scavengers (e.g., anisole, p-cresol).

    • Cool the vessel to -5 to 0°C.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Remove the HF under vacuum.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide and remove scavengers.

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Visualizations

spss_workflow cluster_resin_prep Resin Preparation cluster_elongation Peptide Chain Elongation Cycle cluster_cleavage Final Cleavage & Purification Resin Merrifield Resin Swell Swell in DCM Resin->Swell Couple1 Couple First Boc-AA-Cs Swell->Couple1 Deprotect Boc Deprotection (50% TFA/DCM) Couple1->Deprotect Wash1 Wash Deprotect->Wash1 Neutralize Neutralization (10% DIEA/DCM) Wash2 Wash Neutralize->Wash2 Couple Couple Next Boc-AA/HBTU/DIEA Wash3 Wash Couple->Wash3 Wash1->Neutralize Wash2->Couple Wash3->Deprotect Repeat for each AA Cleave HF Cleavage with Scavengers Wash3->Cleave Final Cycle Precipitate Precipitate with Cold Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize gpcr_signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates α subunit Peptide Constrained Peptide Agonist Peptide->GPCR Binds cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

References

The Versatility of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral building block, 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine, has emerged as a critical scaffold in medicinal chemistry, enabling the synthesis of a diverse array of therapeutic agents. Its rigid, three-dimensional structure and orthogonally protected functional groups provide a versatile platform for creating novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. This document provides a detailed overview of its application in the development of targeted therapies, including inhibitors of Epidermal Growth Factor Receptor (EGFR), Poly(ADP-ribose) Polymerase (PARP), and C-X-C Motif Chemokine Receptor 4 (CXCR4).

Application in the Synthesis of EGFR Inhibitors

The pyrrolidine scaffold is a key component in the design of potent and selective EGFR inhibitors, particularly those with the pyrido[3,4-d]pyrimidine core. These inhibitors are crucial in oncology for treating non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations. The hydroxymethyl group of the pyrrolidine can be strategically utilized to form crucial hydrogen bond interactions within the EGFR active site, enhancing binding affinity and overcoming resistance mechanisms.

Quantitative Data: EGFR Inhibitors
Compound IDTargetIC50 (nM)Cell LineReference
25h EGFRL858R1.7-
EGFRL858R/T790M23.3-
HCC82725HCC827
H1975490H1975
B30 EGFRL858R1.1-
EGFRL858R/T790M/C797S7.2-
HCC82744HCC827
H1975400H1975
Experimental Protocol: Synthesis of a Pyrido[3,4-d]pyrimidine EGFR Inhibitor

This protocol is a representative synthesis adapted from methodologies for creating 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines.

Step 1: Synthesis of the Pyrrolidine-substituted Pyridine Intermediate

A mixture of 2,4-dichloro-6-aminopyridine (1.0 eq), (S)-3-Boc-Amino-3-(hydroxymethyl)pyrrolidine (1.2 eq), and diisopropylethylamine (DIPEA) (2.5 eq) in 2-propanol is heated to reflux for 12 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired Boc-protected pyrrolidine-substituted pyridine intermediate.

Step 2: Suzuki Coupling

To a solution of the intermediate from Step 1 (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water are added the appropriate boronic acid (1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq). The mixture is degassed and heated to 90 °C under a nitrogen atmosphere for 8 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the coupled product.

Step 3: Boc Deprotection

The product from Step 2 is dissolved in a 4 M solution of HCl in 1,4-dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the resulting hydrochloride salt is triturated with diethyl ether to yield the deprotected amine.

Step 4: Acrylamide Formation

To a solution of the deprotected amine from Step 3 (1.0 eq) and DIPEA (3.0 eq) in dichloromethane (DCM) at 0 °C is added acryloyl chloride (1.1 eq) dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with DCM. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the final EGFR inhibitor.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds & Activates Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Phosphorylates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Transcription DAG DAG PLCg->DAG Cleaves PIP2 to IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Activates IP3->PKC Ca²⁺ release activates PKC->Transcription STAT->Transcription Dimerizes & translocates

Caption: EGFR Signaling Pathway

Application in the Synthesis of PARP Inhibitors

This compound is a valuable building block for the synthesis of Poly(ADP-ribose) Polymerase (PARP) inhibitors. These inhibitors are at the forefront of cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The pyrrolidine moiety can serve as a versatile scaffold to correctly position the pharmacophoric elements required for potent PARP inhibition.

Quantitative Data: PARP Inhibitors
Compound IDTargetIC50 (µM)Cell LineReference
5cj PARP-10.015-
Capan-1 (BRCA2 mutant)0.032Capan-1
5cp PARP-10.011-
Capan-1 (BRCA2 mutant)0.028Capan-1
23d DPP-IV11.32-
Experimental Protocol: Synthesis of a Benzimidazole Carboxamide PARP Inhibitor

This protocol is adapted from the synthesis of 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide derivatives.

Step 1: Synthesis of the Benzimidazole Core

A mixture of 2,3-diaminobenzamide (1.0 eq) and the appropriate aldehyde (1.1 eq) in ethanol is heated to reflux for 6 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the 2-substituted-1H-benzo[d]imidazole-4-carboxamide.

Step 2: N-Alkylation of the Pyrrolidine

To a solution of this compound (1.0 eq) in acetonitrile is added potassium carbonate (2.0 eq) and the desired alkyl halide (e.g., 3-(4-chlorophenyl)-3-oxopropyl bromide) (1.2 eq). The mixture is stirred at 60 °C for 12 hours. The solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated.

Step 3: Boc Deprotection and Coupling

The Boc-protected intermediate from Step 2 is treated with 4 M HCl in dioxane as described previously. The resulting amine hydrochloride is coupled with the benzimidazole core from Step 1 using a standard peptide coupling reagent such as HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. The reaction is stirred at room temperature for 12 hours.

Step 4: Final Product Isolation

The reaction mixture is diluted with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography or preparative HPLC to afford the final PARP inhibitor.

PARP_Inhibitor_Mechanism cluster_dna_damage DNA Damage & Repair cluster_repair_pathways DSB Repair Pathways cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) PARP PARP SSB->PARP Recruits BER Base Excision Repair (BER) PARP->BER Initiates DSB Double-Strand Break (DSB) PARP->DSB Unrepaired SSBs lead to DSBs during replication BER->SSB Repairs HR Homologous Recombination (HR) (Error-free) DSB->HR Repaired by NHEJ Non-Homologous End Joining (NHEJ) (Error-prone) DSB->NHEJ Repaired by (in HR deficiency) Survival Cell Survival HR->Survival Apoptosis Apoptosis NHEJ->Apoptosis Leads to genomic instability and PARPi PARP Inhibitor PARPi->PARP Inhibits & Traps BRCA_Deficiency BRCA1/2 Deficiency BRCA_Deficiency->HR Impairs

Caption: PARP Inhibitor Synthetic Lethality

Application in the Synthesis of CXCR4 Antagonists

The 3-amino-3-(hydroxymethyl)pyrrolidine scaffold is instrumental in developing antagonists for the CXCR4 receptor, a key player in cancer metastasis, HIV entry, and inflammatory diseases. The pyrrolidine ring provides a rigid core to orient substituents that interact with the binding pocket of the CXCR4 receptor, while the amino and hydroxymethyl groups offer points for further chemical modification to optimize potency and pharmacokinetic properties.

Quantitative Data: CXCR4 Antagonists
Compound IDTargetIC50 (nM)AssayReference
46 CXCR47912G5 Antibody Displacement
CXCL12-induced Ca²+ flux0.25Calcium Flux Assay
31 CXCR4<20Calcium Flux Assay
10g CXCR43000[¹²⁵I]SDF-1 Binding
Experimental Protocol: Synthesis of a Pyrrolidine-Based CXCR4 Antagonist

This is a representative protocol based on the synthesis of pyrrolidine-based CXCR4 antagonists.

Step 1: Reductive Amination

(S)-3-Boc-Amino-3-(hydroxymethyl)pyrrolidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) are dissolved in methanol. Acetic acid (0.1 eq) is added, and the mixture is stirred for 30 minutes. Sodium cyanoborohydride (1.5 eq) is then added portionwise, and the reaction is stirred at room temperature for 24 hours. The solvent is removed, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is dried and concentrated to give the crude N-substituted pyrrolidine.

Step 2: Boc Deprotection

The Boc group is removed using 4 M HCl in dioxane, as previously described, to yield the amine hydrochloride salt.

Step 3: Amide Coupling

The amine from Step 2 (1.0 eq) is coupled with a carboxylic acid (e.g., a substituted benzoic acid) (1.1 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. The reaction is stirred overnight at room temperature.

Step 4: Purification

The reaction is worked up by diluting with water and extracting with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by flash chromatography or preparative HPLC to yield the pure CXCR4 antagonist.

CXCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 CXCL12->CXCR4 Binds & Activates G_protein Gαi / Gβγ CXCR4->G_protein Activates JAK_STAT JAK/STAT Pathway CXCR4->JAK_STAT Activates (G-protein independent) PLC PLC G_protein->PLC Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates ERK_MAPK ERK/MAPK Pathway G_protein->ERK_MAPK Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Induces Response Chemotaxis Survival Proliferation Gene Transcription Ca_flux->Response PI3K_Akt->Response ERK_MAPK->Response JAK_STAT->Response

Caption: CXCR4 Signaling Pathway

Protocol for the Boc Deprotection of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, valued for its stability in a range of reaction conditions and its straightforward removal under acidic conditions.[1] This document provides a detailed protocol for the deprotection of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine to yield (3-aminopyrrolidin-3-yl)methanol. The presence of a primary hydroxyl group in the substrate requires careful consideration of the deprotection and work-up conditions to ensure a high yield and purity of the final product.

Two common and effective methods for Boc deprotection are presented: using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and using Hydrochloric acid (HCl) in 1,4-dioxane. Both methods are highly efficient for cleaving the Boc group from the pyrrolidine nitrogen.[2][3] The choice between the two often depends on the desired salt form of the final product and the compatibility of other functional groups present in the molecule. For this specific substrate, both methods are suitable as the hydroxyl group is stable to the acidic conditions employed.

The following protocols are intended for researchers, scientists, and drug development professionals. They provide detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate successful execution.

Data Presentation

A summary of the key quantitative data for the starting material and the final product is provided in the table below for easy reference.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound475469-15-9C10H20N2O3216.28
(3-aminopyrrolidin-3-yl)methanol (as free base)125033-01-4C5H12N2O116.16
(3-aminopyrrolidin-3-yl)methanol dihydrochlorideNot availableC5H14Cl2N2O189.09
(3-aminopyrrolidin-3-yl)methanol trifluoroacetate saltNot availableC7H13F3N2O3230.18

Experimental Protocols

Two distinct protocols for the Boc deprotection are detailed below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used method for Boc deprotection and typically results in the formation of the trifluoroacetate salt of the amine.[4]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add Trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution. A common ratio is a 1:1 mixture of DCM to TFA by volume.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • To isolate the free amine, dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield (3-aminopyrrolidin-3-yl)methanol as the free base.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is advantageous when the hydrochloride salt of the product is desired, which is often more stable and easier to handle.[3]

Materials:

  • This compound

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The product may precipitate out of the solution as the hydrochloride salt.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, dilute the mixture with diethyl ether to further precipitate the product.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold diethyl ether to remove any residual impurities.

  • Dry the solid under vacuum to obtain (3-aminopyrrolidin-3-yl)methanol as its dihydrochloride salt.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

Visualization

The following diagrams illustrate the chemical reaction and the general experimental workflow for the Boc deprotection of this compound.

Boc_Deprotection_Reaction Chemical Reaction of Boc Deprotection cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound reagent TFA / DCM or HCl / Dioxane This compound->reagent product (3-aminopyrrolidin-3-yl)methanol (as salt or free base) reagent->product Deprotection Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection start Start dissolve Dissolve 3-Boc-Amino-3- (hydroxymethyl)pyrrolidine in Solvent start->dissolve add_acid Add Acidic Reagent (TFA or HCl solution) dissolve->add_acid react Stir at Room Temperature (1-4 hours) add_acid->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Work-up monitor->workup evaporation Evaporation of Volatiles workup->evaporation TFA or HCl precipitation Precipitation & Filtration (for HCl method) workup->precipitation HCl method neutralization Neutralization (for TFA method) evaporation->neutralization TFA method extraction Aqueous Work-up & Extraction neutralization->extraction isolate Isolate and Dry Product extraction->isolate precipitation->isolate end End isolate->end

References

Application Notes: Functionalization of the Amino Group in 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with a protected primary amine and a functional hydroxymethyl group, allows for the synthesis of complex molecules with constrained conformations. Such structures are often key to enhancing receptor affinity, selectivity, and metabolic stability in novel therapeutics.[1]

This document provides detailed application notes and protocols for the chemical modification of the secondary amino group within the pyrrolidine ring. The Boc (tert-butyloxycarbonyl) protecting group on the exocyclic amine at the C3 position is stable under the conditions described, allowing for selective functionalization of the ring nitrogen. The primary reactions covered include N-acylation, N-alkylation, reductive amination, N-sulfonylation, and the formation of ureas and thioureas.

Visualization of the Core Structure and Reaction Sites

The diagram below illustrates the structure of (S)-3-Boc-Amino-3-(hydroxymethyl)pyrrolidine, highlighting the reactive secondary amine on the pyrrolidine ring, which is the focus of the subsequent protocols.

Caption: Structure of the starting material highlighting the key functional groups.

General Experimental Workflow

The functionalization of this compound typically follows a standard laboratory workflow. This involves reaction setup, monitoring, product workup, purification, and finally, characterization to confirm the structure and purity of the desired compound.

G A Reactant & Reagent Setup B Solvent Addition & Temperature Control A->B C Reaction Monitoring (TLC, LC-MS) B->C Stirring D Reaction Quenching C->D Reaction Complete E Aqueous Workup / Extraction D->E F Drying & Solvent Removal E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, IR) G->H I Final Product H->I

Caption: A typical workflow for the synthesis, purification, and analysis of derivatives.

N-Acylation (Amide Formation)

N-acylation is a robust method to introduce an acyl group, forming a stable amide bond. This modification is frequently used in drug design to alter polarity, introduce new binding motifs, and improve metabolic stability.

Caption: General reaction scheme for N-acylation.

Experimental Protocol: Synthesis of tert-butyl (3-(hydroxymethyl)-1-acetylpyrrolidin-3-yl)carbamate
  • Materials:

    • This compound (1.0 equiv)

    • Acetyl chloride (1.1 equiv)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice bath.

    • Add the base (e.g., triethylamine) to the solution.

    • Slowly add acetyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final N-acyl product.

Data Presentation
Reagent TypeBaseSolventTime (h)Typical Yield (%)
Acetyl ChlorideEt₃NDCM2 - 485 - 95
Benzoyl ChlorideDIPEADCM3 - 680 - 90
Acetic AnhydridePyridineDCM4 - 888 - 98

Reductive Amination (N-Alkylation)

Reductive amination is a highly effective method for forming C-N bonds and is superior to direct alkylation with alkyl halides as it avoids overalkylation.[3] It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5]

Caption: General reaction scheme for reductive amination.

Experimental Protocol: Synthesis of tert-butyl (1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate
  • Materials:

    • This compound (1.0 equiv)

    • Benzaldehyde (1.05 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

    • Acetic acid (optional, catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine, Anhydrous Na₂SO₄

  • Procedure:

    • To a stirred solution of this compound in anhydrous DCE, add benzaldehyde followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride portion-wise, ensuring the temperature does not rise significantly.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the mixture with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (silica gel) to obtain the desired N-benzyl product.

Data Presentation
Carbonyl CompoundReducing AgentSolventTime (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCE12 - 2480 - 95
AcetoneNaBH(OAc)₃THF16 - 2475 - 90
CyclohexanoneNaCNBH₃MeOH12 - 1870 - 85

N-Sulfonylation (Sulfonamide Formation)

The formation of sulfonamides is a common strategy in drug development to introduce groups that can act as hydrogen bond donors and acceptors, often improving pharmacokinetic properties.

References

Application Notes and Protocols for 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine as a Chiral Ligand Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine as a precursor for the synthesis of novel chiral P,N-ligands and their application in asymmetric catalysis. The protocols provided are based on established methodologies in the field of asymmetric synthesis.

Introduction

Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds that are crucial for the pharmaceutical and fine chemical industries. The pyrrolidine scaffold is a privileged motif in many successful chiral ligands and organocatalysts due to its rigid conformational properties. This compound is a versatile chiral building block that allows for the introduction of both a phosphine moiety and a protected amine, leading to the formation of potent P,N-ligands. These ligands can coordinate with transition metals to create highly effective and selective chiral catalysts for a variety of asymmetric transformations, including palladium-catalyzed allylic alkylations and rhodium-catalyzed hydrogenations.

Applications

Ligands derived from this compound are particularly effective in transition metal-catalyzed reactions where a combination of a hard nitrogen donor and a soft phosphine donor can provide superior stability and selectivity to the catalytic complex.

Key Application Areas:

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The P,N-ligands can be employed in the Tsuji-Trost reaction to produce chiral allylic compounds, which are valuable synthetic intermediates.

  • Rhodium-Catalyzed Asymmetric Hydrogenation: These ligands can be utilized for the enantioselective reduction of prochiral olefins, leading to the formation of chiral alkanes.

  • Copper-Catalyzed Asymmetric Reactions: The pyrrolidine-based ligands can also be applied in copper-catalyzed conjugate additions and other enantioselective transformations.

Experimental Protocols

Protocol 1: Synthesis of a Chiral P,N-Ligand from (S)-3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

This protocol describes a two-step synthesis of a novel chiral P,N-ligand, (S)-tert-butyl (3-((diphenylphosphino)methyl)pyrrolidin-3-yl)carbamate.

Step 1: Tosylation of the Hydroxymethyl Group

Materials:

  • (S)-3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve (S)-3-Boc-Amino-3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, (S)-tert-butyl (3-((tosyloxy)methyl)pyrrolidin-3-yl)carbamate, can be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Diphenylphosphine

Materials:

  • (S)-tert-butyl (3-((tosyloxy)methyl)pyrrolidin-3-yl)carbamate (from Step 1)

  • Lithium diphenylphosphide (LiPPh₂) solution in THF (commercially available or freshly prepared)

  • Anhydrous tetrahydrofuran (THF)

  • Degassed water

  • DCM

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for air-sensitive reactions (Schlenk line)

Procedure:

  • Dissolve the crude tosylated compound (1.0 eq) from Step 1 in anhydrous THF in a Schlenk flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diphenylphosphide (1.5 eq) in THF to the reaction mixture via a syringe.

  • Stir the reaction at -78 °C for 2 hours and then allow it to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction at 0 °C by the slow addition of degassed water.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography under a nitrogen atmosphere to yield the chiral P,N-ligand, (S)-tert-butyl (3-((diphenylphosphino)methyl)pyrrolidin-3-yl)carbamate.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) using the Synthesized P,N-Ligand

This protocol details the use of the newly synthesized chiral P,N-ligand in the asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

Materials:

  • [Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)

  • (S)-tert-butyl (3-((diphenylphosphino)methyl)pyrrolidin-3-yl)carbamate (P,N-ligand)

  • rac-1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous and degassed DCM

  • Standard glassware for air-sensitive reactions

Procedure:

  • In a Schlenk tube under a nitrogen atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (0.01 eq) and the chiral P,N-ligand (0.025 eq) in anhydrous and degassed DCM.

  • Stir the solution at room temperature for 30 minutes to form the catalyst complex.

  • In a separate flask, dissolve rac-1,3-diphenyl-2-propenyl acetate (1.0 eq) in DCM.

  • Add dimethyl malonate (3.0 eq), BSA (3.0 eq), and KOAc (0.1 eq) to the substrate solution.

  • Add the catalyst solution to the substrate mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of the chiral ligand and its application in the palladium-catalyzed asymmetric allylic alkylation.

Table 1: Synthesis of Chiral P,N-Ligand

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
1Tosylated Intermediate(S)-3-Boc-Amino-3-(hydroxymethyl)pyrrolidineTsCl, PyridineDCM0 to RT13>95 (crude)
2P,N-LigandTosylated IntermediateLiPPh₂THF-78 to RT1485

Table 2: Asymmetric Allylic Alkylation Data

EntrySubstrateNucleophileCatalyst Loading (mol%)LigandSolventTemp. (°C)Time (h)Yield (%)ee (%)
1rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate2P,N-LigandDCMRT129295

Visualizations

Diagrams

Ligand_Synthesis_Workflow Workflow for Chiral P,N-Ligand Synthesis cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Phosphination start (S)-3-Boc-Amino-3- (hydroxymethyl)pyrrolidine reagent1 TsCl, Pyridine in DCM @ 0°C to RT start->reagent1 Reaction product1 Tosylated Intermediate reagent1->product1 Forms reagent2 LiPPh₂ in THF @ -78°C to RT product1->reagent2 Proceeds to product2 Chiral P,N-Ligand reagent2->product2 Forms Asymmetric_Allylic_Alkylation_Pathway Catalytic Cycle for Asymmetric Allylic Alkylation cluster_catalysis Catalytic Cycle pd0 Pd(0)L* pi_allyl π-allyl-Pd(II)L* pd0->pi_allyl Oxidative Addition product Chiral Product pi_allyl->product Nucleophilic Attack nucleophile Nucleophile (Dimethyl Malonate) nucleophile->pi_allyl Attacks product->pd0 Regenerates substrate Allylic Substrate substrate->pi_allyl Enters Cycle

Application Notes and Protocols: Asymmetric Synthesis Incorporating 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine and its derivatives in asymmetric synthesis. This chiral building block is a valuable tool for introducing stereocenters in the synthesis of complex molecules, particularly in the development of novel therapeutics.

Overview and Applications

This compound is a versatile chiral synthon utilized in a variety of asymmetric transformations. The presence of a protected amine and a hydroxyl group on a chiral pyrrolidine scaffold allows for diverse functionalization and incorporation into target molecules. Key applications include:

  • Organocatalysis: Derivatives of 3-Boc-aminopyrrolidine are employed as chiral organocatalysts in reactions such as Michael additions and aldol reactions, inducing high stereoselectivity.

  • Synthesis of Bioactive Molecules: The pyrrolidine motif is a common feature in many biologically active compounds and approved drugs.[1] This building block serves as a key intermediate in the synthesis of potential glycosidase inhibitors, EGFR tyrosine kinase inhibitors, and antibacterial agents.[][3]

  • Chiral Ligand Synthesis: The amino and hydroxyl functionalities can be readily modified to synthesize novel chiral ligands for asymmetric metal catalysis.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition

This protocol describes a general procedure for the Michael addition of an aldehyde to a nitroalkene using a pyrrolidine-based organocatalyst derived from 3-Boc-aminopyrrolidine.

Workflow for Organocatalytic Michael Addition:

cluster_prep Catalyst Preparation cluster_reaction Michael Addition cluster_workup Work-up and Purification cluster_analysis Analysis cat_prep Synthesize Pyrrolidine-based Organocatalyst mix Mix Aldehyde, Nitroalkene, and Catalyst in Solvent cat_prep->mix react Stir at Controlled Temperature mix->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Determine Yield, dr, and ee (NMR, HPLC) purify->analyze

Caption: General workflow for an organocatalytic Michael addition reaction.

Materials:

  • Aldehyde (e.g., 3-phenylpropionaldehyde)

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • Pyrrolidine-based organocatalyst (10 mol%)

  • Solvent (e.g., CH2Cl2)

  • Reagents for work-up (e.g., saturated NH4Cl solution, organic solvent for extraction)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and the nitroalkene (1.2 mmol) in the chosen solvent (2.0 mL) at room temperature, add the pyrrolidine-based organocatalyst (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by NMR spectroscopy and chiral HPLC analysis, respectively.

Protocol 2: Synthesis of a Chiral Pyrrolidine Derivative via Nucleophilic Substitution

This protocol outlines the synthesis of a methyl 2-[(Boc-amino)pyrrolidin-1-yl]alkanoate through an SN2 reaction between a chiral triflate ester and (S)-3-Boc-aminopyrrolidine.

Materials:

  • (S)-3-Boc-aminopyrrolidine

  • Chiral triflate ester (e.g., methyl (R)-2-[(trifluoromethylsulfonyl)oxy]propanoate)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Reagents for work-up and purification

Procedure:

  • Dissolve (S)-3-Boc-aminopyrrolidine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -50 °C in a dry ice/acetone bath.

  • Slowly add a solution of the chiral triflate ester (1.1 mmol) in anhydrous dichloromethane (2 mL) to the cooled reaction mixture.

  • Stir the reaction at -50 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield the desired N-substituted pyrrolidine derivative.

Quantitative Data Summary

The following tables summarize representative quantitative data for asymmetric reactions utilizing pyrrolidine-based catalysts and building blocks.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins

Catalyst (mol%)AldehydeNitroolefinSolventTime (h)Yield (%)dr (syn:anti)ee (syn/anti) (%)
OC1 (10)3-Phenylpropionaldehydetrans-β-nitrostyreneCH2Cl279975:2568 / 44
OC2 (10)3-Phenylpropionaldehydetrans-β-nitrostyreneCH2Cl279570:3068 / 55
OC3 (10)3-Phenylpropionaldehydetrans-β-nitrostyreneCH2Cl279878:2267 / 63
OC4 (10)3-Phenylpropionaldehydetrans-β-nitrostyreneCH2Cl279676:2469 / 58

Data adapted from a study on new pyrrolidine-based organocatalysts.[4] The specific structures of OC1-OC4 can be found in the cited reference.

Application in Drug Discovery: A Representative Signaling Pathway

Pyrrolidine-containing compounds often act as inhibitors or modulators of specific protein targets in cellular signaling pathways. For instance, a derivative of this compound could be synthesized to target a kinase involved in a cancer-related pathway.

cluster_pathway Representative Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase (e.g., EGFR) Receptor->Kinase Downstream Downstream Signaling (e.g., MAPK pathway) Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrrolidine-based Inhibitor Inhibitor->Kinase

Caption: Inhibition of a kinase signaling pathway by a pyrrolidine derivative.

In this hypothetical pathway, a pyrrolidine-based inhibitor, synthesized using this compound as a starting material, blocks the activity of a target kinase (e.g., EGFR). This inhibition disrupts the downstream signaling cascade that would otherwise lead to cell proliferation and survival, a common strategy in cancer therapy. The chiral nature of the pyrrolidine core can be crucial for achieving high potency and selectivity for the target kinase.[3]

Conclusion

This compound and its enantiomers are valuable and versatile building blocks in asymmetric synthesis. Their utility in constructing chiral organocatalysts and as key intermediates in the synthesis of complex, biologically active molecules makes them indispensable tools for researchers in organic chemistry and drug discovery. The provided protocols and data serve as a starting point for the application of this compound in various synthetic endeavors.

References

Derivatization of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its three-dimensional structure allows for the precise spatial orientation of substituents, making it a valuable building block for exploring chemical space in drug discovery. This document provides detailed application notes and experimental protocols for the derivatization of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine, a versatile chiral building block with two key functional handles for chemical modification: a Boc-protected primary amine and a primary hydroxyl group. Manipulation of these functional groups allows for the generation of diverse chemical libraries for screening against various biological targets.

Application Notes

Derivatives of the 3-amino-3-(hydroxymethyl)pyrrolidine core are of significant interest in several therapeutic areas due to the favorable physicochemical properties imparted by the pyrrolidine ring, such as improved aqueous solubility and the ability to form hydrogen bonds.[2]

Potential Therapeutic Applications:

  • Anticancer Agents: The pyrrolidine motif is found in numerous compounds with demonstrated anticancer activity.[1]

  • Antiviral Therapeutics: As a key component of several antiviral drugs, particularly for the treatment of hepatitis C, this scaffold is a valuable starting point for the development of new antiviral agents.[1]

  • Central Nervous System (CNS) Disorders: 3-Aryl pyrrolidines have shown potent and selective ligand activity for serotonin and dopamine receptors, suggesting potential applications in treating neurological and psychiatric conditions.[4]

  • Antibacterial Agents: Mimicking the 2-deoxystreptamine (2-DOS) core of aminoglycoside antibiotics, di-substituted piperidines and pyrrolidines have been developed as novel antibacterial translation inhibitors.[5] The 3-amino-3-(hydroxymethyl)pyrrolidine scaffold can be similarly derivatized to explore this antibacterial mechanism.

  • Antidiabetic Agents: Pyrrolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment.[2]

The derivatization strategies outlined in the following protocols enable the exploration of structure-activity relationships (SAR) for these and other therapeutic targets.

Experimental Workflows and Logic

The derivatization of this compound can be systematically approached by first functionalizing the less sterically hindered hydroxyl group, followed by deprotection of the Boc group and subsequent derivatization of the resulting primary amine. Alternatively, the pyrrolidine nitrogen can be functionalized prior to hydroxyl group modification.

G start This compound O_derivatization O-Derivatization (Acylation, Etherification) start->O_derivatization N_deprotection Boc Deprotection O_derivatization->N_deprotection library1 Library of O-derivatized, N-Boc protected analogs O_derivatization->library1 N_derivatization N-Derivatization (Alkylation, Acylation, etc.) N_deprotection->N_derivatization library2 Library of O,N-diderivatized analogs N_derivatization->library2

Caption: General workflow for the sequential derivatization of this compound.

Experimental Protocols

The following protocols are generalized methods for the derivatization of this compound. Researchers should optimize reaction conditions for specific substrates.

Protocol 1: O-Acylation of the Hydroxymethyl Group

This protocol describes the esterification of the primary hydroxyl group.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid anhydride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in DCM.

  • Add TEA (or DIPEA) and a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or carboxylic acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Representative):

R-COCl/ (RCO)2OSolventBaseTime (h)Yield (%)
Acetyl chlorideDCMTEA285-95
Benzoyl chlorideDCMTEA480-90
Acetic anhydrideDCMTEA390-98
Protocol 2: O-Alkylation of the Hydroxymethyl Group (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage at the primary hydroxyl group.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH in anhydrous THF (or DMF) at 0 °C, add a solution of this compound in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Representative):

Alkyl HalideSolventTime (h)Yield (%)
Methyl iodideTHF470-85
Benzyl bromideTHF675-90
Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the primary amine.

Materials:

  • Boc-protected pyrrolidine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane (4 M)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected pyrrolidine derivative in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • If using TFA, co-evaporate with toluene to remove residual acid. If using HCl, the hydrochloride salt may precipitate and can be collected by filtration or used directly.

  • To obtain the free amine, dissolve the residue in water and basify with saturated aqueous sodium bicarbonate solution to pH > 10.

  • Extract the aqueous layer with DCM or another suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Protocol 4: N-Alkylation of the Pyrrolidine Nitrogen

This protocol describes the alkylation of the secondary amine on the pyrrolidine ring. Note: This protocol is for a substrate where the 3-amino group is appropriately protected (e.g., if starting with a different protecting group strategy) or for derivatization of the pyrrolidine nitrogen after deprotection of a different protecting group. For the target molecule, this would typically be performed after derivatizing the hydroxyl and amino groups and then removing a protecting group from the pyrrolidine nitrogen if one was used. For simplicity, a general protocol is provided.

Materials:

  • Pyrrolidine derivative with a free secondary amine

  • Alkyl halide (1.1 eq)

  • Potassium carbonate (K₂CO₃) or DIPEA (2.0 eq)

  • Acetonitrile or DMF

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the pyrrolidine derivative in acetonitrile or DMF.

  • Add K₂CO₃ (or DIPEA) and the alkyl halide.

  • Heat the reaction mixture to 50-80 °C and stir for 6-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Representative):

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Ethyl bromideK₂CO₃Acetonitrile601270-85
Benzyl bromideK₂CO₃DMF50880-95
Protocol 5: N-Acylation of the Pyrrolidine Nitrogen

This protocol describes the acylation of the secondary amine on the pyrrolidine ring, following a similar logic as Protocol 4 regarding the availability of the free secondary amine.

Materials:

  • Pyrrolidine derivative with a free secondary amine

  • Acyl chloride or carboxylic acid anhydride (1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the pyrrolidine derivative in DCM.

  • Add TEA (or DIPEA).

  • Cool the reaction mixture to 0 °C.

  • Slowly add the acyl chloride or carboxylic acid anhydride.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Representative):

Acylating AgentBaseSolventTime (h)Yield (%)
Acetyl chlorideTEADCM190-98
Benzoyl chlorideTEADCM285-95

Signaling Pathway and Derivatization Logic

The derivatization of this compound can be envisioned as a strategy to generate ligands that interact with specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. The pyrrolidine core acts as a scaffold, while the derivatized functionalities can serve as pharmacophoric elements that engage with the target protein.

G cluster_0 Ligand-Receptor Interaction cluster_1 Cellular Response cluster_2 Derivatization Strategy ligand Pyrrolidine Derivative receptor GPCR/Enzyme ligand->receptor Binding signaling_cascade Signaling Cascade (e.g., cAMP, MAPK) receptor->signaling_cascade cellular_effect Cellular Effect (e.g., Gene Expression, Proliferation) signaling_cascade->cellular_effect scaffold Pyrrolidine Scaffold (Core Structure) R1 R1 Group (from -OH) scaffold->R1 R2 R2 Group (from -NH2) scaffold->R2 R1->ligand Pharmacophore 1 R2->ligand Pharmacophore 2

Caption: Relationship between derivatization strategy and a hypothetical signaling pathway.

References

Application Notes & Protocols: The Biginelli Reaction in the Synthesis of Complex Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Biginelli reaction is a powerful one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their derivatives (DHPMs).[1] This acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) provides a rapid and efficient route to a class of heterocyclic compounds with significant pharmacological importance.[2] DHPMs are key structural motifs in a variety of bioactive molecules, including calcium channel blockers, antihypertensive agents, and anti-inflammatory drugs.[1][3] The simplicity and versatility of the Biginelli reaction have made it a valuable tool in medicinal chemistry and drug discovery.[4]

Reaction Mechanism and Signaling Pathway

The mechanism of the Biginelli reaction is understood to proceed through a series of bimolecular reactions. The most widely accepted pathway begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is the rate-determining step. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, affords the final dihydropyrimidinone product.[2][3]

Biginelli_Reaction_Mechanism cluster_0 Step 1: N-Acyliminium Ion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization and Dehydration Aldehyde Ar-CHO Acyliminium [Ar-CH=NH(C=O)NH2]+ Aldehyde->Acyliminium + Urea, H+ Urea H2N(C=O)NH2 Urea->Acyliminium Protonation H+ Protonation->Aldehyde Ketoester RCOCH2CO2Et Adduct Intermediate Adduct Acyliminium->Adduct + Enol Enol R-C(OH)=CHCO2Et Ketoester->Enol Tautomerization Enol->Adduct DHPM_precursor Cyclized Intermediate Adduct->DHPM_precursor Cyclization DHPM Dihydropyrimidinone DHPM_precursor->DHPM - H2O

Caption: The reaction mechanism of the Biginelli reaction.

Experimental Protocols

The following is a representative protocol for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using a heterogeneous catalyst, which allows for easy purification and catalyst recycling.[1]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., methyl acetoacetate)

  • Urea

  • Catalyst: Silicotungstic acid supported on Amberlyst-15

  • Ethyl acetate (for reactions not under solvent-free conditions)

  • Ethanol (for recrystallization)

Procedure:

  • Catalyst Preparation: Prepare the silicotungstic acid supported on Amberlyst-15 catalyst as described in the literature.[1]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (5 mmol), β-ketoester (5 mmol), urea (5 mmol), and the catalyst (0.05 g/mmol ).

  • Reaction Conditions:

    • Solvent-Free: Heat the mixture at a specified temperature (e.g., 88°C) with stirring for the required time (typically 1-2 hours).[1]

    • With Solvent: Add ethyl acetate (10 mL) to the mixture and reflux at 88°C with stirring.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • After completion of the reaction, if a solvent was used, remove it under reduced pressure.

    • Add hot ethanol to the reaction mixture to dissolve the product.

    • Filter the hot solution to remove the heterogeneous catalyst. The catalyst can be washed with hot ethanol, dried, and reused.

  • Purification: Allow the filtrate to cool to room temperature, which will cause the product to crystallize. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[1]

Experimental_Workflow start Start reagents Combine Aldehyde, β-Ketoester, Urea, and Catalyst start->reagents reaction Heat under Solvent-Free Conditions or Reflux in Ethyl Acetate reagents->reaction monitor Monitor by TLC reaction->monitor workup Solvent Removal (if applicable) and Dissolution in Hot Ethanol monitor->workup Reaction Complete filtration Hot Filtration to Remove Catalyst workup->filtration purification Crystallization from Filtrate filtration->purification catalyst_recycle Wash and Dry Catalyst for Reuse filtration->catalyst_recycle product Collect and Dry DHPM Product purification->product

Caption: A generalized experimental workflow for the Biginelli reaction.

Data Presentation: Catalyst Screening and Yields

The choice of catalyst can significantly impact the yield of the Biginelli reaction. The following table summarizes the results of a catalyst screening for the model reaction between benzaldehyde, methyl acetoacetate, and urea.[1]

EntryCatalystTime (h)Yield (%)
1No Catalyst24<5
2H₃PW₁₂O₄₀672
3H₄SiW₁₂O₄₀485
4H₃PMo₁₂O₄₀580
5H₄SiW₁₂O₄₀/Amberlyst-151.595

Reaction conditions: Benzaldehyde (5 mmol), methyl acetoacetate (5 mmol), urea (5 mmol), catalyst (0.05 g/mmol ), ethyl acetate (10 mL), 88°C.[1]

Applications in Drug Development

The dihydropyrimidinone core is a privileged scaffold in medicinal chemistry. For instance, monastrol, a well-known DHPM, is a potent and selective inhibitor of the mitotic kinesin Eg5, making it a valuable tool for studying cell division and a potential lead for anticancer drug development. The straightforward synthesis of a diverse library of DHPMs via the Biginelli reaction allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of drug candidates.

Conclusion

The Biginelli reaction remains a cornerstone of heterocyclic synthesis, offering an efficient and atom-economical pathway to a class of compounds with significant biological and pharmaceutical relevance. Its operational simplicity, coupled with the potential for greener reaction conditions using heterogeneous catalysts, ensures its continued importance in both academic research and industrial drug development.

References

Application Notes and Protocols for 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine and its Analogs as Intermediates in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The functionalized intermediate, 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine, and its close analogs, serve as critical building blocks in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). The strategic placement of the Boc-protected amine and a hydroxymethyl group on the same carbon atom offers unique stereochemical and functional handles for the construction of complex molecules with diverse pharmacological activities.

These intermediates are particularly valuable for introducing conformational rigidity and chirality into drug candidates, which can lead to improved potency, selectivity, and pharmacokinetic profiles. Their applications span a wide range of therapeutic areas, including antivirals, antidiabetics, and oncology.

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of pyrrolidine-based intermediates in API synthesis. Please note that specific yields and purity are highly dependent on the specific reaction conditions and the nature of the substrates.

ParameterTypical ValueNotes
Purity of Intermediate≥ 98%High purity is crucial to avoid side reactions and ensure the quality of the final API.
Enantiomeric Excess (e.e.)≥ 95%For chiral APIs, starting with a high e.e. intermediate is essential to obtain the desired stereoisomer.
Overall Yield of API Synthesis40 - 60%This is a representative range for multi-step syntheses involving these intermediates. Process optimization can lead to higher yields.
Coupling Reaction Yield70 - 95%The efficiency of coupling the pyrrolidine intermediate to other fragments is typically high.
Deprotection Yield> 90%Removal of the Boc protecting group is generally a high-yielding step.

Experimental Protocols

The following protocols provide detailed methodologies for key experimental steps involving pyrrolidine-based intermediates in the synthesis of APIs.

Protocol 1: General Procedure for N-Alkylation of a Pyrrolidine Intermediate

This protocol describes a general method for the alkylation of the secondary amine of the pyrrolidine ring after Boc-deprotection, a common step in API synthesis.

Materials:

  • 3-Amino-3-(hydroxymethyl)pyrrolidine derivative (deprotected)

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 3-Amino-3-(hydroxymethyl)pyrrolidine derivative (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: Boc-Deprotection of the Pyrrolidine Intermediate

This protocol outlines the standard procedure for the removal of the tert-butoxycarbonyl (Boc) protecting group from the amino functionality.

Materials:

  • N-Boc-3-Amino-3-(hydroxymethyl)pyrrolidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-3-Amino-3-(hydroxymethyl)pyrrolidine derivative (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5.0 - 10.0 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the deprotected amine, which can often be used in the next step without further purification.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the use of this compound and its analogs in API synthesis.

experimental_workflow start Start: this compound deprotection Boc Deprotection (TFA/DCM) start->deprotection coupling Coupling Reaction (e.g., Amide formation, N-Arylation) deprotection->coupling modification Further Functional Group Interconversion coupling->modification purification Purification (Chromatography/Crystallization) modification->purification api Final API purification->api

Caption: General synthetic workflow for API synthesis.

logical_relationship intermediate This compound properties Key Structural Features intermediate->properties chirality Chirality rigidity Conformational Rigidity functionality Versatile Functionality (NH-Boc, OH) properties->chirality properties->rigidity properties->functionality api_properties Improved API Properties properties->api_properties potency Increased Potency api_properties->potency selectivity Enhanced Selectivity api_properties->selectivity pk_profile Favorable PK Profile api_properties->pk_profile

Caption: Key structural features and their impact on API properties.

Catalytic Applications of Metal Complexes with 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic use of metal complexes featuring chiral ligands derived from 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine. This class of ligands, possessing both a protected amine and a hydroxyl functional group on a chiral pyrrolidine scaffold, offers significant potential for inducing stereoselectivity in a variety of metal-catalyzed transformations. The protocols outlined below are based on established methodologies for analogous chiral ligands and are intended to serve as a practical guide for researchers exploring the catalytic applications of these promising derivatives.

Application Note 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Introduction

Asymmetric transfer hydrogenation (ATH) is a powerful and widely utilized method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. The efficiency and stereoselectivity of this transformation are critically dependent on the nature of the chiral ligand coordinated to the metal center, typically ruthenium or rhodium. Ligands derived from this compound can be readily synthesized and are expected to form highly effective catalysts for ATH. The Boc-protected amine and the hydroxymethyl group provide handles for further modification, allowing for the fine-tuning of the ligand's steric and electronic properties.

General Reaction Scheme

A general scheme for the asymmetric transfer hydrogenation of a prochiral ketone using a ruthenium catalyst bearing a ligand derived from this compound is depicted below. In this example, the pyrrolidine derivative is functionalized to form a chiral diamine ligand.

G Ketone R1(C=O)R2 (Prochiral Ketone) H_source HCOOH / Et3N (Hydrogen Source) reaction_arrow_1 + Ketone->reaction_arrow_1 Catalyst [RuCl2(p-cymene)]2 + Chiral Ligand H_source->reaction_arrow_1 Product R1CH(OH)R2 (Chiral Alcohol) Catalyst->reaction_arrow_1 reaction_arrow_1->Product

Figure 1: General workflow for asymmetric transfer hydrogenation.

Experimental Protocol: Synthesis of a Chiral Diamine Ligand from (S)-tert-butyl (3-(hydroxymethyl)pyrrolidin-3-yl)carbamate

This protocol describes a plausible synthetic route to a chiral N,N'-dialkylated 1,2-diamine ligand, a common structural motif in successful ATH catalysts.

  • Mesylation of the Hydroxymethyl Group:

    • To a solution of (S)-tert-butyl (3-(hydroxymethyl)pyrrolidin-3-yl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).

    • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude mesylate.

  • Azide Substitution:

    • Dissolve the crude mesylate in dimethylformamide (DMF).

    • Add sodium azide (3.0 eq.) and heat the mixture to 80 °C.

    • Stir overnight and monitor by TLC.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to give the crude azide.

  • Reduction of the Azide:

    • Dissolve the crude azide in methanol and add a catalytic amount of Pd/C (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the primary amine.

  • N-Alkylation (example with Benzylamine):

    • To a solution of the primary amine in methanol, add the desired aldehyde (e.g., benzaldehyde, 2.2 eq.) and a catalytic amount of acetic acid.

    • Stir for 1 hour at room temperature, then add sodium cyanoborohydride (2.5 eq.) portion-wise.

    • Stir the reaction overnight at room temperature.

    • Quench the reaction with water and extract with DCM.

    • Dry the organic layer over Na2SO4 and concentrate. Purify by column chromatography to yield the desired chiral diamine ligand.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

  • Catalyst Pre-formation:

    • In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (1 mol%) and the chiral diamine ligand (2.2 mol%) in anhydrous isopropanol.

    • Stir the mixture at 80 °C for 30 minutes to form the active catalyst.

  • Catalytic Reduction:

    • Cool the catalyst solution to room temperature.

    • Add a mixture of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source.

    • Add acetophenone (1.0 eq.).

    • Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Upon completion (monitored by GC or TLC), quench the reaction with water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC.

Data Presentation

The following table summarizes representative data for the asymmetric transfer hydrogenation of various ketones using analogous chiral diamine-ruthenium catalysts. Similar performance can be anticipated for well-designed ligands derived from this compound.

EntryKetone SubstrateProductYield (%)ee (%)
1Acetophenone1-Phenylethanol>95>98
21-Indanone1-Indanol>9597
31-Tetralone1,2,3,4-Tetrahydronaphthalen-1-ol>9599
4Benzylacetone4-Phenyl-2-butanol9296

Application Note 2: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

Introduction

The asymmetric Henry reaction is a fundamental C-C bond-forming reaction that produces chiral β-nitro alcohols, which are versatile intermediates in organic synthesis. Copper complexes with chiral ligands have proven to be highly effective catalysts for this transformation. Chiral ligands derived from this compound, particularly those incorporating an additional coordinating group, can create a well-defined chiral environment around the copper center, leading to high enantioselectivity.

General Reaction Scheme

The general scheme for a copper-catalyzed asymmetric Henry reaction is shown below.

G Aldehyde R-CHO (Aldehyde) Nitromethane CH3NO2 (Nitromethane) reaction_arrow_1 + Aldehyde->reaction_arrow_1 Catalyst Cu(OAc)2 + Chiral Ligand Nitromethane->reaction_arrow_1 Product RCH(OH)CH2NO2 (β-Nitro Alcohol) Catalyst->reaction_arrow_1 reaction_arrow_1->Product

Figure 2: General workflow for the asymmetric Henry reaction.

Experimental Protocol: Synthesis of a Chiral Amino Alcohol Ligand

This protocol outlines the synthesis of a simple amino alcohol ligand from the starting material.

  • Boc-Deprotection:

    • Dissolve (S)-tert-butyl (3-(hydroxymethyl)pyrrolidin-3-yl)carbamate (1.0 eq.) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

    • Stir at room temperature for 2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a small amount of methanol and add diethyl ether to precipitate the TFA salt of the amine.

    • Filter the solid and wash with diethyl ether.

    • Neutralize an aqueous solution of the salt with a base (e.g., saturated NaHCO3) and extract the free amine with DCM.

    • Dry the organic layer over Na2SO4 and concentrate to obtain the chiral 3-amino-3-(hydroxymethyl)pyrrolidine.

Experimental Protocol: Asymmetric Henry Reaction with Benzaldehyde

  • Catalyst Formation:

    • In a dry flask, dissolve Cu(OAc)2·H2O (10 mol%) and the chiral amino alcohol ligand (12 mol%) in isopropanol.

    • Stir the mixture at room temperature for 1 hour.

  • Catalytic Reaction:

    • To the catalyst solution, add benzaldehyde (1.0 eq.) and nitromethane (5.0 eq.).

    • Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up and Analysis:

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the β-nitro alcohol.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation

Representative results for the copper-catalyzed asymmetric Henry reaction using analogous chiral amino alcohol ligands are presented below.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde1-Phenyl-2-nitroethanol9092
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-2-nitroethanol8895
32-Naphthaldehyde1-(Naphthalen-2-yl)-2-nitroethanol8590
4Cinnamaldehyde1-Phenyl-4-nitrobut-3-en-2-ol7588

Logical Workflow for Ligand Synthesis and Catalytic Screening

The following diagram illustrates a logical workflow for the synthesis of a library of ligands from this compound and their subsequent screening in a catalytic reaction.

G A Start: (S)-3-Boc-Amino-3- (hydroxymethyl)pyrrolidine B Functional Group Modification of Hydroxymethyl Group A->B e.g., Mesylation, Azidation, Phosphination C Functional Group Modification of Boc-Amine A->C e.g., Deprotection, N-Alkylation D Library of Chiral Pyrrolidine Derivatives B->D C->D E Complexation with Metal Precursor (e.g., Ru, Rh, Cu, Pd) D->E F Library of Metal Complexes E->F G Catalytic Reaction Screening F->G H Analysis of Yield and Enantioselectivity G->H I Optimized Catalyst System H->I Identify Lead Catalyst

Figure 3: Workflow for ligand synthesis and catalyst screening.

Synthetic Routes to Enantiomerically Pure 3-Amino-3-(hydroxymethyl)pyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed synthetic protocols for obtaining enantiomerically pure 3-amino-3-(hydroxymethyl)pyrrolidine. This chiral scaffold is a valuable building block in medicinal chemistry, offering a constrained three-dimensional structure that can be pivotal for optimizing the pharmacological properties of drug candidates. The following sections outline two potential synthetic strategies, complete with detailed experimental procedures and supporting data.

Introduction

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of a quaternary stereocenter, such as in 3-amino-3-(hydroxymethyl)pyrrolidine, provides a unique three-dimensional projection of functional groups that can enhance binding affinity and selectivity to biological targets. The enantiomeric purity of such building blocks is critical, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. This document outlines two plausible synthetic routes to access the enantiomerically pure (R)- and (S)-3-amino-3-(hydroxymethyl)pyrrolidine.

Proposed Synthetic Routes

Two primary strategies are proposed for the synthesis of enantiomerically pure 3-amino-3-(hydroxymethyl)pyrrolidine:

  • Route A: Synthesis from a Chiral Precursor. This approach utilizes a commercially available, enantiomerically pure pyrrolidine derivative, introducing the amino group at a later stage.

  • Route B: Asymmetric Strecker Synthesis. This method builds the chiral center through an asymmetric reaction on a prochiral substrate.

Route A: Synthesis from (R)- or (S)-3-(hydroxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester

This route begins with the commercially available, enantiopure N-Boc-protected 3-(hydroxymethyl)pyrrolidine. The hydroxyl group is first oxidized to a ketone, which then undergoes a stereoselective amination process.

Workflow for Synthetic Route A

Synthetic Route A cluster_0 Route A: From Chiral Precursor start N-Boc-(R)- or (S)-3- (hydroxymethyl)pyrrolidine step1 Oxidation start->step1 e.g., Dess-Martin periodinane ketone N-Boc-3-oxopyrrolidine step1->ketone step2 Asymmetric Reductive Amination ketone->step2 e.g., Ti(OiPr)4, chiral ligand, reducing agent product N-Boc-(R)- or (S)-3-amino-3- (hydroxymethyl)pyrrolidine step2->product deprotection Boc Deprotection product->deprotection e.g., TFA or HCl final_product (R)- or (S)-3-amino-3- (hydroxymethyl)pyrrolidine deprotection->final_product

Caption: Synthetic pathway starting from a chiral pyrrolidine precursor.

Experimental Protocols for Route A

Step 1: Oxidation of N-Boc-3-(hydroxymethyl)pyrrolidine to N-Boc-3-oxopyrrolidine

  • Materials:

    • N-Boc-(R)- or (S)-3-(hydroxymethyl)pyrrolidine (1.0 equiv)

    • Dess-Martin periodinane (1.5 equiv)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve N-Boc-3-(hydroxymethyl)pyrrolidine in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add Dess-Martin periodinane portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution. Stir vigorously for 30 minutes until the solid dissolves and the layers are clear.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-3-oxopyrrolidine as a colorless oil.

Step 2: Asymmetric Reductive Amination of N-Boc-3-oxopyrrolidine

  • Materials:

    • N-Boc-3-oxopyrrolidine (1.0 equiv)

    • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 equiv)

    • Ammonia solution (7 N in methanol, 5.0 equiv)

    • Chiral ligand (e.g., a chiral BINOL-derived phosphine) (0.05 equiv)

    • Reducing agent (e.g., sodium borohydride) (1.5 equiv)

    • Methanol (MeOH)

  • Procedure:

    • To a solution of N-Boc-3-oxopyrrolidine in anhydrous methanol under an inert atmosphere, add the chiral ligand and Ti(OiPr)4.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the ammonia solution in methanol and stir for an additional 12 hours to form the imine in situ.

    • Cool the reaction mixture to -20 °C and add the reducing agent portion-wise.

    • Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Filter the resulting suspension through a pad of Celite®, washing with methanol.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the N-Boc-protected 3-amino-3-(hydroxymethyl)pyrrolidine.

Step 3: Deprotection of the N-Boc Group

  • Materials:

    • N-Boc-3-amino-3-(hydroxymethyl)pyrrolidine (1.0 equiv)

    • Trifluoroacetic acid (TFA) or 4 M HCl in dioxane

    • Dichloromethane (DCM)

    • Diethyl ether

  • Procedure:

    • Dissolve the N-Boc-protected pyrrolidine in DCM.

    • Add an excess of TFA or 4 M HCl in dioxane (e.g., 10 equivalents) at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (trifluoroacetate or hydrochloride).

    • Collect the solid by filtration and dry under vacuum to yield the final product.

Quantitative Data for Route A (Hypothetical)
StepProductYield (%)Enantiomeric Excess (ee, %)
1N-Boc-3-oxopyrrolidine90-95N/A
2N-Boc-3-amino-3-(hydroxymethyl)pyrrolidine75-85>98
33-Amino-3-(hydroxymethyl)pyrrolidine>95>98

Route B: Asymmetric Strecker Synthesis

This route constructs the chiral center via an asymmetric Strecker reaction on a suitable ketone precursor, followed by cyclization to form the pyrrolidine ring and subsequent reduction of the nitrile group.

Workflow for Synthetic Route B

Synthetic Route B cluster_1 Route B: Asymmetric Strecker Synthesis start 1,3-Dichloroacetone step1 Reaction with N-benzylglycine ethyl ester start->step1 ketone Ethyl 1-benzyl-4-oxo- pyrrolidine-3-carboxylate step1->ketone step2 Asymmetric Strecker Reaction ketone->step2 Chiral catalyst, TMSCN aminonitrile Chiral α-aminonitrile step2->aminonitrile step3 Hydrolysis and Reduction aminonitrile->step3 1. Acid hydrolysis 2. LiAlH4 product N-benzyl-3-amino-3- (hydroxymethyl)pyrrolidine step3->product deprotection Debenzylation product->deprotection e.g., H2, Pd/C final_product (R)- or (S)-3-amino-3- (hydroxymethyl)pyrrolidine deprotection->final_product

Caption: Synthetic pathway utilizing an asymmetric Strecker reaction.

Experimental Protocols for Route B

Step 1: Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

  • Materials:

    • 1,3-Dichloroacetone (1.0 equiv)

    • N-benzylglycine ethyl ester (1.0 equiv)

    • Potassium carbonate (2.5 equiv)

    • Acetonitrile

  • Procedure:

    • To a suspension of potassium carbonate in acetonitrile, add N-benzylglycine ethyl ester.

    • Add a solution of 1,3-dichloroacetone in acetonitrile dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 12-16 hours.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the product.

Step 2: Asymmetric Strecker Reaction

  • Materials:

    • Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (1.0 equiv)

    • Chiral catalyst (e.g., a chiral gadolinium complex) (0.05 equiv)

    • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

    • Toluene

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst in anhydrous toluene.

    • Add the pyrrolidinone starting material.

    • Cool the mixture to the optimal temperature for the catalyst (e.g., -40 °C).

    • Add TMSCN dropwise and stir the reaction for 24-48 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

    • Purify the crude aminonitrile by chromatography.

Step 3: Hydrolysis and Reduction

  • Materials:

    • Chiral α-aminonitrile (1.0 equiv)

    • Concentrated hydrochloric acid

    • Lithium aluminum hydride (LiAlH4) (excess)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Hydrolysis: Heat the aminonitrile in concentrated HCl at reflux for 12 hours to hydrolyze both the nitrile and the ester to carboxylic acids.

    • Reduction: Cool the reaction mixture and carefully neutralize with a base. Extract the amino acid product. Dry the amino acid and dissolve it in anhydrous THF. Add this solution dropwise to a suspension of LiAlH4 in THF at 0 °C.

    • Stir the reaction at room temperature for 12 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the aluminum salts and wash with THF.

    • Concentrate the filtrate and purify by chromatography to yield N-benzyl-3-amino-3-(hydroxymethyl)pyrrolidine.

Step 4: Debenzylation

  • Materials:

    • N-benzyl-3-amino-3-(hydroxymethyl)pyrrolidine (1.0 equiv)

    • Palladium on carbon (10 wt. %, 0.1 equiv)

    • Methanol

    • Hydrogen gas

  • Procedure:

    • Dissolve the N-benzylated pyrrolidine in methanol.

    • Add palladium on carbon to the solution.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

    • Filter the catalyst through a pad of Celite® and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the final product.

Quantitative Data for Route B (Hypothetical)
StepProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate60-70N/AN/A
2Chiral α-aminonitrile80-90>95:5>98
3N-benzyl-3-amino-3-(hydroxymethyl)pyrrolidine50-60 (over 2 steps)N/A>98
43-Amino-3-(hydroxymethyl)pyrrolidine>95N/A>98

Conclusion

The synthetic routes outlined provide plausible and strategic approaches for the synthesis of enantiomerically pure 3-amino-3-(hydroxymethyl)pyrrolidine. Route A offers the advantage of starting from a readily available chiral precursor, potentially simplifying the stereochemical control. Route B presents a powerful method for constructing the key quaternary stereocenter through an asymmetric reaction, offering flexibility in the synthesis of various analogs. The choice of route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements of the research or drug development program. The provided protocols are based on established chemical transformations and should serve as a valuable guide for the synthesis of this important chiral building block. It is recommended that each step be optimized for the specific laboratory conditions and scale.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during this procedure.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a low yield in my synthesis. What are the primary factors I should investigate?

Low yields in the Boc protection of 3-amino-3-(hydroxymethyl)pyrrolidine are typically multifactorial. The most common causes include incomplete reaction, the formation of side products, and loss of the product during the workup and purification stages. Key areas to investigate are the quality of reagents, reaction conditions, and the purification procedure.

Q2: My reaction is incomplete, and I observe unreacted starting material. How can I drive the reaction to completion?

Incomplete reactions are a significant contributor to reduced yields. Consider the following troubleshooting steps:

  • Insufficient Di-tert-butyl dicarbonate ((Boc)₂O): The stoichiometry of (Boc)₂O is critical. An insufficient amount will leave unreacted starting material. It is advisable to use a slight excess (1.1-1.2 equivalents) of (Boc)₂O.

  • Suboptimal Base: The choice and quantity of the base are crucial. A weak or insufficient amount of base may not effectively deprotonate the amino group, hindering its nucleophilic attack on (Boc)₂O. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.

  • Low Reaction Temperature: While the reaction often proceeds at room temperature, lower temperatures can significantly slow the reaction rate, leading to incomplete conversion within a standard timeframe.

  • Short Reaction Time: The reaction may require more time to reach completion, particularly if other parameters are not optimal. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions, and how can I minimize them?

Several side products can form under non-optimized conditions, reducing the yield of the desired mono-Boc protected product. These include:

  • O-Boc Protected Byproduct: The hydroxyl group can also be protected by (Boc)₂O, leading to the formation of a carbonate. To favor N-protection, run the reaction at a lower temperature (0 °C to room temperature) and avoid using a strong base. The amino group is inherently more nucleophilic and should react preferentially under milder conditions.

  • N,N-di-Boc Derivative: If a large excess of (Boc)₂O is used, or if the reaction conditions are too harsh, a second Boc group can be added to the pyrrolidine nitrogen. To avoid this, carefully control the stoichiometry and use close to 1.0-1.1 equivalents of (Boc)₂O.

  • Urea Formation: This can occur if the starting amine reacts with isocyanate impurities present in the (Boc)₂O. Using high-purity (Boc)₂O and ensuring anhydrous reaction conditions can minimize the formation of isocyanates.

  • Oxazolidinone Formation: While less common in this specific structure, intramolecular cyclization to form an oxazolidinone is a potential side reaction for amino alcohols. Milder reaction conditions can help to avoid this.

Q4: I am losing a significant amount of product during the aqueous workup and purification. What are some strategies to improve recovery?

The presence of both the Boc group and a hydroxyl group can impart some water solubility to the product, leading to losses during aqueous extraction.

  • Product Loss During Aqueous Workup: To minimize loss, reduce the volume of aqueous washes. Consider back-extracting the aqueous layers with the organic solvent (e.g., ethyl acetate or dichloromethane) to recover dissolved product. Using a brine (saturated NaCl solution) wash can also help to decrease the solubility of the organic product in the aqueous phase and aid in breaking up emulsions.[1]

  • Product Adsorption on Silica Gel: The polarity of the hydroxyl group can lead to streaking and poor recovery from silica gel columns. Consider using a more polar eluent system or deactivating the silica gel with a small amount of triethylamine in the eluent.

Q5: How should I monitor the progress of my reaction effectively?

Monitoring the reaction is essential to determine the optimal reaction time and to minimize the formation of side products.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product. A suitable stain, such as ninhydrin, can be used to visualize the amine starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the masses of the starting material, product, and any potential side products, providing a more detailed picture of the reaction progress.

Data Presentation

Table 1: Influence of Reaction Parameters on Boc Protection of 3-Amino-3-(hydroxymethyl)pyrrolidine

ParameterConditionPotential Outcome on YieldTroubleshooting Recommendation
(Boc)₂O Stoichiometry 1.0 - 1.2 equivalentsOptimal for mono-protectionStart with 1.1 equivalents and adjust based on reaction monitoring.
> 1.5 equivalentsIncreased risk of di-Boc formationReduce the amount of (Boc)₂O.
Base Weak Base (e.g., NaHCO₃)May lead to incomplete reactionUse a stronger, non-nucleophilic base like TEA or DIPEA.
Strong Base (e.g., NaOH)Increased risk of O-protection and other side reactionsUse a milder organic base like TEA or DIPEA.
Temperature 0 °CFavors selective N-protectionStart the reaction at 0 °C and allow it to slowly warm to room temperature.
Room TemperatureGenerally effective, but may increase side productsMonitor closely for side product formation.
Elevated TemperatureSignificantly increases the rate of side reactionsAvoid heating unless necessary for poorly reactive substrates.
Solvent Aprotic (DCM, THF)Good solubility for reactantsEnsure the solvent is anhydrous.
Protic (Methanol, Ethanol)Can accelerate Boc protection of some aminesMay lead to side reactions with (Boc)₂O.

Experimental Protocols

Key Experiment: Selective N-Boc Protection of 3-Amino-3-(hydroxymethyl)pyrrolidine

This protocol is an adapted procedure based on the synthesis of similar compounds and general best practices for the selective Boc protection of amino alcohols.

Objective: To selectively protect the primary amino group of 3-amino-3-(hydroxymethyl)pyrrolidine with a Boc group.

Materials:

  • 3-Amino-3-(hydroxymethyl)pyrrolidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 5% Citric Acid Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-amino-3-(hydroxymethyl)pyrrolidine (1 equivalent) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the stirred solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a 5% citric acid solution, water, a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_amino_3_hydroxymethyl_pyrrolidine 3-Amino-3- (hydroxymethyl)pyrrolidine Reaction_Vessel DCM or THF TEA, 0°C to RT 3_amino_3_hydroxymethyl_pyrrolidine->Reaction_Vessel Boc_anhydride (Boc)₂O Boc_anhydride->Reaction_Vessel Target_Molecule 3-Boc-Amino-3- (hydroxymethyl)pyrrolidine Reaction_Vessel->Target_Molecule

Caption: Synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Side_Products Side Products Observed? Check_Completion->Side_Products Yes Optimize_Conditions Optimize Conditions: - Increase (Boc)₂O (1.1 eq) - Check Base Quality/Amount - Increase Reaction Time Incomplete->Optimize_Conditions Identify_Side_Products Identify Side Products: - O-Boc Formation - Di-Boc Formation Side_Products->Identify_Side_Products Yes Workup_Loss Check Workup/Purification Loss Side_Products->Workup_Loss No Success Improved Yield Optimize_Conditions->Success Optimize_Selectivity Optimize for Selectivity: - Lower Temperature (0°C) - Control (Boc)₂O Stoichiometry - Use Milder Base Identify_Side_Products->Optimize_Selectivity Optimize_Selectivity->Success Optimize_Workup Optimize Workup: - Back-extract aqueous layers - Use Brine Wash - Deactivate Silica Gel Workup_Loss->Optimize_Workup Optimize_Workup->Success

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Chromatographic Purification of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine by chromatography. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during the purification process.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the chromatographic purification of this compound.

Q1: Why is my compound streaking or tailing on the silica gel column?

A1: Tailing is a common issue when purifying polar amines on silica gel. The free amine and hydroxyl groups in your compound can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation and broad peaks.

  • Troubleshooting Steps:

    • Add a Basic Modifier: To mitigate this interaction, add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your mobile phase. A typical starting concentration is 0.1-1% of the total solvent volume. This base will compete with your compound for binding to the acidic sites on the silica.

    • Use a Different Stationary Phase: If a basic modifier is not effective or compatible with your downstream applications, consider using a different stationary phase. Options include alumina (basic or neutral) or an amine-functionalized silica gel.

Q2: I have poor recovery and low yield of my purified product. What are the possible causes?

A2: Low recovery can be due to several factors, including irreversible adsorption onto the silica gel or loss of product during workup.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: As mentioned above, adding a basic modifier to your eluent can prevent strong, irreversible binding of your polar compound to the silica gel.

    • Optimize Solvent Polarity: Ensure your elution solvent is polar enough to effectively move your compound down the column. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can help to elute your compound in a sharp band while separating it from less polar impurities. A common solvent system for this type of compound is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

    • Check for Product Precipitation: The Boc-protected product may be less soluble in non-polar solvents. If you are using a solvent system like ethyl acetate/hexanes, ensure your compound remains dissolved.

Q3: I see multiple spots on my TLC plate after purification. What are the likely impurities?

A3: The presence of multiple spots indicates that the purification was incomplete. Common impurities in the synthesis of this compound include:

  • Unreacted Starting Material: The precursor amine may still be present in the crude mixture.

  • Di-Boc Protected Byproduct: A second Boc group can sometimes be added to the pyrrolidine nitrogen, creating a di-protected species.

  • Degradation Products: The Boc group is sensitive to acid and can be partially cleaved during synthesis or workup, resulting in the de-protected diamine.

  • Troubleshooting Steps:

    • Adjust the Solvent Gradient: A shallow gradient during your column chromatography can improve the resolution between your desired product and closely related impurities.

    • Re-chromatograph the Mixed Fractions: Fractions containing a mixture of your product and impurities can be combined, concentrated, and subjected to a second round of chromatography using a more optimized solvent system.

Q4: How do I choose the right solvent system for my column?

A4: The ideal solvent system should provide good separation between your target compound and impurities, as determined by Thin Layer Chromatography (TLC).

  • Methodology:

    • Dissolve a small amount of your crude material in a suitable solvent like DCM or methanol.

    • Spot the crude material on several TLC plates.

    • Run the TLC plates in different solvent systems. Good starting points for polar compounds include:

      • Ethyl Acetate / Hexanes (e.g., start with 50:50 and increase the proportion of ethyl acetate)

      • Dichloromethane / Methanol (e.g., start with 98:2 and increase the proportion of methanol)

    • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from other spots. Remember to add a small amount of base (e.g., 0.5% Et₃N) to your TLC solvent system if you plan to use it in your column.

Quantitative Data Summary

The following tables provide representative data for the purification of this compound. Actual results may vary depending on the scale of the reaction and the purity of the starting materials.

Parameter Crude Product After Chromatography
Purity (by HPLC/NMR) 75-85%>98%
Typical Yield N/A80-95%
Appearance Yellow to brown oilColorless to pale yellow oil or solid

Table 1. Typical Purity and Yield Data

Parameter Condition 1 Condition 2
Stationary Phase Silica Gel (60-120 mesh)Silica Gel (230-400 mesh)
Mobile Phase Dichloromethane / Methanol (95:5) + 0.5% Et₃NEthyl Acetate / Hexanes (70:30) + 0.5% Et₃N
Elution Method IsocraticGradient (50-80% Ethyl Acetate)
Typical Application Large-scale, lower resolution purificationSmall-scale, high-resolution purification (Flash Chromatography)

Table 2. Example Chromatographic Conditions

Experimental Protocol: Flash Column Chromatography

This protocol details the purification of crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and developing reagents

  • Rotary evaporator

Procedure:

  • Slurry Packing the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • In a separate beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM).

    • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.

    • Drain the solvent until it is just above the level of the silica.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel to the dissolved crude product and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method.

    • Carefully add the silica-adsorbed crude product to the top of the column.

  • Elution:

    • Begin eluting with a solvent mixture of 98:2 DCM:MeOH containing 0.5% Et₃N.

    • Collect fractions in test tubes.

    • Monitor the elution progress by TLC. Spot each fraction on a TLC plate and visualize the spots (e.g., using a potassium permanganate stain).

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5 DCM:MeOH) to elute the product if it is moving too slowly.

  • Fraction Pooling and Concentration:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification prep_column Prepare Slurry and Pack Column load_sample Dry Load Crude Product onto Silica Gel prep_column->load_sample elute Elute with Solvent Gradient (e.g., DCM/MeOH + Et3N) load_sample->elute collect Collect Fractions elute->collect Continue Elution monitor Monitor Fractions by TLC collect->monitor Continue Elution monitor->elute Continue Elution pool Pool Pure Fractions monitor->pool Elution Complete concentrate Concentrate Under Reduced Pressure pool->concentrate analyze Analyze Final Product (NMR, HPLC, MS) concentrate->analyze troubleshooting_guide cluster_problems Common Problems cluster_solutions Potential Solutions start Chromatography Issue Identified p1 Peak Tailing or Streaking start->p1 p2 Low Yield / Recovery start->p2 p3 Product Co-elutes with Impurity start->p3 s1 Add Base (Et3N) to Mobile Phase p1->s1 s4 Change Stationary Phase (e.g., Alumina, Amine-Silica) p1->s4 p2->s1 s2 Increase Eluent Polarity p2->s2 s3 Use a Shallower Solvent Gradient p3->s3 p3->s4

Technical Support Center: Troubleshooting Boc Deprotection Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting side reactions during the deprotection of tert-butyloxycarbonyl (Boc) protected amines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, providing clear and actionable solutions to ensure the integrity and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The principal cause of side product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4][5] This electrophilic carbocation can then alkylate any nucleophilic species present in the reaction mixture, including sensitive residues on the substrate itself.[1][2][3][6]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][3] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][3][5]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][3][5] Methionine is also prone to oxidation to methionine sulfoxide.[1][5]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][3][5]

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[1][3][4][5]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][2][4][5][7] They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate, thereby preventing the formation of alkylated side products.[1][4][7]

Q4: My Boc deprotection reaction is incomplete. What are the likely causes?

A4: Incomplete deprotection is a common issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough for the specific substrate.[8][9] The rate of Boc cleavage often has a second-order dependence on acid concentration.[2][9]

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough or at a suitable temperature.[5][8]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction rate.[1][5][7][9]

  • Poor Resin Swelling (for Solid-Phase Synthesis): If the resin does not swell properly, the acid cannot efficiently access all the reaction sites.[2][9] Interestingly, a 55% TFA solution in dichloromethane (DCM) may result in better resin swelling and higher purity peptides than 100% TFA.[2][9]

Q5: What are some common alternative reagents for Boc deprotection besides TFA?

A5: While TFA is common, other acidic reagents can be used, which may be milder or more suitable for specific substrates. A common alternative is 4M HCl in an organic solvent like 1,4-dioxane.[2][4][7] Other less common methods include using Lewis acids like Zinc Bromide (ZnBr₂) or Iron(III) Chloride (FeCl₃), or thermal deprotection under certain conditions.[8]

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.
  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][3]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. For molecules with multiple sensitive residues, a general scavenger cocktail is often more effective.[3]

Troubleshooting Workflow for Side Product Formation

start Unexpected Peaks in HPLC/LC-MS (+56 Da) cause Cause: t-Butylation of Nucleophilic Residues (Trp, Met, Cys, Tyr) start->cause solution Solution: Add Scavengers to Deprotection Cocktail cause->solution specific_scavenger Select Scavenger Based on Residue solution->specific_scavenger cocktail Use Scavenger Cocktail for Multiple Sensitive Residues solution->cocktail end Monitor Reaction by LC-MS for Desired Product specific_scavenger->end cocktail->end

Caption: Troubleshooting workflow for Boc deprotection side reactions.

Issue 2: Incomplete deprotection observed by TLC, HPLC, or LC-MS.
  • Possible Cause 1: Insufficient Acid Strength or Concentration. [8][9]

    • Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[2] For challenging substrates, consider switching to a stronger acid system, like 4M HCl in dioxane.[2][5][9]

  • Possible Cause 2: Inadequate Reaction Time or Temperature. [5][8]

    • Solution: Increase the reaction time and monitor the progress closely.[2] Gentle warming (e.g., to 40°C) can be effective but may also increase side product formation if scavengers are not used.[7][9]

  • Possible Cause 3: Steric Hindrance. [1][5][7][9]

    • Solution: A combination of a stronger acid, longer reaction time, and gentle warming may be required.[1][9] It is critical to use an effective scavenger cocktail under these more forceful conditions.[1][5]

  • Possible Cause 4 (Solid-Phase Synthesis): Poor Resin Swelling. [2][9]

    • Solution: Ensure the resin is adequately swollen in the deprotection solvent before starting the reaction.[2][9] Consider using a solvent mixture that promotes better swelling, such as 55% TFA in DCM.[2][9]

Troubleshooting Incomplete Deprotection

start Incomplete Deprotection cause1 Insufficient Acid/Time/Temp start->cause1 cause2 Steric Hindrance start->cause2 cause3 Poor Resin Swelling (SPPS) start->cause3 solution1 Increase Acid Conc., Time, or Temp cause1->solution1 solution2 Use Stronger Acid (e.g., 4M HCl/Dioxane) cause2->solution2 solution3 Optimize Swelling Solvent cause3->solution3 end Achieve Complete Deprotection solution1->end solution2->end solution3->end

Caption: Logical relationships in troubleshooting incomplete Boc deprotection.

Data Presentation

Table 1: Recommended Scavengers for Sensitive Amino Acid Residues

Sensitive ResidueCommon Side ReactionRecommended ScavengersConcentration (% v/v in TFA)
Tryptophan (Trp)t-Butylation of indole ringTriisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT), Anisole2.5 - 5%
Methionine (Met)S-alkylation (sulfonium salt), OxidationThioanisole, TIS, TES2.5 - 5%
Cysteine (Cys)S-alkylation1,2-Ethanedithiol (EDT), TIS, TES2.5 - 5%
Tyrosine (Tyr)t-Butylation of phenolic ringPhenol, Anisole, m-Cresol2.5 - 5%

Table 2: Common Deprotection Cocktails

Cocktail Composition (v/v/v or v/v/w)Application Notes
TFA / TIS / H₂O (95:2.5:2.5)A general-purpose and effective cocktail for many sequences.[1][5]
TFA / Thioanisole / H₂O / EDT (90:5:3:2)"Reagent R," useful for peptides containing Arg(Tos), Met, and Trp.
TFA / Phenol / Thioanisole / H₂O / EDT (82.5:5:5:5:2.5)"Reagent K," a robust cocktail for complex peptides with multiple sensitive residues.[10]
TFA / DCM (50:50)A standard condition for solution-phase deprotection.
4M HCl in 1,4-DioxaneAn alternative to TFA, often used for substrates sensitive to strong acid or to avoid trifluoroacetylation.[2][4][7]

Experimental Protocols

Protocol 1: General Boc Deprotection in Solution-Phase with Scavengers
  • Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).

  • Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).

  • Acid Addition: At 0°C, add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2][7] The product is typically isolated as the TFA salt.

Experimental Workflow for Solution-Phase Boc Deprotection

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Substrate in DCM add_scavenger Add Scavenger (e.g., TIS) dissolve->add_scavenger add_tfa Add TFA at 0°C add_scavenger->add_tfa stir Stir at Room Temperature add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate coevaporate Co-evaporate with Toluene concentrate->coevaporate isolate Isolate Product (TFA salt) coevaporate->isolate

Caption: A typical experimental workflow for solution-phase Boc deprotection.

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0°C.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. A precipitate of the hydrochloride salt may form.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of the deprotected amine.[3][9]

Protocol 3: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.[11]

  • Pre-wash: Pre-wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[11]

  • Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[11]

  • Draining and Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[11]

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM for 1-2 minutes.

  • Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[11]

References

Technical Support Center: Optimization of Reaction Conditions for Coupling with 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing coupling reactions with 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and offers systematic solutions to troubleshoot and optimize your reaction conditions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete activation of the carboxylic acid.- Ensure the coupling reagent is fresh and used in the appropriate stoichiometry (typically 1.0-1.5 equivalents). - Consider pre-activating the carboxylic acid for 15-30 minutes before adding the amine.[1] - For sterically hindered acids, switch to a more potent coupling reagent like HATU or PyBOP.[2][3]
Deactivation of the amine.- The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] Ensure a non-nucleophilic base (e.g., DIPEA, TEA) is present in sufficient quantity (typically 2.0 equivalents) to neutralize any acid.[1][2]
Steric hindrance.- The pyrrolidine ring and the hydroxymethyl group can create steric bulk, slowing down the reaction.[1] - Increase the reaction temperature or consider microwave heating to overcome the activation energy barrier.[4] - Prolong the reaction time and monitor progress by TLC or LC-MS.
Hydrolysis of activated intermediate.- The presence of water can hydrolyze the activated carboxylic acid.[1] Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]
Poor solubility of starting materials.- Ensure all reactants are fully dissolved before proceeding.[2] - Consider using a co-solvent system or switching to a more polar solvent like DMF.[2]
Presence of Multiple Products Epimerization/Racemization at a chiral center.- Use a non-nucleophilic base like DIPEA.[2] - Add a racemization suppressant such as HOBt or HOAt.[2][6] - Lower the reaction temperature.[2]
Formation of N-acylurea byproduct.- This is common with carbodiimide reagents like EDC. The activated carboxylic acid rearranges to a stable, unreactive N-acylurea.[2] - Add HOBt or NHS to trap the activated intermediate as a more reactive ester.[2]
Guanidinylation of the amine.- This can occur with an excess of uronium/aminium reagents like HATU.[2] - Use a slight excess of the carboxylic acid relative to the coupling reagent.[2]
Difficulty in Product Purification Contamination with urea byproduct (from carbodiimide reagents).- If using DCC, the dicyclohexylurea (DCU) is often insoluble in many organic solvents and can be removed by filtration.[4] - If using a water-soluble carbodiimide like EDC, perform an acidic workup to wash away the water-soluble urea byproduct.[2]
Similar polarity of product and starting materials.- Optimize column chromatography conditions, such as using a shallower solvent gradient or a different stationary phase.[2]
Residual coupling reagents or additives.- Follow standard aqueous workup procedures to remove water-soluble reagents. For example, a 5% LiCl wash can help remove residual DMF.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for reactions with this compound?

A1: The choice of coupling reagent is critical and often depends on the steric hindrance of the coupling partners and the desired reaction kinetics. Commonly used reagents include:

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice, frequently used with additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions like N-acylurea formation.[2]

  • Phosphonium Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is known for its high efficiency and is particularly effective for hindered couplings.[2][3]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective, especially for challenging or sterically hindered couplings.[2][3]

Q2: How can I minimize racemization during the coupling reaction?

A2: Racemization is a significant concern, especially when coupling chiral carboxylic acids. To minimize the loss of stereochemical integrity:

  • Use Additives: Employ additives like HOBt or HOAt, which are known to suppress racemization.[2][6]

  • Choose the Right Base: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[2]

  • Control the Temperature: Running the reaction at a lower temperature can help reduce the rate of racemization.[2]

Q3: What are the optimal solvents for this type of coupling reaction?

A3: The choice of solvent is crucial for ensuring all reactants are dissolved and for influencing reaction rates.

  • Dichloromethane (DCM): A common choice for many coupling reactions due to its inertness and ease of removal.[2]

  • Dimethylformamide (DMF): Often used for less soluble starting materials and can accelerate reaction rates.[2][3] However, its high boiling point can make it difficult to remove.

  • It is essential to use anhydrous solvents to prevent hydrolysis of the activated species.[1]

Q4: I am observing a significant amount of a byproduct with a mass corresponding to my starting amine plus the carbodiimide. What is happening?

A4: This byproduct is likely an N-acylurea, which can form when using carbodiimide coupling reagents like EDC. The activated carboxylic acid can rearrange to form this stable, unreactive species. To minimize its formation, the addition of HOBt or NHS is recommended, as they trap the activated intermediate as a more reactive ester.[2]

Q5: The Boc protecting group seems to be unstable under my reaction conditions. What should I do?

A5: The tert-butoxycarbonyl (Boc) group is sensitive to strong acidic conditions.[5] If you observe deprotection, consider the following:

  • pH Control: Ensure your reaction is not strongly acidic. If an acidic workup is required, use dilute acid and minimize exposure time.

  • Milder Conditions: If possible, explore alternative reaction pathways that do not require harsh acidic conditions.

  • Temperature Control: Perform your reaction at a lower temperature to minimize potential degradation.[5]

Data Presentation

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentAdditiveBaseTypical SolventReaction TimeAdvantagesDisadvantages
EDC HOBt/NHSDIPEA/TEADCM or DMF2-16 hoursWater-soluble byproducts, cost-effective.Can form N-acylurea byproduct, may be less effective for hindered couplings.[2]
HATU NoneDIPEADMF or DCM4-6 hoursHigh efficiency for hindered couplings, fast reaction times.[3]More expensive, can cause guanidinylation of the amine.[2]
PyBOP NoneDIPEADMF12-16 hoursHigh efficiency, good for hindered couplings, less prone to side reactions than uronium salts.[3]More expensive than carbodiimides.
Table 2: Typical Reaction Parameters
ParameterRecommended RangeNotes
Amine:Acid Ratio 1.0 - 1.2 : 1.0A slight excess of the amine is often used.
Coupling Reagent (eq.) 1.0 - 1.5
Additive (eq.) 1.0 - 1.5
Base (eq.) 2.0 - 3.0
Temperature 0 °C to Room Temp.Lower temperatures can reduce side reactions like racemization.[2]
Concentration 0.1 - 0.5 M

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol outlines a standard procedure for amide bond formation using EDC in the presence of HOBt.[2][3]

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or TEA (2.0 equiv)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve the carboxylic acid and HOBt in anhydrous DCM or DMF.

  • Add DIPEA or TEA to the solution and stir for 5-10 minutes.

  • Add this compound to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl in one portion and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[2]

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.[3]

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Amide Coupling using HATU

This protocol outlines the use of the highly efficient coupling reagent HATU.[1][3]

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF or DCM.

  • Add HATU and DIPEA to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1][3]

  • Add a solution of this compound in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.[3]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 5% LiCl solution (to remove DMF) followed by brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid and Additives (e.g., HOBt) in Anhydrous Solvent B Add Base (e.g., DIPEA) A->B C Add 3-Boc-Amino-3- (hydroxymethyl)pyrrolidine B->C D Cool to 0°C C->D E Add Coupling Reagent (e.g., EDC, HATU) D->E F Stir at RT (Monitor by TLC/LC-MS) E->F G Aqueous Workup (Acid/Base Washes) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Amide Product I->J

Caption: General experimental workflow for amide coupling reactions.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Observed C1 Incomplete Acid Activation Start->C1 C2 Amine Deactivation Start->C2 C3 Steric Hindrance Start->C3 C4 Hydrolysis Start->C4 S1 Use Fresh/More Potent Coupling Reagent (e.g., HATU) C1->S1 S2 Ensure Sufficient Base (e.g., 2 eq. DIPEA) C2->S2 S3 Increase Temperature/ Reaction Time C3->S3 S4 Use Anhydrous Solvents/Reagents C4->S4 Result Improved Yield S1->Result S2->Result S3->Result S4->Result

Caption: Troubleshooting logic for low reaction yield.

side_reactions cluster_side_products Common Side Reactions cluster_mitigation Mitigation Strategies Start Coupling Reaction SP1 Racemization Start->SP1 SP2 N-Acylurea Formation (with Carbodiimides) Start->SP2 SP3 Guanidinylation (with Uronium Reagents) Start->SP3 M1 Add HOBt/HOAt Lower Temperature SP1->M1 M2 Add HOBt/NHS SP2->M2 M3 Use Slight Excess of Carboxylic Acid SP3->M3 Desired Desired Amide Product M1->Desired M2->Desired M3->Desired

Caption: Common side reactions and their mitigation strategies.

References

Technical Support Center: Stereochemical Integrity of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during chemical transformations involving 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate). For a chiral molecule like this compound, its three-dimensional structure is critical for its biological activity and function in pharmaceutical applications. The formation of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse effects. Therefore, maintaining the stereochemical integrity at the C3 position is paramount during synthesis.

Q2: What are the primary mechanisms that can lead to racemization at the C3 position of this compound?

A2: The tertiary stereocenter in this compound, which bears both a protected amine and a hydroxyl group, is susceptible to racemization primarily through two potential pathways, especially when the hydroxyl group is converted into a good leaving group:

  • SN1-type Mechanism: Formation of a planar, achiral carbocation intermediate at the C3 position. Nucleophilic attack can then occur from either face of the plane, leading to a racemic mixture of the product. This is more likely under acidic conditions or with reactions that promote carbocation formation.

  • Enolization-like Mechanisms: While less common for this specific structure, conditions that could promote the formation of a transient planar intermediate through deprotonation-reprotonation sequences, particularly under harsh basic conditions, could theoretically lead to epimerization.

Q3: How does the Boc protecting group influence the stereochemical stability of the C3 center?

A3: The tert-butoxycarbonyl (Boc) group is a bulky protecting group that can offer some steric hindrance around the C3 center. This steric bulk can disfavor the formation of planar intermediates required for racemization and may also influence the trajectory of incoming nucleophiles. However, the electronic effects of the Boc group are not sufficient to completely prevent racemization under unfavorable reaction conditions. The primary role of the Boc group is to prevent the amine from acting as a nucleophile in undesired side reactions.

Troubleshooting Guides for Common Reactions

Issue 1: Loss of Enantiomeric Purity During Nucleophilic Substitution of the Hydroxyl Group (e.g., Mitsunobu Reaction, Sulfonylation followed by Substitution)

This is the most common scenario where racemization can occur, as the C-O bond at the chiral center is cleaved and reformed.

Potential Cause Recommended Action Rationale
Reaction proceeds through an SN1 mechanism Opt for reaction conditions that strongly favor an SN2 pathway. For Mitsunobu reactions, this is the inherent mechanism. For substitutions of sulfonate esters (e.g., tosylates, mesylates), use aprotic polar solvents (e.g., DMF, acetonitrile) and good, non-hindered nucleophiles.The SN2 mechanism proceeds with a defined inversion of stereochemistry, thus preventing racemization. Aprotic polar solvents stabilize the transition state of an SN2 reaction more than a carbocation intermediate.
Carbocation formation Avoid strongly acidic conditions and high temperatures. Use milder activating agents for the hydroxyl group.Harsh conditions can promote the elimination of the leaving group to form a stable tertiary carbocation, which is achiral and leads to racemization upon nucleophilic attack.
Use of strong, non-hindered bases Employ non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or 2,6-lutidine if a base is required.Stronger, less hindered bases can potentially promote side reactions or decomposition pathways that may lead to racemization.
Prolonged reaction times at elevated temperatures Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete. Conduct the reaction at the lowest effective temperature.Extended exposure to reaction conditions, especially at higher temperatures, increases the likelihood of side reactions and potential racemization pathways.

Experimental Protocols

Protocol 1: Racemization-Resistant Sulfonylation of this compound

This protocol describes the conversion of the hydroxyl group to a sulfonate ester (e.g., mesylate or tosylate), which is a good leaving group for subsequent SN2 reactions.

Materials:

  • (R)- or (S)-3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

  • Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.5 eq) or TEA (1.5 eq) to the stirred solution.

  • Slowly add MsCl (1.2 eq) or TsCl (1.2 eq) dropwise, ensuring the temperature remains at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.

  • Purify by flash column chromatography if necessary.

Protocol 2: Stereospecific Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for inverting the stereochemistry of a secondary alcohol. For a tertiary alcohol like the one in the target molecule, the reaction is less common but can proceed with retention of configuration if the mechanism involves initial acylation followed by intramolecular substitution. However, the classical Mitsunobu reaction on a chiral center typically proceeds with inversion. Given the tertiary nature of the alcohol, careful optimization is crucial. This protocol provides a general starting point.

Materials:

  • (R)- or (S)-3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • A suitable nucleophile with an acidic proton (e.g., benzoic acid, phthalimide)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq), the nucleophile (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF or DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or precipitation may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

To determine the success of a stereospecific reaction, it is essential to measure the enantiomeric excess (ee) of the product. This often requires a chiral stationary phase in HPLC.

General Method Development:

  • Column Selection: Chiral stationary phases based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of Boc-protected compounds. Columns such as Chiralcel OD-H, OJ-H, or Chiralpak AD-H, AS-H are good starting points.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. The ratio of these solvents is critical for achieving separation and should be optimized. A typical starting point is 90:10 hexane:isopropanol.

  • Detection: If the product has a suitable chromophore, UV detection is standard. If not, derivatization with a UV-active tag may be necessary, or alternative detection methods like mass spectrometry (LC-MS) or a charged aerosol detector (CAD) can be used.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.

  • Analysis: Inject a racemic standard of the product to determine the retention times of both enantiomers. Then, inject the sample from the reaction to determine the peak areas for each enantiomer and calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Visualizations

racemization_pathways cluster_sn1 SN1 Pathway (Racemization) cluster_sn2 SN2 Pathway (Stereoinversion) Enantiopure Substrate Enantiopure Substrate Carbocation Planar Carbocation (Achiral) Enantiopure Substrate->Carbocation - Leaving Group Racemic Product Racemic Product Carbocation->Racemic Product + Nucleophile (attack from either face) Enantiopure Substrate_2 Enantiopure Substrate Inverted Product Enantiopure Inverted Product Enantiopure Substrate_2->Inverted Product Nucleophilic Attack (backside)

Caption: Potential reaction pathways for nucleophilic substitution at a chiral center.

experimental_workflow start Start with Enantiopure This compound reaction Perform Chemical Transformation (e.g., Sulfonylation, Mitsunobu) - Control Temperature - Use Appropriate Base/Solvent start->reaction workup Aqueous Workup & Purification (Chromatography) reaction->workup analysis Analyze Enantiomeric Purity by Chiral HPLC workup->analysis product Obtain Enantiomerically Enriched Product analysis->product

Caption: General workflow for maintaining stereochemical integrity.

identification and removal of impurities from 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine. The information provided is designed to help identify and remove impurities that may be encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a synthesis of this compound?

A1: Based on the typical synthesis route, which involves the Boc-protection of 3-amino-3-(hydroxymethyl)pyrrolidine, several impurities can be anticipated:

  • Unreacted Starting Material: Residual 3-amino-3-(hydroxymethyl)pyrrolidine.

  • Di-Boc Protected Impurity: A di-Boc species where the pyrrolidine nitrogen is also protected. This is more likely under harsh basic conditions or with a large excess of Boc-anhydride.

  • Byproducts from Boc-Anhydride: Unreacted di-tert-butyl dicarbonate (Boc-anhydride) and its hydrolysis product, tert-butanol.

  • Solvent and Base Residues: Residual solvents used in the reaction and workup (e.g., THF, ethyl acetate), as well as any organic base used (e.g., triethylamine).

Q2: How can I detect the presence of these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of starting material and major byproducts.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and can separate closely related impurities. A reversed-phase C18 column with a water/acetonitrile gradient is a common choice.[1]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it allows for the determination of the molecular weights of impurities, aiding in their identification.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities, especially when isolated.[3][4]

Q3: What general strategies can be employed to minimize impurity formation during the synthesis?

A3: To minimize impurity formation, consider the following:

  • Control Stoichiometry: Use a controlled excess of Boc-anhydride (typically 1.1-1.2 equivalents) to ensure complete reaction of the primary amine without promoting di-protection.[3]

  • Reaction Conditions: Perform the reaction at a controlled temperature (e.g., room temperature) to avoid side reactions.[3]

  • Choice of Base: Use a non-nucleophilic base like triethylamine to facilitate the reaction.

  • Moisture Control: Ensure all reagents and solvents are dry to prevent hydrolysis of the Boc-anhydride.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material
  • Problem: HPLC or TLC analysis shows a significant amount of the starting material, 3-amino-3-(hydroxymethyl)pyrrolidine, remaining in the crude product.

  • Possible Causes:

    • Insufficient Boc-anhydride.

    • Poor quality of Boc-anhydride (hydrolyzed).

    • Inadequate reaction time or temperature.

  • Solutions:

    • Re-treatment: Subject the crude product to the reaction conditions again with a fresh portion of Boc-anhydride.

    • Purification: If the amount of starting material is small, it can be removed by column chromatography or by an acidic wash during workup (the protonated starting material will be more water-soluble).

Issue 2: Formation of a Less Polar Impurity Detected by TLC/HPLC
  • Problem: A significant spot/peak corresponding to a less polar compound is observed. This could potentially be the di-Boc protected pyrrolidine.

  • Possible Causes:

    • Excessive Boc-anhydride used.

    • Prolonged reaction time at elevated temperatures.

    • Use of a strong base that deprotonates the pyrrolidine nitrogen.

  • Solutions:

    • Optimize Reaction Conditions: Reduce the equivalents of Boc-anhydride and perform the reaction at room temperature or below.

    • Purification: This less polar impurity can typically be separated from the desired product using flash column chromatography.

Issue 3: Residual Boc-Anhydride and tert-Butanol in the Final Product
  • Problem: NMR analysis indicates the presence of tert-butanol, and a greasy residue suggests remaining Boc-anhydride.

  • Possible Causes:

    • Incomplete quenching or workup.

  • Solutions:

    • Aqueous Workup: Wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) to quench and remove unreacted Boc-anhydride.

    • Evaporation: tert-Butanol can often be removed under high vacuum.

    • Purification: Column chromatography is effective at removing both of these impurities.

Data Presentation

Table 1: Typical TLC Data for Reaction Monitoring

CompoundMobile Phase System (EtOAc/Hexane 1:1)Rf Value (approx.)Visualization
3-amino-3-(hydroxymethyl)pyrrolidine (Starting Material)Stays at the baseline~0.05Ninhydrin stain (purple spot)
This compound (Product)Moves up the plate~0.4 - 0.5Permanganate stain (yellow spot)
Di-Boc ImpurityMoves further up the plate~0.7 - 0.8Permanganate stain (yellow spot)

Table 2: Example HPLC Purity Analysis

Peak No.Retention Time (min)Area %Possible Identity
12.53.23-amino-3-(hydroxymethyl)pyrrolidine
28.195.5This compound
312.31.3Di-Boc protected impurity

Experimental Protocols

Protocol 1: Boc-Protection of 3-amino-3-(hydroxymethyl)pyrrolidine
  • Dissolution: Dissolve 3-amino-3-(hydroxymethyl)pyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Boc-Anhydride Addition: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction with water.

    • If using an organic solvent, separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_analysis_purification Analysis & Purification start 3-amino-3-(hydroxymethyl)pyrrolidine reagents Boc-anhydride, Triethylamine, DCM reaction Stir at RT, 4-12h reagents->reaction quench Quench with Water reaction->quench Reaction Mixture wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry and Concentrate wash->dry crude Crude Product dry->crude tlc_hplc TLC / HPLC Analysis crude->tlc_hplc column Column Chromatography tlc_hplc->column pure_product Pure Product column->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurities Impurity Detected? cluster_solutions Solutions start Analyze Crude Product (TLC/HPLC) starting_material Starting Material Present? start->starting_material less_polar Less Polar Impurity? starting_material->less_polar No solution_sm Re-treat with Boc-anhydride or Acidic Wash starting_material->solution_sm Yes reagent_residue Reagent Residue? less_polar->reagent_residue No solution_lp Optimize Stoichiometry & Purify by Column less_polar->solution_lp Yes solution_rr Improve Workup or Purify by Column reagent_residue->solution_rr Yes

Caption: Troubleshooting logic for impurity identification and removal.

References

challenges in the scale-up synthesis of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the scale-up synthesis of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield During Boc Protection

  • Question: I am experiencing low yields during the introduction of the Boc protecting group onto the 3-amino-3-(hydroxymethyl)pyrrolidine precursor. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Base and Solvent Choice: The selection of base and solvent is crucial. A common and effective system involves using a base like triethylamine in a solvent such as tetrahydrofuran (THF).[1]

    • Reagent Quality: Ensure the di-tert-butyl dicarbonate (Boc anhydride) is of high purity and has not degraded.

    • Work-up Procedure: Improper work-up can lead to product loss. After the reaction, the solvent should be removed under vacuum, and the residue should be dissolved in a suitable organic solvent like ethyl acetate for washing with aqueous base (e.g., 1M NaOH) and water to remove unreacted reagents and byproducts.[1]

Issue 2: Presence of Impurities After Boc Protection

  • Question: My product after Boc protection shows multiple spots on TLC, indicating the presence of impurities. What are the likely side products and how can I minimize them?

  • Answer: The formation of impurities is a common challenge.

    • Double Boc Protection: If the pyrrolidine nitrogen is unprotected, it can also react with Boc anhydride, leading to a di-Boc protected species. Using a starting material where the pyrrolidine nitrogen is already protected (e.g., with a benzyl group) can prevent this.[1]

    • Formation of Quaternary Ammonium Salts: The nucleophilic nature of the pyrrolidine nitrogen can lead to the formation of quaternary ammonium salt byproducts.[2] Careful control of stoichiometry and reaction conditions can minimize this.

    • Purification: Flash chromatography is often necessary to purify the crude product and isolate the desired mono-Boc protected compound.[1]

Issue 3: Difficulty in Removing a Pyrrolidine N-Protecting Group (e.g., Benzyl)

  • Question: I am struggling with the deprotection of the pyrrolidine nitrogen (e.g., removal of a benzyl group) in the final step of the synthesis. The reaction is slow or incomplete.

  • Answer: Catalytic hydrogenation is a common method for benzyl group removal.[1][2]

    • Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is active. Using a fresh batch of catalyst is recommended. The catalyst loading is also a critical parameter.

    • Hydrogen Pressure: The reaction is typically carried out under a hydrogen atmosphere. Ensure the system is properly sealed and under adequate hydrogen pressure.

    • Solvent: Ethanol is a commonly used solvent for this reaction.[1][2]

    • Reaction Time: These reactions can sometimes be slow and may require overnight stirring to go to completion.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

A1: A common synthetic route starts from a precursor where the pyrrolidine nitrogen is protected, for example, with a benzyl group, such as benzyl-protected (R)-3-aminopyrrolidine.[1] The synthesis then involves the protection of the 3-amino group with a Boc group, followed by the removal of the benzyl group.

Q2: What is the role of the Boc group in this synthesis?

A2: The tert-butoxycarbonyl (Boc) group is a protecting group for the primary amino group at the 3-position of the pyrrolidine ring. It prevents this amine from participating in unwanted side reactions during subsequent synthetic steps. The Boc group is stable under many conditions but can be readily removed under acidic conditions.

Q3: What are the key parameters to control during the scale-up of this synthesis?

A3: During scale-up, careful control of the following parameters is essential:

  • Temperature: Exothermic reactions, such as the Boc protection step, may require efficient cooling to prevent side reactions.

  • Mixing: Adequate agitation is crucial to ensure homogeneity, especially in heterogeneous reactions like catalytic hydrogenation.

  • Reagent Addition: Slow and controlled addition of reagents can help to manage reaction exotherms and minimize the formation of byproducts.

  • Work-up and Isolation: The work-up and purification procedures need to be scalable to handle larger volumes and quantities of material efficiently.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using several analytical techniques:

  • Chromatography: TLC for initial assessment and High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure and identify any impurities.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]

Data Presentation

Table 1: Summary of a Typical Two-Step Synthesis of a Related Compound, (R)-3-(Boc-amino)pyrrolidine

StepReactionReagentsSolventTypical YieldReference
1Boc ProtectionBenzyl-protected (R)-3-aminopyrrolidine, Boc anhydride, TriethylamineTHF97%[1]
2DebenzylationProduct from Step 1, 10% Pd/C, H₂Ethanol98%[1][2]

Experimental Protocols

Protocol 1: Boc Protection of 3-Amino-3-(hydroxymethyl)pyrrolidine Precursor (Adapted from a similar synthesis)

Objective: To protect the primary amino group with a Boc group.

Materials:

  • N-Benzyl-3-amino-3-(hydroxymethyl)pyrrolidine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1M Sodium Hydroxide (NaOH)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, dissolve Boc anhydride in THF.

  • Add triethylamine and the N-Benzyl-3-amino-3-(hydroxymethyl)pyrrolidine precursor to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with 1M NaOH solution.

  • Wash the organic layer three times with water.

  • Dry the organic layer over MgSO₄, filter, and concentrate under vacuum to obtain the crude product.

  • Purify the crude product by flash chromatography if necessary.

Protocol 2: Deprotection of the Pyrrolidine Nitrogen (e.g., Debenzylation)

Objective: To remove the N-benzyl protecting group to obtain the final product.

Materials:

  • N-Benzyl-3-(Boc-amino)-3-(hydroxymethyl)pyrrolidine (product from Protocol 1)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve the N-Benzyl-3-(Boc-amino)-3-(hydroxymethyl)pyrrolidine in ethanol in a suitable reaction vessel.

  • Carefully add 10% Pd/C to the solution.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under vacuum to obtain the final product, this compound.

Visualizations

Troubleshooting_Boc_Protection Start Low Yield in Boc Protection CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Potential Cause CheckReagents Verify Reagent Quality Start->CheckReagents Potential Cause ReviewWorkup Review Work-up Procedure Start->ReviewWorkup Potential Cause Incomplete Incomplete Reaction CheckReaction->Incomplete Finding OptimizeConditions Increase Reaction Time or Temperature Incomplete->OptimizeConditions Solution DegradedReagent Degraded Boc Anhydride CheckReagents->DegradedReagent Finding UseNewReagent Use Fresh Boc Anhydride DegradedReagent->UseNewReagent Solution ProductLoss Product Loss During Extraction ReviewWorkup->ProductLoss Finding OptimizeExtraction Optimize Extraction and Washing Steps ProductLoss->OptimizeExtraction Solution Synthesis_Workflow Start Start: N-Benzyl-3-amino-3- (hydroxymethyl)pyrrolidine BocProtection Step 1: Boc Protection (Boc Anhydride, Et3N, THF) Start->BocProtection Intermediate Intermediate: N-Benzyl-3-(Boc-amino)-3- (hydroxymethyl)pyrrolidine BocProtection->Intermediate Purification Purification (e.g., Chromatography) BocProtection->Purification if needed Debenzylation Step 2: Debenzylation (H2, Pd/C, EtOH) Intermediate->Debenzylation FinalProduct Final Product: 3-Boc-Amino-3- (hydroxymethyl)pyrrolidine Debenzylation->FinalProduct Debenzylation->Purification if needed

References

Technical Support Center: Synthesis of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine. The following information is designed to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and efficient method for the synthesis of this compound involves the protection of the primary amino group of 3-Amino-3-(hydroxymethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

Q2: What are the most common byproducts observed in the synthesis of this compound?

During the Boc-protection step, several byproducts can form. The most prevalent are the di-Boc protected pyrrolidine, where both the primary amine and the pyrrolidine nitrogen are protected, and the O-acylated product, where the hydroxyl group reacts with the Boc-anhydride. The formation of quaternary ammonium salts is also a possibility due to the nucleophilic nature of the pyrrolidine nitrogen.[1]

Q3: How can I minimize the formation of the di-Boc protected byproduct?

To minimize the formation of the di-protected byproduct, it is crucial to control the stoichiometry of the reagents. Using a slight excess of the starting amine relative to the Boc-anhydride can favor the mono-protection of the more reactive primary amine. Additionally, carrying out the reaction at a lower temperature can increase the selectivity for the desired product.

Q4: What are the recommended purification methods to remove these byproducts?

Flash column chromatography is typically the most effective method for separating the desired mono-Boc protected product from the di-Boc protected and O-acylated byproducts, as well as any unreacted starting material. The choice of eluent will depend on the specific polarity of the compounds, but a gradient of ethyl acetate in hexanes is a common starting point.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple byproducts. - Suboptimal reaction conditions (temperature, solvent, base).- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Adjust the stoichiometry of reagents to favor mono-protection. - Optimize reaction temperature; lower temperatures may increase selectivity. - Screen different solvents and bases to find the optimal combination.
Presence of a Major Byproduct with a Higher Rf on TLC - This is likely the di-Boc protected byproduct, which is less polar than the desired product.- Reduce the amount of (Boc)₂O used to 1.0-1.1 equivalents. - Perform the reaction at a lower temperature (e.g., 0 °C). - Purify the crude product using flash column chromatography with a suitable eluent system.
Presence of a Byproduct with a Similar Rf to the Starting Material - This could be the O-acylated byproduct or an isomer.- Use a milder base to minimize side reactions. - Carefully optimize the chromatographic separation to resolve the two compounds.
Product is Contaminated with Unreacted Starting Material - Insufficient amount of Boc-anhydride used. - Reaction time was too short.- Use a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents). - Increase the reaction time and monitor for the disappearance of the starting material by TLC.

Experimental Protocols

Key Experiment: Boc-Protection of 3-Amino-3-(hydroxymethyl)pyrrolidine

Objective: To synthesize this compound from 3-Amino-3-(hydroxymethyl)pyrrolidine.

Materials:

  • 3-Amino-3-(hydroxymethyl)pyrrolidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 3-Amino-3-(hydroxymethyl)pyrrolidine (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

TroubleshootingWorkflow start Start Synthesis reaction_complete Reaction Monitoring (TLC/LC-MS) start->reaction_complete workup Aqueous Workup reaction_complete->workup Reaction Complete low_yield Issue: Low Yield reaction_complete->low_yield Incomplete Reaction purification Column Chromatography workup->purification product Pure Product purification->product Successful Separation byproducts Issue: Byproducts Detected purification->byproducts Co-eluting Impurities optimize_conditions Optimize Reaction Conditions (Stoichiometry, Temp, Solvent, Base) low_yield->optimize_conditions optimize_purification Optimize Chromatography (Solvent System, Gradient) byproducts->optimize_purification optimize_conditions->start optimize_purification->purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Strategies to Improve Stereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for stereoselective reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing stereoselective transformations. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low enantioselectivity or diastereoselectivity, along with detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is stereoselectivity and why is it crucial in research and drug development?

Stereoselectivity is the property of a chemical reaction that results in the preferential formation of one stereoisomer over another. In the context of drug development, this is critical because different enantiomers or diastereomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[2] Regulatory bodies like the FDA require that the stereochemical composition of a drug is well-characterized and controlled, making high stereoselectivity a key goal in pharmaceutical synthesis.[3][4]

Q2: What is the difference between enantioselectivity and diastereoselectivity?
  • Enantioselectivity occurs when a reaction produces a predominance of one of the two possible enantiomers (non-superimposable mirror images) from a prochiral substrate. The outcome is typically measured in enantiomeric excess (e.e.).

  • Diastereoselectivity occurs when a reaction favors the formation of one diastereomer over others.[5] Diastereomers are stereoisomers that are not mirror images of each other and arise when a new chiral center is formed in a molecule that already contains one or more stereocenters.[6] This preference is often influenced by steric hindrance or electronic effects within the substrate or transition state.[5][6] The outcome is measured by the diastereomeric ratio (d.r.).

Q3: What are the primary strategies for inducing stereoselectivity in a reaction?

There are several established strategies to achieve stereocontrol:

  • Catalyst-Controlled Methods: Utilizes a chiral catalyst (e.g., metal complexes with chiral ligands, organocatalysts, or enzymes) to create a chiral environment around the substrate, directing the reaction to favor one stereoisomer.[7][8]

  • Substrate-Controlled Methods: An existing stereocenter within the substrate molecule influences the stereochemical outcome of a reaction at another part of the molecule.[9]

  • Auxiliary-Controlled Methods: A chiral auxiliary is temporarily attached to the achiral substrate to direct the stereochemistry of a reaction. After the reaction, the auxiliary is removed, leaving the desired chiral product.[9]

  • Reagent-Controlled Methods: A chiral reagent is used in stoichiometric amounts to convert an achiral substrate into a chiral product.[8]

Troubleshooting Guide: Low Stereoselectivity

This section addresses specific issues you may encounter during your experiments. A systematic approach is often the most effective way to resolve low stereoselectivity.

Problem: My reaction is yielding low enantiomeric excess (e.e.) or a poor diastereomeric ratio (d.r.).
Q1: What are the first things I should check?

Low stereoselectivity can often stem from fundamental experimental factors. Before extensive optimization, it is crucial to verify the basics.[10]

  • Purity of Materials: Ensure the high purity of your substrate, reagents, and solvents. Trace impurities can act as catalyst poisons or promote a non-selective background reaction.[10][11]

  • Catalyst Integrity: The purity and stability of your chiral catalyst are paramount. Some catalysts and associated ligands (e.g., phosphines) are susceptible to oxidation or degradation.[10]

  • Reaction Atmosphere: Many organometallic catalysts are sensitive to air and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using properly dried solvents and glassware.[10]

  • Analytical Method Validation: Inaccurate e.e. or d.r. values can be misleading. It is essential to validate your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to ensure accurate and reproducible measurements.[10]

Q2: I've confirmed the basics, but selectivity is still poor. What reaction parameters can I optimize?

Once the fundamentals are secured, the next step is to systematically optimize key reaction parameters that influence the energy of the diastereomeric transition states.

Parameter 1: Reaction Temperature

Q: How does temperature affect stereoselectivity?

Generally, lowering the reaction temperature increases stereoselectivity.[12] This is because the difference in activation energies between the two competing diastereomeric transition states becomes more significant relative to the available thermal energy (k T), favoring the lower energy pathway. However, this is not always the case; some enzymatic reactions show increased selectivity at higher temperatures, and in rare instances, a change in temperature can even reverse the enantioselectivity.[13][14]

Troubleshooting Steps:

  • Run the reaction at a standard temperature (e.g., room temperature or 0 °C) to establish a baseline.

  • Systematically lower the temperature (e.g., to -20 °C, -40 °C, -78 °C) and analyze the effect on selectivity and reaction rate.[15]

  • Be aware that significantly lower temperatures will slow the reaction rate, potentially requiring longer reaction times.[12]

Data Presentation: Effect of Temperature on Enantioselectivity

Reaction Temperature (°C)Enantiomeric Excess (e.e., %)Diastereomeric Ratio (endo:exo)
25755:1
08810:1
-209418:1
-78>99>25:1
Note: Data are representative and will vary based on the specific reaction.
Parameter 2: Solvent

Q: How can the choice of solvent influence the stereochemical outcome?

The solvent can have a profound impact on stereoselectivity by stabilizing or destabilizing the transition states leading to different stereoisomers.[16] Factors such as solvent polarity, viscosity, and coordinating ability can alter the geometry and energy of the catalyst-substrate complex.[11][16] In some cases, changing from a non-polar to a polar solvent can even invert the resulting stereochemistry.[17]

Troubleshooting Steps:

  • Perform a solvent screen using a range of solvents with varying properties.

  • Categorize solvents to test systematically:

    • Non-polar: Toluene, Hexane, Dichloromethane (DCM)

    • Polar Aprotic: Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)

    • Polar Protic: Isopropanol (IPA), Ethanol (EtOH)

  • Analyze the e.e. or d.r. for each solvent to identify the optimal medium.

Data Presentation: Effect of Solvent on Enantioselectivity

SolventPolarity IndexEnantiomeric Excess (e.e., %)
Hexane0.165
Toluene2.478
Dichloromethane3.185
THF4.092
Acetonitrile5.881
Methanol5.155 (R-enantiomer)
Toluene2.468 (S-enantiomer)[17]
Note: Data are representative. The last two entries illustrate a case of solvent-induced reversal of enantioselectivity.[17]
Parameter 3: Catalyst and Ligand Structure

Q: My catalyst isn't performing as expected. How can I troubleshoot it?

The catalyst system is the heart of many asymmetric reactions. Its structure, concentration, and handling are critical.

Troubleshooting Steps:

  • Vary Catalyst Loading: The ratio of catalyst to substrate can be crucial. Low catalyst loading might not be sufficient to outcompete a non-selective background reaction, while excessively high loading can sometimes lead to aggregation or off-cycle pathways that lower selectivity.[18][19]

  • Modify Ligand Structure: The chiral ligand is often the primary source of stereochemical information. Fine-tune the steric and electronic properties of the ligand. For instance, introducing bulkier substituents near the catalytic center can enhance facial selectivity by creating a more defined chiral pocket.[11]

  • Use Additives/Co-catalysts: Sometimes, additives are required to activate the catalyst or suppress side reactions. For example, a Lewis acid might be used to enhance reactivity and selectivity in certain reactions.[15]

Data Presentation: Effect of Catalyst Loading on Enantioselectivity

Catalyst Loading (mol%)Enantiomeric Excess (e.e., %)
0.580
1.092
2.095
5.095
10.091
Note: Data are representative and show an optimal loading range.
Parameter 4: Substrate and Reagent Concentration

Q: Can the concentration of my starting materials affect the reaction's stereoselectivity?

Yes, substrate concentration can influence stereoselectivity, particularly in enzyme-catalyzed reactions and reactions where aggregation or higher-order species are involved.[20][21] At very high substrate concentrations, the rate of the non-catalyzed or background reaction may become significant, leading to a decrease in the overall observed selectivity.[22]

Troubleshooting Steps:

  • Vary Substrate Concentration: Evaluate the reaction at different substrate concentrations (e.g., 0.05 M, 0.1 M, 0.5 M) while keeping the substrate-to-catalyst ratio constant.

  • Control Rate of Addition: For highly exothermic or fast reactions, slow addition of one reagent to the other can maintain a low instantaneous concentration, which can sometimes improve selectivity by preventing side reactions or catalyst saturation.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Temperature
  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst and the substrate in the chosen solvent.

  • Reaction Setup: Add the catalyst stock solution to a series of flame-dried reaction vessels (e.g., Schlenk tubes or vials).

  • Temperature Equilibration: Place each vessel in a cooling bath set to the desired temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C) and allow it to equilibrate for 10-15 minutes.

  • Initiation: Add the substrate stock solution to each vessel to initiate the reaction.

  • Monitoring: Stir the reactions at their respective temperatures and monitor progress by TLC or a suitable chromatographic method.

  • Quenching and Analysis: Once the reaction is complete, quench appropriately. Work up the samples and analyze the enantiomeric excess or diastereomeric ratio by chiral HPLC or GC.

  • Evaluation: Compare the results to determine the optimal temperature for stereoselectivity.

Protocol 2: Validation of Analytical Method by Chiral HPLC
  • Racemic Standard: Prepare a solution of the corresponding racemic product to serve as a standard for method development.[10]

  • Column Selection: Select a chiral stationary phase (CSP) column based on the functional groups present in your product molecule.

  • Mobile Phase Development: Develop a mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol, that provides good separation of the two enantiomers of the racemic standard.[10]

  • Optimization: Optimize the flow rate, column temperature, and mobile phase composition to achieve baseline separation (Resolution > 1.5) of the enantiomers.[10]

  • Analysis: Once the method is optimized, inject the sample from your reaction product to determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

Visualizations

Troubleshooting_Workflow start Low Stereoselectivity Observed (Low e.e. or d.r.) check_basics Step 1: Verify Fundamentals start->check_basics purity Check Purity: - Substrate - Reagents - Solvents check_basics->purity atmosphere Check Reaction Setup: - Inert Atmosphere - Dry Glassware check_basics->atmosphere analytics Validate Analytical Method (Chiral HPLC/GC) check_basics->analytics optimization Step 2: Systematic Optimization check_basics->optimization If basics are confirmed temp Vary Temperature optimization->temp solvent Screen Solvents optimization->solvent catalyst Optimize Catalyst System (Loading, Ligand) optimization->catalyst concentration Vary Concentration optimization->concentration evaluation Step 3: Evaluate Results optimization->evaluation outcome Stereoselectivity Acceptable? evaluation->outcome outcome->optimization No, re-optimize finish Reaction Optimized outcome->finish Yes

Caption: A workflow for troubleshooting and optimizing stereoselectivity.

Parameter_Influence cluster_params Reaction Parameters cluster_transition Transition State cluster_outcome Stereochemical Outcome Temperature Temperature TS ΔΔG‡ (Energy Difference between Diastereomeric Transition States) Temperature->TS Solvent Solvent Polarity & Coordination Solvent->TS Catalyst Catalyst/Ligand Steric & Electronic Properties Catalyst->TS Concentration Substrate Concentration Concentration->TS Outcome Stereoselectivity (e.e. or d.r.) TS->Outcome

Caption: Key parameters influencing the transition state energy and stereoselectivity.

Asymmetric_Catalysis_Pathway High Stereoselectivity Achieved When ΔG‡(A) << ΔG‡(B) cluster_reactants Reactants cluster_products Products Substrate Prochiral Substrate TS_R [Substrate---C]‡ (Pathway A) Substrate->TS_R TS_S [Substrate---C]‡ (Pathway B) Substrate->TS_S Catalyst Chiral Catalyst (C*) Catalyst->TS_R Catalyst->TS_S Product_R R-Product TS_R->Product_R ΔG‡(A) (Lower Energy) Product_S S-Product TS_S->Product_S ΔG‡(B) (Higher Energy)

Caption: Simplified energy pathway for a catalyst-controlled asymmetric reaction.

References

Technical Support Center: Resolving Low Reactivity of Hindered Amino Groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the challenges of working with sterically hindered amino groups.

Troubleshooting Guide: Overcoming Common Issues

This section addresses specific problems encountered during experiments involving hindered amines, offering potential causes and recommended solutions in a direct question-and-answer format.

Observation/Issue Potential Cause Recommended Solution(s)
1. Low or No Product Yield Inadequate Coupling Reagent: Standard reagents like DCC or EDC are often insufficient for sterically demanding couplings.[1]Switch to a more potent onium-salt reagent.Uronium/Aminium salts: HATU, HCTU, and COMU are highly recommended for their speed and efficiency.[1][2][3] • Phosphonium salts: PyBOP and PyAOP are also very effective and avoid potential guanidinylation side reactions.[1][2] • For α,α-disubstituted amino acids (e.g., Aib), consider acyl fluoride-forming reagents like TFFH.[2][4]
Steric Hindrance: The bulky nature of the substituents near the amino group physically obstructs the reaction.[1][3]Optimize reaction conditions.Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 2-24 hours) or even overnight.[1][3] • Increase Temperature: Microwave synthesis or conventional heating can help overcome the activation energy barrier.[2] • Perform a Double Coupling: After the initial coupling reaction, add a fresh solution of the activated acid and reagents to drive the reaction to completion.[3]
Peptide Aggregation (Solid Phase): The growing peptide chain may aggregate on the solid support, blocking reagent access.[3]Modify the synthetic environment.Change Solvent: Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or use a DMF/DCM mixture.[2][3] • Incorporate Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures.[3]
Incomplete N-terminus Deprotection (Solid Phase): The protecting group (e.g., Fmoc) may not be fully removed, preventing the coupling reaction.Ensure complete deprotection.Extend Deprotection Time: Increase the duration of the deprotection step. • Perform a Double Deprotection: Repeat the deprotection step with fresh reagent.[3]
2. Significant Racemization or Epimerization Over-activation of Carboxylic Acid: The activated acid is susceptible to base-catalyzed proton abstraction at the α-carbon, leading to a loss of stereochemical purity.[1]Modify the activation and coupling conditions.Reduce Pre-activation Time: Minimize the time between activating the carboxylic acid and adding the amine component.[2] • Use a Weaker Base: Substitute strong, hindered bases like DIPEA with a weaker base such as N-methylmorpholine (NMM) or collidine.[2]
Inappropriate Reagent/Additive Combination: The choice of activating agent and additive significantly impacts stereochemical retention.Select reagents known to suppress racemization.Use Superior Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure are more effective at suppressing racemization than HOBt.[2] • Choose Phosphonium Reagents: PyBOP or PyAOP are generally associated with lower levels of racemization compared to some uronium salts.[2]
3. Guanidinylation Side Product Excess Uronium/Aminium Salt Reagent: Reagents like HBTU or HATU can react with the N-terminal amino group to form a stable guanidinium species, terminating the chain.[5]Adjust reagent choice and stoichiometry.Avoid Excess Reagent: Use the uronium salt in an appropriate, non-excessive stoichiometry. • Switch to a Phosphonium Salt: Use PyBOP or PyAOP, which do not cause this side reaction.

Frequently Asked Questions (FAQs)

Q1: What makes an amino group "hindered" and why is it less reactive? A sterically hindered amino group has bulky structural features near the nitrogen atom. This bulkiness physically obstructs the approach of electrophiles, slowing down reaction rates and making bond formation difficult.[1] Common examples include secondary amines with large alkyl groups, N-methylated amino acids, and anilines with ortho-substituents.[1] The reduced accessibility of the nitrogen's lone pair of electrons is the primary reason for its low nucleophilicity and reactivity.

Q2: Which coupling reagents are most effective for forming amide bonds with hindered amines? For challenging couplings, standard carbodiimide reagents are often insufficient.[1] More powerful onium salt reagents are required.[1]

  • Uronium/Aminium Salts (HATU, HCTU, COMU): These are highly recommended. HATU is known for its high reactivity, while COMU offers comparable efficiency with a better safety profile as it is not based on potentially explosive HOBt/HOAt.[1][4]

  • Phosphonium Salts (PyBOP, PyAOP): These are also highly effective, particularly for minimizing racemization.[1] They are a good choice when guanidinylation from uronium salts is a concern.

Q3: How do additives like HOAt and Oxyma Pure improve coupling reactions? Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure play a crucial role in both accelerating the reaction and suppressing racemization.[2] They react with the activated carboxylic acid to form active esters that are more reactive than those formed with HOBt. The pyridine nitrogen in HOAt provides anchimeric assistance, further enhancing the coupling reaction's efficiency.

Q4: Can reaction conditions be modified to improve success with a hindered amine? Yes, optimizing reaction conditions is critical.

  • Solvent: NMP is often more effective than DMF for difficult couplings as it can disrupt peptide aggregation.[3]

  • Temperature: Increasing the temperature, either conventionally or through microwave synthesis, can provide the necessary energy to overcome the steric barrier.[2]

  • Time: Extending the reaction time from a few hours to overnight can allow the slow coupling to proceed to completion.[1][3]

  • Base: Using a less hindered or weaker base, such as NMM instead of DIPEA, can sometimes reduce side reactions like racemization.[2]

Q5: Are there catalytic methods for forming amides with hindered amines? Yes, direct catalytic amidation is a growing field of interest as it avoids the use of stoichiometric activating agents and reduces waste.[6] Catalysts based on boron, such as boric acid derivatives and diboronic acid anhydrides, have shown effectiveness in amidating a wide range of substrates, including hindered ones, with high yields.[7][8]

Performance of High-Efficiency Coupling Reagents for Hindered Systems

The selection of a coupling reagent is a critical parameter for success. The following table summarizes the performance of several reagents commonly used for hindered couplings.

ReagentReagent ClassRelative ReactivityRacemization RiskKey Advantages & Disadvantages
HATU Aminium SaltVery HighLow-ModerateAdvantages: Very fast and effective for hindered couplings.[1][5] Disadvantages: Can cause guanidinylation if used in excess; based on potentially explosive HOAt.[4][5]
COMU Uronium SaltHighLowAdvantages: High efficiency, better safety profile (not based on HOBt/HOAt), good solubility.[1][4] Disadvantages: Can be more expensive than older reagents.
PyBOP Phosphonium SaltHighLowAdvantages: High efficiency; no guanidinylation side reaction.[1] Disadvantages: Byproducts can sometimes be difficult to remove.[1]
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateAdvantages: Cost-effective; avoids guanidinylation.[1] Disadvantages: Slower reaction times compared to onium salts; byproducts can be problematic.[1]
TFFH Fluorinating AgentVery HighLowAdvantages: Excellent for coupling α,α-disubstituted amino acids (e.g., Aib) via in-situ acyl fluoride formation.[2][4] Disadvantages: More specialized application.

Key Experimental Protocols

Protocol 1: General Procedure for Coupling a Hindered Amino Acid (Solid-Phase)

This protocol outlines a typical coupling cycle on a solid support using a potent onium salt reagent like HATU.

  • Resin Preparation: Swell the resin, which has the N-terminal amine deprotected, in an appropriate solvent like N,N-dimethylformamide (DMF).[5] Drain the solvent completely.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the incoming protected amino acid (3 equivalents), the coupling reagent (e.g., HATU, 2.9 equivalents), and an additive (e.g., HOAt, 3 equivalents) in DMF.[3]

    • Add a hindered base such as N,N-diisopropylethylamine (DIPEA, 6 equivalents) to the solution.[1][3]

    • Allow this in situ activation to proceed for 1-2 minutes. The solution may change color.[1]

  • Coupling Reaction:

    • Add the activation mixture to the drained resin.[1]

    • Agitate the mixture using a shaker or nitrogen bubbling for 2 to 4 hours at room temperature. For extremely difficult couplings, the reaction time may be extended overnight.[1][3]

  • Monitoring and Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]

    • Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test.[5] A negative test (e.g., colorless beads) indicates a complete reaction.

  • Recoupling (If Necessary): If the monitoring test is positive (indicating an incomplete reaction), repeat steps 2-4 (a "double coupling").[3]

Visualizations

Troubleshooting_Workflow Start Problem: Low Coupling Yield Cause1 Inadequate Reagent? Start->Cause1 Cause2 Steric Hindrance? Start->Cause2 Cause3 Peptide Aggregation? Start->Cause3 Cause4 Incomplete Deprotection? Start->Cause4 Sol1a Switch to Onium Salt (HATU, COMU, PyBOP) Cause1->Sol1a Solution Sol1b Use Acyl Fluoride (TFFH for Aib) Cause1->Sol1b Solution Sol2a Increase Reaction Time (2-24h) Cause2->Sol2a Solution Sol2b Increase Temperature (Heat or Microwave) Cause2->Sol2b Solution Sol2c Perform Double Coupling Cause2->Sol2c Solution Sol3a Change Solvent (DMF -> NMP) Cause3->Sol3a Solution Sol3b Add Chaotropic Salt (e.g., LiCl) Cause3->Sol3b Solution Sol4a Extend Deprotection Time Cause4->Sol4a Solution Sol4b Perform Double Deprotection Cause4->Sol4b Solution

Caption: Troubleshooting workflow for low coupling yield with hindered amines.

Amide_Bond_Formation_Pathway RCOOH Carboxylic Acid (R-COOH) ActiveEster Highly Reactive Activated Ester RCOOH->ActiveEster + HinderedAmine Hindered Amine (R'-NHR'') Amide Amide Bond (R-CO-NR'R'') HinderedAmine->Amide + CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster + Base Base (e.g., DIPEA) Base->ActiveEster + ActiveEster->Amide +

Caption: Simplified pathway for amide bond formation using a coupling reagent.

Reagent_Classes CouplingReagents Coupling Reagents Carbodiimides Carbodiimides (e.g., DCC, EDC) CouplingReagents->Carbodiimides Standard Choice OniumSalts Onium Salts (Higher Reactivity) CouplingReagents->OniumSalts For Hindered Systems Uronium Uronium/Aminium (e.g., HATU, COMU) OniumSalts->Uronium Phosphonium Phosphonium (e.g., PyBOP, PyAOP) OniumSalts->Phosphonium Note1 Risk of Guanidinylation Uronium->Note1 Note2 Lower Racemization Risk Phosphonium->Note2

References

Technical Support Center: Workup Procedures for Reactions Containing 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful workup and purification of reaction mixtures containing 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of reactions involving this compound.

Issue Possible Cause Recommended Solution
Product is lost into the aqueous layer during extraction. The product is highly polar due to the free hydroxyl and Boc-amino groups, leading to significant water solubility.- Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" the product into the organic layer.- Use a more polar organic solvent for extraction, such as a 3:1 mixture of chloroform/isopropanol or ethyl acetate.- Perform multiple extractions with smaller volumes of the organic solvent.
Formation of a stable emulsion during aqueous extraction. High concentration of polar starting materials or byproducts acting as surfactants.- Add brine to the separatory funnel to help break the emulsion.- Filter the emulsified layer through a pad of Celite.- Centrifuge the mixture to separate the layers.- Allow the mixture to stand for an extended period without agitation.
Difficulty removing polar, non-volatile reagents (e.g., DMF, DMSO). These solvents are miscible with both water and many organic solvents.For every 5 mL of DMF or DMSO, wash the organic layer with 50 mL of water (in 5 portions of 10 mL each).[1] Brine washes can also aid in the removal of these solvents.
Product oils out or precipitates upon solvent removal. The product may be an amorphous solid or a viscous oil at room temperature.- Attempt to crystallize the product. A common technique involves dissolving the crude material in a minimal amount of a good solvent (e.g., ethyl acetate, methanol) and then adding a poor solvent (e.g., hexanes, pentane) until turbidity is observed, followed by cooling.[2]- If crystallization fails, purification by column chromatography is recommended.
Incomplete removal of acidic or basic starting materials/reagents. Insufficient washing during the extractive workup.- To remove basic impurities (e.g., unreacted amines, triethylamine), wash the organic layer with a dilute acid solution such as 1M HCl or saturated aqueous NH4Cl.[1]- To remove acidic impurities (e.g., unreacted carboxylic acids), wash the organic layer with a dilute basic solution such as saturated aqueous NaHCO3 or 1M NaOH.
The Boc protecting group is unintentionally removed during workup. Exposure to acidic conditions that are too harsh.- Avoid strong acids during the workup. Use dilute acid solutions (e.g., 0.1-1M HCl) and minimize contact time.- A wash with saturated aqueous NaHCO3 should be performed immediately after an acidic wash to neutralize any residual acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound and its derivatives?

A1: Due to the presence of the polar hydroxyl and Boc-amino groups, this compound is expected to have significant solubility in polar solvents. Based on the properties of the related compound, (S)-3-(Boc-amino)pyrrolidine, which is soluble in water and has good solubility in DMSO and DMF, and slight solubility in chloroform and methanol, the target compound will likely exhibit similar or even greater polarity.[2][3][4] This is a critical consideration when selecting solvents for extraction.

Solvent Expected Solubility Notes
WaterSolubleHigh polarity makes it prone to partitioning into the aqueous layer during extractions.
Methanol, EthanolSolubleGood solvents for dissolving the crude product for purification.
Dichloromethane (DCM), ChloroformSlightly to Moderately SolubleMay require the addition of a co-solvent like isopropanol to improve solubility for extractions.
Ethyl Acetate (EtOAc)Moderately SolubleA common solvent for extraction and chromatography.
Diethyl Ether, Hexanes, PentaneSparingly Soluble to InsolubleOften used as anti-solvents for crystallization or precipitation.

Q2: What is a standard extractive workup procedure for a reaction containing this compound?

A2: A standard workup involves partitioning the reaction mixture between an organic solvent and water, followed by sequential washes to remove impurities. The high polarity of the target compound requires careful solvent selection and techniques to maximize recovery.

Q3: How can I purify my this compound derivative after the initial workup?

A3: The two most common purification methods are column chromatography and crystallization.

  • Column Chromatography: Given the polar nature of the compound, a polar stationary phase like silica gel is commonly used. A gradient elution starting with a less polar solvent system (e.g., 100% ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to the ethyl acetate) is often effective.

  • Crystallization: If the compound is a solid, crystallization can be an effective purification method. This may involve dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly. Alternatively, an anti-solvent can be added to a solution of the product to induce precipitation. For related compounds, a mixture of toluene and hexane has been used for crystallization.[2]

Q4: Can I use an acidic wash during the workup without removing the Boc group?

A4: Yes, the Boc group is stable to dilute aqueous acids for short periods.[1] Washing with 1M HCl is a common method to remove basic impurities like triethylamine or unreacted starting amines. However, prolonged exposure or the use of strong acids can lead to deprotection. It is advisable to follow an acidic wash with a wash with saturated aqueous sodium bicarbonate to neutralize any residual acid.

Q5: What are some alternative protecting groups for the amino group if the Boc group is not suitable for my reaction conditions?

A5: The choice of protecting group is critical for a successful multi-step synthesis. Common alternatives to the Boc group include the benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and tosyl (Ts) groups.[5] The selection should be based on an orthogonal strategy, where one protecting group can be removed without affecting others in the molecule.[6]

Protecting Group Cleavage Conditions
Boc (tert-butoxycarbonyl)Mild to strong acid (e.g., TFA, HCl in dioxane)
Cbz (benzyloxycarbonyl)Hydrogenolysis (e.g., H2, Pd/C)
Fmoc (9-fluorenylmethyloxycarbonyl)Base (e.g., piperidine in DMF)
Ts (tosyl)Strong acid or reducing agents

Experimental Protocols

Protocol 1: Standard Extractive Workup
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the reaction solvent.

  • Partitioning: Dissolve the residue in a suitable organic solvent such as ethyl acetate (EtOAc) or a mixture of dichloromethane (DCM) and isopropanol. Add water to the mixture and transfer to a separatory funnel.

  • Washing:

    • Wash the organic layer with saturated aqueous NaHCO3 to remove acidic byproducts.

    • Wash the organic layer with water.

    • Wash the organic layer with saturated aqueous NaCl (brine) to reduce the water content in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Acidic Wash for Removal of Basic Impurities
  • Solvent Removal and Partitioning: Follow steps 1 and 2 of the Standard Extractive Workup.

  • Acidic Wash: Wash the organic layer with 1M HCl. Repeat if necessary.

  • Neutralizing Wash: Immediately wash the organic layer with saturated aqueous NaHCO3 to neutralize any residual acid.

  • Final Wash: Wash the organic layer with brine.

  • Drying and Concentration: Follow step 4 of the Standard Extractive Workup.

Visualizations

experimental_workflow reaction Reaction Completion solvent_removal Solvent Removal (Rotary Evaporation) reaction->solvent_removal dissolve Dissolve Residue (e.g., EtOAc) solvent_removal->dissolve extraction Aqueous Extraction (Separatory Funnel) dissolve->extraction wash_base Wash with Base (e.g., sat. NaHCO3) extraction->wash_base If acidic impurities present wash_acid Wash with Acid (e.g., 1M HCl) extraction->wash_acid If basic impurities present wash_brine Wash with Brine wash_base->wash_brine wash_acid->wash_base dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purification (Chromatography/Crystallization) concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the workup of a reaction.

troubleshooting_workup start Problem During Workup emulsion Emulsion Formation? start->emulsion low_yield Low Yield in Organic Layer? start->low_yield No emulsion->low_yield No sol_emulsion Add Brine or Filter through Celite emulsion->sol_emulsion Yes sol_yield Saturate Aqueous Layer with NaCl Use More Polar Solvent Perform Multiple Extractions low_yield->sol_yield Yes

Caption: Troubleshooting decision tree for common workup issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of chiral building blocks like 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine is paramount for the synthesis of safe and effective pharmaceuticals. This guide provides a comparative overview of key analytical methods for determining the purity of this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on the specific purity aspect being assessed (e.g., chemical purity, enantiomeric excess), available instrumentation, and the required level of sensitivity and accuracy. The following table summarizes common techniques used for the analysis of this compound and its alternatives.

Method PrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Quantitative determination of chemical purity and impurities. Chiral HPLC allows for the determination of enantiomeric excess.High sensitivity, accuracy, and precision. Can be used for both qualitative and quantitative analysis.[1][2]Method development can be time-consuming. Requires a suitable chromophore for UV detection, or alternative detection methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, confirms the presence of the Boc protecting group, and can be used for quantitative analysis (qNMR).Non-destructive, provides unambiguous structural confirmation.[3] ¹H NMR is highly sensitive.Lower sensitivity compared to HPLC for impurity detection. Requires relatively pure samples for straightforward analysis.[3]
Mass Spectrometry (MS) Determines the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) to identify and quantify impurities.High sensitivity and specificity. Provides molecular weight information for unknown impurities.[3]May not distinguish between isomers without chromatographic separation. Ionization efficiency can vary between compounds.
Gas Chromatography (GC) Quantitative determination of volatile impurities. Can be used for enantiomeric excess determination with a chiral stationary phase.High resolution for volatile compounds.The compound may require derivatization to increase volatility and thermal stability. Not suitable for non-volatile impurities.
Thin-Layer Chromatography (TLC) Rapid qualitative assessment of purity and reaction monitoring.Simple, fast, and inexpensive.[3]Primarily qualitative, not suitable for precise quantification. Lower sensitivity and resolution compared to HPLC.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for determining the chemical purity of this compound by separating it from potential impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 210 nm.[4]

  • Column Temperature: 25°C.[4]

  • Injection Volume: 10 µL.[4]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase (initial conditions) to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis:

The purity is calculated using the area normalization method from the resulting chromatogram.[4]

Chiral HPLC for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm).[1]

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 98:2, v/v) with 0.2% triethylamine.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25°C.[1]

Sample Preparation:

  • Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

Analysis:

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

¹H NMR Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of the compound.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.[3]

Analysis:

  • Confirm the presence of the characteristic singlet for the nine protons of the tert-butyl group of the Boc protecting group.[3]

  • Observe the chemical shifts and integration of other protons to confirm the overall structure.

  • Purity can be estimated by comparing the integrals of the compound's protons to those of any observed impurities.

Performance Data Comparison

The following table presents a comparative summary of typical performance data for the described analytical methods.

Analytical MethodParameterTypical Value
HPLC (Chemical Purity) Limit of Detection (LOD)0.01 - 0.1%
Limit of Quantitation (LOQ)0.03 - 0.3%
Accuracy98 - 102%
Precision (RSD)< 2%
Chiral HPLC Limit of Detection (LOD)0.01 - 0.1% for the minor enantiomer
Limit of Quantitation (LOQ)0.03 - 0.3% for the minor enantiomer
Resolution> 1.5
qNMR Limit of Quantitation (LOQ)~0.1%
Accuracy99 - 101%
Precision (RSD)< 1%

Product Comparison: this compound vs. (S)-3-(Boc-amino)pyrrolidine

A common alternative chiral building block is (S)-3-(Boc-amino)pyrrolidine. The primary difference is the absence of the hydroxymethyl group at the C3 position. This structural difference can influence its reactivity in subsequent synthetic steps and its physical properties. The analytical methods described above are generally applicable to both compounds, though chromatographic conditions may require optimization.

FeatureThis compound(S)-3-(Boc-amino)pyrrolidine
Molecular Formula C₁₀H₂₀N₂O₃C₉H₁₈N₂O₂[5]
Molecular Weight 216.28 g/mol 186.25 g/mol [5]
Key Structural Feature Tertiary amine and primary alcohol at C3Secondary amine at C3
Primary Purity Concerns Chemical impurities, enantiomeric excess, diastereomeric impurities (if applicable)Chemical impurities, enantiomeric excess
Typical Purity Specification >95% (chemical), >98% (enantiomeric excess)>98% (chemical), >99% (enantiomeric excess)[5]

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for purity analysis and a decision-making pathway for method selection.

Analytical Workflow for Purity Determination Analytical Workflow for Purity Determination cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting SampleReceipt Sample Receipt and Login SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) SampleReceipt->SamplePrep HPLC HPLC Analysis (Chemical Purity) SamplePrep->HPLC ChiralHPLC Chiral HPLC Analysis (Enantiomeric Purity) SamplePrep->ChiralHPLC NMR NMR Analysis (Structural Confirmation) SamplePrep->NMR MS LC-MS Analysis (Impurity Identification) SamplePrep->MS DataProcessing Data Processing and Integration HPLC->DataProcessing ChiralHPLC->DataProcessing NMR->DataProcessing MS->DataProcessing PurityCalc Purity Calculation DataProcessing->PurityCalc Report Certificate of Analysis Generation PurityCalc->Report

Caption: General workflow for the purity analysis of a chiral building block.

Method Selection Pathway Method Selection Pathway Start Purity Aspect to be Determined ChemicalPurity Chemical Purity? Start->ChemicalPurity EnantiomericPurity Enantiomeric Purity? ChemicalPurity->EnantiomericPurity No UseHPLC Use HPLC/UPLC ChemicalPurity->UseHPLC Yes StructuralID Structural Confirmation? EnantiomericPurity->StructuralID No UseChiralHPLC Use Chiral HPLC/SFC EnantiomericPurity->UseChiralHPLC Yes ImpurityID Impurity Identification? StructuralID->ImpurityID No UseNMR Use NMR Spectroscopy StructuralID->UseNMR Yes UseLCMS Use LC-MS ImpurityID->UseLCMS Yes

References

A Researcher's Guide to Chiral HPLC Analysis of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantiomeric purity of chiral building blocks like 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine is a critical parameter influencing the efficacy and safety of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for resolving and quantifying enantiomers. This guide provides a comparative overview of potential HPLC methods, detailed experimental protocols for method development, and logical workflows to streamline the analytical process.

The enantioseparation of this compound, a molecule featuring a Boc-protected amine and a hydroxyl group on a pyrrolidine scaffold, can be effectively achieved using polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases. The selection between these CSPs and the optimization of mobile phase conditions are key to achieving baseline separation.

Comparison of Chiral HPLC Methods

Due to the limited availability of specific application notes for this exact molecule, this guide presents robust starting methods based on the successful separation of structurally analogous compounds. These methods serve as an excellent foundation for rapid and efficient method development.

ParameterMethod 1: Polysaccharide-Based CSP (Normal Phase)Method 2: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)
Analyte This compoundThis compound
Chiral Stationary Phase Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate))Chirobiotic™ T (Teicoplanin)
Column Dimensions 250 x 4.6 mm, 3 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) (80:20, v/v) with 0.1% Diethylamine (DEA)Water / Acetonitrile (ACN) (60:40, v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at 210 nmUV at 210 nm
Expected Resolution (Rs) > 2.0> 1.5
Primary Interactions Hydrogen bonding, dipole-dipole, π-π interactions, steric hindranceInclusion complexation, hydrogen bonding, ionic interactions
Advantages High efficiency and selectivity for a broad range of compounds.Excellent for polar and ionizable compounds; compatible with LC-MS.
Considerations Requires non-polar solvents; sample solubility may be a concern.Mobile phase pH can significantly impact retention and selectivity.

Experimental Protocols

A systematic approach to chiral method development is crucial for achieving optimal separation. The following protocol outlines a general strategy for screening and optimizing the enantioseparation of this compound.

Initial Screening of Chiral Stationary Phases and Mobile Phases

The primary screening should involve both polysaccharide-based and macrocyclic glycopeptide-based CSPs under normal phase, polar organic, and reversed-phase conditions.

a. Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).

  • For injection, dilute the stock solution with the initial mobile phase to a concentration of approximately 0.1 mg/mL.

b. Initial HPLC Conditions:

  • Columns to Screen:

    • Chiralpak® IA, IB, IC, ID (Polysaccharide-based)

    • Chirobiotic™ V, T, R (Macrocyclic glycopeptide-based)

  • Normal Phase Screening:

    • Mobile Phase: n-Hexane / Alcohol (Isopropanol or Ethanol) in various ratios (e.g., 90:10, 80:20, 70:30).

    • Additive: 0.1% Diethylamine (DEA) for basic analytes.

  • Reversed-Phase Screening:

    • Mobile Phase: Water or Buffer (e.g., 20 mM Ammonium Bicarbonate) / Organic Modifier (Acetonitrile or Methanol) in various ratios (e.g., 70:30, 50:50, 30:70).

    • Additive: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

  • General Parameters:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

    • Temperature: 25°C.

    • Detection: UV at 210 nm (or based on the analyte's UV maxima).

    • Injection Volume: 5-10 µL.

Method Optimization

Once initial separation is observed, the following parameters can be adjusted to improve resolution (Rs), analysis time, and peak shape.

a. Mobile Phase Composition:

  • Fine-tune the ratio of the strong and weak solvents in the mobile phase. Small changes can have a significant impact on selectivity.

  • For normal phase, evaluate different alcohol modifiers (e.g., ethanol, 2-propanol, n-butanol).

  • For reversed-phase, assess the effect of different organic modifiers (acetonitrile vs. methanol).

b. Additives/Buffers:

  • The concentration and type of acidic or basic additive can influence peak shape and retention. For basic analytes like the target compound, DEA in normal phase helps to reduce peak tailing. In reversed-phase, the pH of the aqueous component should be optimized.

c. Temperature:

  • Investigate the effect of column temperature (e.g., in 5°C increments from 15°C to 40°C). Lower temperatures often increase enantioselectivity, while higher temperatures can improve peak efficiency.

d. Flow Rate:

  • Adjust the flow rate to balance analysis time and resolution. Lower flow rates can sometimes improve resolution but will increase the run time.

Visualizing the Workflow

Chiral_HPLC_Method_Development cluster_prep Sample Preparation cluster_eval Evaluation cluster_final Final Method prep Prepare 1 mg/mL Racemic Standard Solution eval Identify Promising Conditions (Partial Separation) opt_mp opt_mp eval->opt_mp final Validated Chiral Separation Method (Rs > 1.5) screen_mp screen_mp screen_mp->eval opt_flow opt_flow opt_flow->final

Logic_Diagram start Start: Analyze Enantiomers of This compound screen_poly Screen Polysaccharide CSPs (e.g., Chiralpak IA, IC) Normal Phase (Hexane/IPA + DEA) start->screen_poly screen_macro Screen Macrocyclic CSPs (e.g., Chirobiotic T, V) Reversed-Phase (Water/ACN + TFA) start->screen_macro eval_poly Separation on Polysaccharide CSP? screen_poly->eval_poly eval_macro Separation on Macrocyclic CSP? screen_macro->eval_macro eval_poly->eval_macro No optim_poly Optimize Normal Phase Method eval_poly->optim_poly Yes optim_macro Optimize Reversed- Phase Method eval_macro->optim_macro Yes final Select Best Method Based on Resolution, Time, and Robustness eval_macro->final No (Re-evaluate/Try Other CSPs) optim_poly->final optim_macro->final

comparing the reactivity of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine with other pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the reactivity of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine in comparison to other key pyrrolidine derivatives, supported by established chemical principles and experimental protocols.

This guide provides a comprehensive comparison of the reactivity of this compound with other widely used pyrrolidine derivatives, namely pyrrolidine and (S)-(-)-2-(methoxymethyl)pyrrolidine. The analysis focuses on two fundamental reaction types in organic synthesis: N-acylation and N-alkylation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced reactivity of functionalized pyrrolidines to inform their synthetic strategies.

Executive Summary

The reactivity of the secondary amine in pyrrolidine derivatives is significantly influenced by the nature and position of substituents on the pyrrolidine ring. These substituents can exert both steric and electronic effects, thereby modulating the nucleophilicity of the nitrogen atom. In the case of this compound, the presence of a bulky tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl group at the C3 position introduces considerable steric hindrance around the nitrogen atom. This steric bulk is anticipated to decrease its reactivity in both N-acylation and N-alkylation reactions compared to the unsubstituted pyrrolidine. (S)-(-)-2-(methoxymethyl)pyrrolidine, with a methoxymethyl group at the C2 position, also experiences steric hindrance, but to a lesser extent than the C3-disubstituted analogue.

Understanding Pyrrolidine Reactivity: Steric and Electronic Effects

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring is responsible for its nucleophilic character, making it reactive towards electrophiles in reactions such as acylation and alkylation. The reactivity of this nitrogen is primarily governed by two factors:

  • Electronic Effects: Electron-donating groups attached to the pyrrolidine ring increase the electron density on the nitrogen, enhancing its nucleophilicity and reactivity. Conversely, electron-withdrawing groups decrease electron density, reducing nucleophilicity.

  • Steric Effects: Bulky substituents near the nitrogen atom can physically obstruct the approach of an electrophile, thereby slowing down the reaction rate. This phenomenon is known as steric hindrance.

In the context of the pyrrolidines under comparison:

  • Pyrrolidine: As the parent compound, it serves as the baseline for reactivity with minimal steric hindrance.

  • (S)-(-)-2-(Methoxymethyl)pyrrolidine: The methoxymethyl group at the C2 position introduces some steric bulk, which is expected to slightly reduce its reactivity compared to pyrrolidine.

  • This compound: The two substituents at the C3 position, particularly the bulky Boc group, create significant steric hindrance around the nitrogen atom. This is expected to result in the lowest reactivity among the three. The Boc group is also weakly electron-withdrawing, which could further contribute to the reduced nucleophilicity of the nitrogen.

Comparative Reactivity in N-Acylation

N-acylation is a fundamental reaction for the formation of amides. The reaction involves the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

Table 1: Projected Qualitative Comparison of N-Acylation Reactivity

CompoundSubstituentsExpected Relative ReactivityRationale
PyrrolidineNoneHighUnhindered access to the nucleophilic nitrogen.
(S)-(-)-2-(Methoxymethyl)pyrrolidineC2-methoxymethylModerateModerate steric hindrance from the C2 substituent.
This compoundC3-Boc-amino, C3-hydroxymethylLowSignificant steric hindrance from the bulky C3 substituents.
Experimental Protocol: Comparative N-Acylation

This protocol can be used to perform a competitive N-acylation experiment to quantitatively compare the reactivity of the three pyrrolidine derivatives.

Materials:

  • Pyrrolidine

  • (S)-(-)-2-(Methoxymethyl)pyrrolidine

  • This compound

  • Acetyl chloride (or another acylating agent)

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Internal standard (e.g., dodecane) for GC-MS analysis

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution containing equimolar amounts (e.g., 1.0 mmol each) of pyrrolidine, (S)-(-)-2-(methoxymethyl)pyrrolidine, and this compound in anhydrous DCM (20 mL).

  • Add an internal standard to the mixture.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents relative to the total moles of pyrrolidines).

  • Slowly add a limiting amount of acetyl chloride (e.g., 0.5 equivalents relative to the total moles of pyrrolidines) dropwise to the stirred solution.

  • Allow the reaction to proceed at 0 °C and monitor its progress by taking aliquots at regular time intervals.

  • Quench the aliquots with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer with DCM, dry over anhydrous sodium sulfate, and analyze by GC-MS.

  • Quantify the formation of each N-acetylated product relative to the internal standard to determine the relative reaction rates.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Mix Pyrrolidines & Internal Standard in DCM B Cool to 0°C A->B C Add Triethylamine B->C D Add Acetyl Chloride C->D E Monitor by GC-MS D->E F Quench Aliquots E->F G Extract & Dry F->G H Quantify Products G->H

Caption: Workflow for comparative N-acylation. (Within 100 characters)

Comparative Reactivity in N-Alkylation

N-alkylation involves the reaction of the pyrrolidine nitrogen with an alkylating agent, such as an alkyl halide, to form a more substituted amine. Similar to N-acylation, the reactivity in N-alkylation is also governed by the nucleophilicity of the nitrogen atom, which is influenced by steric and electronic factors.

Table 2: Projected Qualitative Comparison of N-Alkylation Reactivity

CompoundSubstituentsExpected Relative ReactivityRationale
PyrrolidineNoneHighUnhindered nucleophile.
(S)-(-)-2-(Methoxymethyl)pyrrolidineC2-methoxymethylModerateModerate steric hindrance.
This compoundC3-Boc-amino, C3-hydroxymethylLowSignificant steric hindrance.
Experimental Protocol: Comparative N-Alkylation

This protocol outlines a competitive N-alkylation experiment to assess the relative reactivity of the pyrrolidine derivatives.

Materials:

  • Pyrrolidine

  • (S)-(-)-2-(Methoxymethyl)pyrrolidine

  • This compound

  • Benzyl bromide (or another alkylating agent)

  • Potassium carbonate (or another suitable base)

  • Anhydrous acetonitrile (ACN)

  • Internal standard (e.g., naphthalene) for GC-MS or HPLC analysis

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine equimolar amounts (e.g., 1.0 mmol each) of pyrrolidine, (S)-(-)-2-(methoxymethyl)pyrrolidine, and this compound in anhydrous ACN (20 mL).

  • Add an internal standard.

  • Add potassium carbonate (2.0 equivalents relative to the total moles of pyrrolidines).

  • Heat the mixture to a suitable temperature (e.g., 60 °C).

  • Add a limiting amount of benzyl bromide (e.g., 0.5 equivalents relative to the total moles of pyrrolidines).

  • Monitor the reaction by taking aliquots at various time points.

  • Filter the aliquots to remove the base and dilute with a suitable solvent.

  • Analyze the samples by GC-MS or HPLC to determine the concentration of each N-benzylated product relative to the internal standard.

  • From this data, the relative rates of N-alkylation can be determined.

N_Alkylation_Logical_Flow Start Start Combine Combine Pyrrolidines, Base, & Internal Standard in ACN Start->Combine Heat Heat to Reaction Temp. Combine->Heat Add_Alkyl_Halide Add Limiting Alkyl Halide Heat->Add_Alkyl_Halide Monitor Monitor Reaction Progress (GC-MS/HPLC) Add_Alkyl_Halide->Monitor Analyze Determine Relative Product Formation Monitor->Analyze End End Analyze->End

Caption: Logical flow for comparative N-alkylation. (Within 100 characters)

Signaling Pathways and Biological Relevance

Pyrrolidine-containing compounds are prevalent in a vast array of biologically active molecules and approved drugs.[1] Their structural rigidity and ability to engage in hydrogen bonding make them valuable pharmacophores. While specific signaling pathways directly modulated by this compound are not extensively documented, substituted pyrrolidines are known to interact with a variety of biological targets. For instance, pyrrolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and as ligands for various G-protein coupled receptors (GPCRs). The Boc-amino and hydroxymethyl functionalities on the target molecule offer potential sites for further derivatization to explore interactions with specific biological targets.

Conclusion

The reactivity of this compound is predicted to be lower than that of unsubstituted pyrrolidine and (S)-(-)-2-(methoxymethyl)pyrrolidine in both N-acylation and N-alkylation reactions, primarily due to the significant steric hindrance imposed by the C3 substituents. The provided experimental protocols offer a framework for quantitatively validating these predictions. A thorough understanding of the relative reactivity of these and other functionalized pyrrolidines is crucial for the rational design and efficient synthesis of novel therapeutic agents and other complex molecules. Researchers are encouraged to adapt these protocols to their specific systems to generate direct comparative data that will best inform their synthetic endeavors.

References

advantages of using 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine over other building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design and synthesis of novel therapeutics. Among the diverse array of available scaffolds, 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine has emerged as a particularly advantageous building block, offering a unique combination of structural rigidity, functional handles, and stereochemical control that can significantly enhance the properties of a drug candidate.

This guide provides an objective comparison of this compound with other common building blocks, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Key Advantages of the 3-Amino-3-(hydroxymethyl)pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent motif in numerous FDA-approved drugs.[1] Its non-planar, puckered conformation provides a three-dimensional (3D) scaffold that can effectively explore chemical space, a crucial aspect in modern drug design to move away from "flat" molecules.[2] The incorporation of a pyrrolidine ring can lead to several desirable properties in a drug candidate:

  • Conformational Constraint: The rigid nature of the pyrrolidine ring restricts the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and selectivity.

  • Metabolic Stability: The pyrrolidine scaffold is generally more resistant to metabolic degradation compared to more flexible acyclic analogues. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life.

  • Introduction of Chirality: The stereocenters within the pyrrolidine ring allow for the precise spatial arrangement of substituents, which is often critical for potent and selective interaction with chiral biological targets like enzymes and receptors.[3]

The specific substitution pattern of this compound further enhances its utility:

  • Orthogonal Protection: The Boc (tert-butoxycarbonyl) protecting group on the 3-amino group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. This orthogonality allows for selective manipulation of the pyrrolidine nitrogen and the exocyclic amino group.

  • Versatile Functional Groups: The primary amine, once deprotected, serves as a key site for further functionalization, allowing for the introduction of various pharmacophoric elements through amide bond formation, alkylation, or other common synthetic transformations. The hydroxymethyl group provides a handle for introducing diversity through ether or ester linkages and can also participate in crucial hydrogen bonding interactions with the target protein.[4][5]

Comparative Analysis with Alternative Building Blocks

The choice of a building block is a critical decision in drug design. Below is a comparison of this compound with other commonly used heterocyclic building blocks.

Physicochemical Properties

The physicochemical properties of the core scaffold can significantly influence the overall properties of the final drug molecule.

PropertyPyrrolidinePiperidineAzetidine
Ring Size 5-membered6-membered4-membered
pKa of Conjugate Acid ~11.27~11.22~11.29
logP (Octanol/Water) 0.460.84-0.15
Conformational Flexibility Envelope/Twist (Flexible)Chair (More Rigid)Planar (Strained)

Data sourced from comparative analyses of heterocyclic scaffolds.

This table highlights that while pyrrolidine and piperidine have similar basicities, pyrrolidine is less lipophilic. The increased flexibility of the pyrrolidine ring compared to the more rigid chair conformation of piperidine can sometimes be advantageous for achieving an optimal fit within a binding pocket. Azetidines, with their significant ring strain, offer a more compact and rigid scaffold but can be more synthetically challenging to incorporate.

Impact of the 3-(Hydroxymethyl) Group on Biological Activity

The hydroxymethyl group at the 3-position of the pyrrolidine ring can play a significant role in enhancing the biological activity of a compound, primarily through its ability to form hydrogen bonds with the target protein.

A study on dual sphingosine kinase 1 and 2 (SphK1/SphK2) inhibitors demonstrated the critical role of a 2-(hydroxymethyl)pyrrolidine head group in achieving potent inhibition.[4][5] Molecular modeling studies revealed that the hydroxymethyl group forms essential hydrogen bonds with key aspartic acid and serine residues within the enzyme's active site.[4] This interaction was found to be a crucial determinant for dual inhibitory activity.[4]

While direct comparative data for a 3-(hydroxymethyl) group versus other substituents at the same position on a single target is often context-specific, the principle of introducing hydrogen bond donors to improve binding affinity is a well-established strategy in drug design.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of any building block. Below are representative protocols for key transformations involving this compound.

General Procedure for N-Boc Deprotection

The removal of the Boc protecting group is a common step to enable further functionalization of the amino group.

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound derivative in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.

Amide Coupling with the Deprotected Amine

The resulting primary amine can be readily coupled with a carboxylic acid to form an amide bond.

Materials:

  • Deprotected 3-amino-3-(hydroxymethyl)pyrrolidine derivative

  • Carboxylic acid

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid in N,N-Dimethylformamide (DMF).

  • Add HATU and DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add a solution of the deprotected 3-amino-3-(hydroxymethyl)pyrrolidine derivative in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

Visualizing Synthetic Pathways and Workflows

Graphical representations of synthetic pathways and experimental workflows can provide clarity and facilitate understanding. Below are examples of diagrams created using the DOT language for Graphviz.

Logical Relationship of Building Block Alternatives

cluster_alternatives Alternative Building Blocks A This compound B Alternative Building Blocks C Ring Size Variants (Azetidines, Piperidines) B->C Scaffold Modification D Substituent Variants (e.g., 3-amino-3-methyl-pyrrolidine) B->D Functional Group Modification E Acyclic Analogues (e.g., chiral amino alcohols) B->E Topological Modification A 1. Boc Deprotection of This compound B 2. Coupling with Pyrrolo[2,3-d]pyrimidine Core A->B C 3. Functionalization of Hydroxymethyl Group (Optional) B->C D 4. Final Deprotection and Purification C->D E JAK Inhibitor D->E

References

A Comparative Guide to the Spectroscopic Analysis of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the structural elucidation of novel chemical entities is paramount. 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine is a valuable building block in medicinal chemistry, incorporating a protected amine and a primary alcohol on a pyrrolidine scaffold. Spectroscopic analysis by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provides rapid and essential information regarding the functional groups present in the molecule. This guide offers a comparative overview of the expected spectroscopic data for this compound against relevant alternatives, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following table summarizes the key expected IR absorption frequencies and UV-Vis absorption maxima for this compound and two comparative alternatives: N-Boc-pyrrolidine and (S)-pyrrolidin-2-ylmethanol. This comparison helps to distinguish the spectral contributions of the Boc-protecting group and the hydroxymethyl group.

Compound Structure Key IR Absorption Bands (cm⁻¹) Expected UV-Vis λmax
This compound
alt text
O-H Stretch: 3500-3200 (broad) N-H Stretch (Boc): 3400-3200 (medium) C-H Stretch (alkane): 3000-2850 (strong) C=O Stretch (Boc): 1720-1680 (strong) N-H Bend: 1540-1510 (medium) C-O Stretch: 1300-1000 (strong)No significant absorption above 200 nm.
N-Boc-pyrrolidine C-H Stretch (alkane): 3000-2850 (strong) C=O Stretch (Boc): 1720-1680 (strong) C-N Stretch: 1250-1000 (medium)No significant absorption above 200 nm.
(S)-pyrrolidin-2-ylmethanol
alt text
O-H Stretch: 3500-3200 (broad) N-H Stretch (sec. amine): 3500-3300 (weak-medium) C-H Stretch (alkane): 3000-2850 (strong) C-O Stretch: 1300-1000 (strong)No significant absorption above 200 nm.

Note: The structure images are illustrative and require actual image URLs to be displayed.

Interpretation of Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be a composite of the characteristic absorptions of its functional groups. The presence of a broad absorption band in the 3500-3200 cm⁻¹ region is indicative of the O-H stretch from the hydroxymethyl group.[1][2] The N-H stretch of the Boc-protected amine is also expected in a similar region, typically around 3400-3200 cm⁻¹. A very strong and sharp absorption between 1720-1680 cm⁻¹ is the most prominent feature of the Boc group, corresponding to the carbonyl (C=O) stretch.[3][4] The alkane C-H stretching vibrations will be observed between 3000-2850 cm⁻¹.[1][5]

By comparing with N-Boc-pyrrolidine, the distinguishing feature for our target molecule will be the broad O-H stretch. In contrast, when compared to (S)-pyrrolidin-2-ylmethanol, the key differentiator is the strong C=O absorption from the Boc group, which is absent in the latter.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Saturated compounds like this compound and the selected alternatives lack extensive chromophores (conjugated π systems).[6][7][8] Therefore, they are not expected to exhibit significant absorbance in the standard UV-Vis range (200-800 nm). Any electronic transitions (σ → σ* and n → σ*) that occur are of high energy and thus absorb at wavelengths below 200 nm.[6][9] Consequently, UV-Vis spectroscopy is primarily useful for confirming the absence of UV-active impurities and for quantitative analysis at a fixed wavelength if a suitable chromophore were introduced.

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the compound to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: As this compound is a solid, a small amount of the neat sample is placed directly onto the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is then acquired.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum to check for the presence of chromophores and potential impurities.

Methodology:

  • Sample Preparation:

    • A stock solution of the compound is prepared by accurately weighing approximately 10 mg of the sample and dissolving it in a suitable UV-grade solvent (e.g., ethanol or methanol) in a 10 mL volumetric flask.

    • A dilution is then made to obtain a final concentration of approximately 0.1 mg/mL.

  • Solvent Selection: Ethanol or methanol are suitable solvents as their UV cutoff wavelengths (around 205-210 nm) are low, allowing for analysis in the far-UV region.[10][11][12][13]

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Two quartz cuvettes are filled, one with the solvent (reference) and one with the sample solution.

    • A baseline spectrum is recorded with the solvent in both beams.

    • The absorption spectrum of the sample is then recorded.

  • Instrument Parameters:

    • Wavelength Range: 190 - 800 nm

    • Scan Speed: Medium

    • Data Interval: 1 nm

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation sample Chemical Sample ir_prep Place neat solid on ATR crystal sample->ir_prep uv_prep Dissolve in UV-grade solvent (e.g., Ethanol) sample->uv_prep ftir FT-IR Spectrometer (ATR) ir_prep->ftir uv_vis UV-Vis Spectrophotometer uv_prep->uv_vis ir_spectrum IR Spectrum (Absorbance vs. Wavenumber) ftir->ir_spectrum uv_spectrum UV-Vis Spectrum (Absorbance vs. Wavelength) uv_vis->uv_spectrum interpretation Structural Elucidation: - Identify Functional Groups - Compare with Alternatives - Confirm Structure ir_spectrum->interpretation uv_spectrum->interpretation

Caption: Workflow for IR and UV-Vis Spectroscopic Analysis.

References

Comparative Guide to the Synthesis of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic methodologies for the preparation of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine, a valuable building block in medicinal chemistry. The routes are evaluated based on their starting materials, reaction steps, and overall efficiency, with supporting experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

Method 1: Synthesis via Cyanohydrin Formation and Reduction from a Ketone Precursor

This approach commences with the readily available N-Boc-3-pyrrolidinone and proceeds through a two-step sequence involving the formation of a cyanohydrin intermediate followed by its reduction to the desired amino alcohol.

Experimental Workflow

A N-Boc-3-pyrrolidinone B Cyanohydrin Intermediate A->B TMSCN, ZnI2 C This compound B->C LiAlH4 or other reducing agent

Caption: Synthesis of this compound from N-Boc-3-pyrrolidinone.

Data Summary
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1. Cyanohydrin FormationN-Boc-3-pyrrolidinoneTrimethylsilyl cyanide (TMSCN), Zinc iodide (ZnI₂)Dichloromethane (DCM)Room Temperature2~95 (crude)Not reported
2. ReductionCyanohydrin IntermediateLithium aluminium hydride (LiAlH₄)Tetrahydrofuran (THF)0 to RT1270-80 (over 2 steps)>95 (after chromatography)
Experimental Protocol

Step 1: Synthesis of tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate (Cyanohydrin Intermediate)

To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM), trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of zinc iodide (ZnI₂, 0.1 eq) are added. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction, the mixture is quenched with aqueous sodium bicarbonate and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude cyanohydrin intermediate, which is used in the next step without further purification.

Step 2: Synthesis of this compound

The crude cyanohydrin intermediate from the previous step is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Lithium aluminium hydride (LiAlH₄, 2.0-3.0 eq) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting slurry is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Method 2: Synthesis from a Chiral Precursor via Epoxide Ring-Opening

This stereoselective approach utilizes a chiral starting material, such as a derivative of hydroxyproline, to construct the pyrrolidine ring with defined stereochemistry. The key steps involve the formation of an epoxide and its subsequent regioselective ring-opening with an amine nucleophile.

Experimental Workflow

A Protected Hydroxyproline Derivative B Chiral Epoxide A->B Mesylation, Base C Protected Amino Alcohol B->C Benzylamine, Heat D This compound C->D Hydrogenolysis (Pd/C), Boc2O

Caption: Stereoselective synthesis from a protected hydroxyproline derivative.

Data Summary
StepStarting MaterialKey TransformationReagentsOverall Yield (%)Diastereomeric Ratio
Multi-stepProtected Hydroxyproline DerivativeEpoxide formation and ring-opening1. MsCl, Et₃N; 2. Benzylamine; 3. H₂, Pd/C, (Boc)₂O40-50>95:5
Experimental Protocol

Step 1: Formation of the Chiral Epoxide

A suitably protected derivative of hydroxyproline is treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) to convert the hydroxyl group into a good leaving group. Subsequent treatment with a base promotes intramolecular cyclization to form the corresponding chiral epoxide.

Step 2: Regioselective Epoxide Ring-Opening

The chiral epoxide is then subjected to nucleophilic attack by an amine, such as benzylamine, at the less hindered carbon. This reaction is typically carried out at elevated temperatures and results in the formation of the protected amino alcohol with high regioselectivity.

Step 3: Deprotection and Boc Protection

The benzyl protecting group on the newly introduced amine is removed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting primary amine is then protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) to afford the final product, this compound. The stereochemistry of the final product is dictated by the chirality of the starting hydroxyproline derivative.

Comparison of the Synthetic Methods

FeatureMethod 1: Cyanohydrin RouteMethod 2: Chiral Precursor Route
Starting Material Readily available and achiral N-Boc-3-pyrrolidinone.Requires a chiral, often more expensive, starting material like a hydroxyproline derivative.
Stereocontrol Produces a racemic mixture unless a chiral reducing agent or resolution step is employed.Inherently stereoselective, providing access to enantiomerically pure products.
Number of Steps Shorter, typically 2 steps from the ketone.Longer, involving multiple protection and deprotection steps.
Reagents Utilizes highly reactive and hazardous reagents like TMSCN and LiAlH₄.Employs more standard reagents for functional group transformations.
Scalability Potentially more amenable to large-scale synthesis due to the fewer steps and cheaper starting material, but requires careful handling of hazardous reagents.May be less scalable due to the cost of the chiral starting material and the longer reaction sequence.
Overall Yield Generally higher overall yield.Moderate overall yield due to the multi-step nature.

Conclusion

The choice between these two synthetic methods for this compound depends heavily on the specific requirements of the project.

  • Method 1 is a more direct and higher-yielding approach, making it suitable for producing racemic material or for applications where stereochemistry is not critical. Its scalability is a potential advantage, though it necessitates stringent safety protocols for handling the reagents involved.

  • Method 2 is the preferred choice when enantiopure this compound is required. Although it is a longer and lower-yielding process, the ability to control the stereochemistry from the outset is a significant advantage for the synthesis of chiral drugs and probes.

Researchers and drug development professionals should carefully consider these factors to select the synthetic strategy that best aligns with their goals in terms of cost, scalability, and the desired stereochemical purity of the final product.

biological activity comparison of derivatives from 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine and related 3-substituted pyrrolidines are of particular interest due to their potential for stereoselective functionalization, leading to a diverse range of therapeutic agents. This guide provides a comparative analysis of the biological activities of various 3-substituted pyrrolidine derivatives, supported by experimental data from published studies.

I. Inhibition of Aminoglycoside 6'-N-Acetyltransferase Type Ib (AAC(6')-Ib) by Pyrrolidine Pentamine Derivatives

A study focused on identifying inhibitors of AAC(6')-Ib, an enzyme responsible for bacterial resistance to aminoglycoside antibiotics, explored a series of pyrrolidine pentamine derivatives. The core scaffold includes a pyrrolidine ring with an S-hydroxymethyl group. The structure-activity relationship (SAR) was investigated by modifying various substituents on the scaffold.[1]

Quantitative Comparison of AAC(6')-Ib Inhibitors

The inhibitory activity of the derivatives was assessed by their ability to potentiate the effect of the aminoglycoside antibiotic amikacin. The data is presented as the concentration of the compound required for a two-fold potentiation of amikacin activity.[1]

Compound IDR1 SubstitutionR3 SubstitutionR4 SubstitutionR5 SubstitutionAmikacin Potentiation (Two-fold, µM)
2637.001 S-phenylS-phenylS-hydroxymethyl3-phenylbutylNot explicitly stated, used as baseline
Analog 1 R-phenylS-phenylS-hydroxymethyl3-phenylbutyl> 100
Analog 2 S-methylS-phenylS-hydroxymethyl3-phenylbutyl> 100
Analog 3 S-phenylR-phenylS-hydroxymethyl3-phenylbutyl25-50
Analog 4 S-phenylS-methylS-hydroxymethyl3-phenylbutyl12.5-25
Analog 5 S-phenylS-phenylR-hydroxymethyl3-phenylbutyl> 100
Analog 6 S-phenylS-phenylS-methyl3-phenylbutyl12.5-25
Analog 7 S-phenylS-phenylS-hydroxymethyl2-phenylbutyl6.25-12.5
Analog 8 S-phenylS-phenylS-hydroxymethyl4-phenylbutyl6.25-12.5

Source: Data extracted from a study on the structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of AAC(6')-Ib.[1]

Experimental Protocol: Checkerboard Assay for Amikacin Potentiation

The potentiation of amikacin activity was determined using a checkerboard assay. This method involves testing a matrix of concentrations of the experimental compound against a range of concentrations of amikacin to identify synergistic effects. The concentration of the pyrrolidine derivative that resulted in a two-fold reduction in the minimum inhibitory concentration (MIC) of amikacin was determined.[1]

Logical Relationship of SAR for AAC(6')-Ib Inhibitors

SAR_AAC_inhibitors Scaffold Pyrrolidine Pentamine Scaffold (S-hydroxymethyl at R4) R1 R1 Position (S-phenyl optimal) Scaffold->R1 Substitution at R3 R3 Position (Modifications tolerated) Scaffold->R3 Substitution at R4_stereo R4 Stereochemistry (S-hydroxymethyl crucial) Scaffold->R4_stereo Stereochemistry at R5 R5 Position (Modifications tolerated) Scaffold->R5 Substitution at Activity Inhibition of AAC(6')-Ib R1->Activity Impacts R3->Activity Impacts R4_stereo->Activity Impacts R5->Activity Impacts

Caption: Structure-Activity Relationship for AAC(6')-Ib Inhibitors.

II. Inhibition of ERK1/2 by 3(S)-Thiomethyl Pyrrolidine Derivatives

A study aimed at developing novel ERK1/2 inhibitors with improved pharmacokinetic properties explored derivatives of a 3-substituted pyrrolidine scaffold. While the initial lead compound had poor pharmacokinetics, systematic exploration of the 3-position led to the discovery of a 3(S)-thiomethyl pyrrolidine analog with significantly improved properties.[2]

Quantitative Comparison of ERK1/2 Inhibitors

The inhibitory activity of the derivatives against ERK1 and ERK2 kinases was determined, along with their anti-proliferative effects in a cellular assay (A375 cell line). Pharmacokinetic (PK) data in rats were also obtained for promising compounds.[2]

Compound ID3-Position SubstitutionERK1 IC50 (nM)ERK2 IC50 (nM)A375 Cell Proliferation IC50 (nM)Rat AUC @10 mpk (µM·h)
5 (SCH772984) (Not specified, baseline)1140
28 3(S)-thiomethyl0.40.2126

Source: Data extracted from a study on the discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors.[2]

Experimental Protocols
  • Kinase Inhibition Assays: The inhibitory activity against ERK1 and ERK2 was measured using a biochemical assay, likely involving the quantification of substrate phosphorylation in the presence of varying concentrations of the inhibitor.

  • Cell Proliferation Assay: The anti-proliferative activity was assessed using the A375 human melanoma cell line. Cells were treated with the compounds for a specific duration, and cell viability was measured, typically using a colorimetric assay like MTT or a fluorescence-based assay.

  • Pharmacokinetic Study: The pharmacokinetic profiles of the compounds were evaluated in rats. This involved administering a defined dose of the compound (e.g., 10 mg/kg) and measuring its concentration in plasma over time to determine the area under the curve (AUC).[2]

Experimental Workflow for ERK Inhibitor Optimization

ERK_inhibitor_workflow Start Lead Compound (Poor PK) Synthesis Systematic Modification of 3-Position of Pyrrolidine Start->Synthesis Biochem_assay Biochemical Kinase Assay (ERK1/2 IC50) Synthesis->Biochem_assay Cell_assay Cell Proliferation Assay (A375 IC50) Biochem_assay->Cell_assay PK_study In Vivo Pharmacokinetic Study (Rat AUC) Cell_assay->PK_study Optimized Optimized Compound (Improved PK and Potency) PK_study->Optimized

Caption: Workflow for the Optimization of 3-Substituted Pyrrolidine ERK Inhibitors.

III. Glycosidase Inhibition by 3-Amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines

The synthesis of diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine was undertaken to evaluate their potential as glycosidase inhibitors. Preliminary biological data indicated that two of the novel aminopyrrolidines were moderate inhibitors of β-galactosidase.[3]

While detailed quantitative data for a series of derivatives is not provided in the abstract, this study highlights another important biological activity for this class of compounds. The development of potent and selective glycosidase inhibitors has therapeutic potential in areas such as diabetes and viral infections.

Conclusion

The derivatization of the 3-position of the pyrrolidine ring, particularly in scaffolds containing a hydroxymethyl or related group, is a fruitful strategy for the discovery of novel therapeutic agents. The presented data demonstrates that modifications to the substituents and stereochemistry at this position can significantly impact biological activity against a range of targets, including bacterial enzymes and protein kinases. Furthermore, these modifications can be tailored to improve the pharmacokinetic properties of lead compounds, a critical step in the drug development process. Future research in this area will likely continue to uncover new derivatives with potent and selective biological activities.

References

Assessment of the Stereochemical Stability of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral building blocks is paramount. This guide provides a detailed assessment of the stereochemical stability of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine, a key intermediate in the synthesis of various pharmaceutical compounds. The stability of this molecule is compared with other relevant chiral structures, supported by established principles of organic chemistry.

Introduction

This compound possesses a quaternary stereocenter at the C3 position, which is crucial for the biological activity of the final products derived from it. The presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino functionality and a hydroxymethyl group introduces specific chemical properties that influence its stability under various reaction conditions. Understanding the potential for epimerization or racemization is critical for process development and quality control.

Comparative Stereochemical Stability

Key Factors Influencing Stability:

  • The Quaternary Stereocenter: The C3 stereocenter is a fully substituted carbon atom. Generally, quaternary stereocenters are more configurationally stable than tertiary stereocenters because the barriers to bond breaking and reformation required for epimerization are higher.

  • The Boc Protecting Group: The Boc group is known for its stability under a wide range of nucleophilic and basic conditions.[1] However, it is labile to acidic conditions.[1]

  • The Pyrrolidine Ring: The five-membered ring structure imparts a degree of conformational rigidity. Studies on substituted pyrrolidines, such as fluorinated derivatives, indicate that stereoelectronic effects can significantly influence conformational stability.[2][3]

  • The Hydroxymethyl Group: The presence of a hydroxyl group adjacent to the stereocenter does not inherently promote epimerization under neutral or mildly acidic/basic conditions.

Comparison with Other Chiral Building Blocks:

The stereochemical stability of this compound can be compared to other classes of chiral building blocks.

Chiral Building Block ClassPotential for EpimerizationRationale
α-Amino Acids (during peptide coupling) HighThe α-proton is susceptible to abstraction by base, especially when the carboxyl group is activated, leading to racemization.[4][5][6]
Simple 3-Substituted Pyrrolidines Low to ModerateEpimerization would require breaking a C-C or C-N bond, which is energetically unfavorable under standard conditions.
α-Aryl Ketones HighThe α-proton is readily abstracted by acid or base, leading to enolization and racemization.
This compound Low The absence of an acidic proton at the stereocenter and the general stability of the pyrrolidine ring and Boc group under non-acidic conditions suggest high stereochemical integrity.

Potential Pathways for Stereochemical Scrambling

While considered stereochemically robust, it is important to understand the theoretical pathways that could lead to a loss of enantiomeric purity.

cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway (Harsh Conditions) A This compound B Boc Cleavage (Deprotection) A->B Strong Acid (e.g., TFA, HCl) C Free 3-Amino-3-(hydroxymethyl)pyrrolidine B->C D This compound E Potential Ring Opening or Degradation D->E Strong Base + Heat (e.g., NaOH, >80°C) F Achiral Intermediates E->F

Figure 1. Potential degradation pathways for this compound. The primary risk to the Boc group is acidic conditions, while the pyrrolidine ring itself is generally stable except under harsh basic conditions.

Under strongly acidic conditions, the primary reaction is the cleavage of the Boc group, leading to the free amine.[1] While this does not directly affect the stereocenter, the resulting free amine may have different stability or reactivity. Extremely harsh basic conditions at elevated temperatures could potentially lead to degradation of the pyrrolidine ring, which could compromise the stereocenter.[1]

Experimental Protocols for Stability Assessment

To experimentally verify the stereochemical stability of this compound, the following protocols can be employed.

Chiral HPLC is a definitive method for determining the enantiomeric purity of a compound.[7][8][9][10]

Workflow:

A Prepare Solutions of This compound B Subject to Stress Conditions (Acid, Base, Heat) A->B C Analyze by Chiral HPLC B->C D Quantify Enantiomeric Excess (%ee) C->D

Figure 2. Workflow for assessing stereochemical stability using chiral HPLC.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare stressed samples by treating aliquots of the stock solution with:

      • Acidic Conditions: 1 M HCl in methanol at room temperature for 24 hours.

      • Basic Conditions: 1 M NaOH in methanol at room temperature for 24 hours.

      • Thermal Conditions: Reflux in a neutral solvent (e.g., toluene) for 24 hours.

    • Neutralize the acidic and basic samples before analysis.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column suitable for amine separation (e.g., polysaccharide-based columns like Chiralpak IA, IB, or IC).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm).

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (%ee) using the formula: %ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

NMR can be used to determine enantiomeric purity by converting the enantiomers into diastereomers with a chiral derivatizing agent, which will exhibit distinct signals in the NMR spectrum.[11]

Workflow:

A React Stressed Sample with Chiral Derivatizing Agent (e.g., Mosher's acid chloride) B Acquire High-Resolution ¹H or ¹⁹F NMR Spectrum A->B C Integrate Diastereomeric Signals B->C D Calculate Diastereomeric Ratio C->D

Figure 3. Workflow for NMR-based stability assessment.

Methodology:

  • Derivatization:

    • Treat a stressed sample of this compound with a chiral derivatizing agent such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). The reaction occurs at the hydroxymethyl group.

    • Ensure the reaction goes to completion to avoid kinetic resolution.

  • NMR Analysis:

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters.

    • Identify a pair of well-resolved signals corresponding to the two diastereomers.

  • Data Analysis:

    • Integrate the signals of the two diastereomers.

    • The ratio of the integrals will correspond to the enantiomeric ratio of the original sample.

Conclusion

Based on fundamental principles of stereochemistry and the known properties of its functional groups, this compound is expected to be a stereochemically robust building block under most standard synthetic conditions. The primary vulnerability is the acid-lability of the Boc group, which can be cleaved under acidic conditions. Significant epimerization at the C3 stereocenter is unlikely due to the high energy barrier for breaking and reforming bonds at a quaternary center. For applications requiring stringent control of stereochemical purity, the experimental protocols outlined in this guide provide a reliable framework for verification.

References

A Cost-Benefit Analysis of Incorporating 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine in Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical factor in the efficiency and economic viability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine, a versatile chiral building block. We will objectively compare the direct purchase of this reagent against the in-house synthesis of analogous substituted pyrrolidines, supported by available experimental data and methodologies.

At a Glance: Cost Comparison of Substituted Pyrrolidines

The decision to purchase a key intermediate or to synthesize a similar scaffold in-house is a pivotal one, with significant implications for project timelines and budgets. Below is a summary of commercially available this compound analogues and a key precursor, providing a snapshot of the potential acquisition costs.

CompoundCAS NumberSupplierPurityPrice (USD) per gram
tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate663948-85-4Sunway Pharm Ltd97%132.00
(3S,5S)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride2446818-33-1AKSci-5551.00
(R)-3-(Boc-amino)pyrrolidine122536-77-0->98%-
3-(hydroxymethyl)pyrrolidin-3-ol1363381-92-3CP Lab Safety95%-

Synthetic Strategies: In-House Production of Functionalized Pyrrolidines

When the direct purchase of this compound is not feasible due to cost or availability, several synthetic routes can be employed to generate structurally similar and valuable pyrrolidine scaffolds. These alternatives offer the potential for cost savings, particularly at a larger scale, but require an investment in process development and optimization.

Alternative Route 1: Synthesis from Chiral Precursors like Hydroxyproline

A common and effective strategy for the synthesis of chiral pyrrolidine derivatives is to start from readily available and relatively inexpensive chiral pool materials such as L-hydroxyproline. This approach allows for the stereoselective synthesis of the desired pyrrolidine ring system. The synthesis of (R)-3-(Boc-amino)pyrrolidine from (S)-3-hydroxy-pyrrolidinol hydrochloride serves as a well-documented example of this strategy.

Experimental Protocol: Synthesis of tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate

This protocol is adapted from a patented procedure and details the conversion of (S)-3-hydroxy-pyrrolidinol hydrochloride to the corresponding Boc-protected aminopyrrolidine.

a) Preparation of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate [1]

  • Suspend 34.1 g of (S)-3-hydroxy-pyrrolidinol hydrochloride and 29.2 g of K₂CO₃ in 400 ml of methanol under an argon atmosphere.

  • Cool the suspension to 0°-5°C.

  • While stirring, add 45.8 g of di-tert-butyl dicarbonate over 10 minutes.

  • Stir the reaction mixture at 0-5°C for 30 minutes, followed by stirring at room temperature for 4.5 hours.

  • Concentrate the suspension and take up the residue in 400 ml of ethyl acetate and 200 ml of water.

  • Separate the organic phase, wash with water, dry over Na₂SO₄, filter, and concentrate to yield the product.

b) Subsequent conversion to the amino-pyrrolidine derivative

The resulting hydroxy-pyrrolidine can then be converted to the corresponding amine through a two-step process involving mesylation followed by reaction with ammonia.[1]

Alternative Route 2: Palladium-Catalyzed Hydroarylation of Pyrrolines

For the synthesis of 3-aryl substituted pyrrolidines, a modern and efficient approach is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines.[2][3][4][5] This method allows for the direct formation of the C-C bond at the 3-position of the pyrrolidine ring in a single step from readily available precursors. While this route does not directly produce the amino-hydroxymethyl substitution pattern, it represents a versatile strategy for accessing other functionalized pyrrolidines that may serve as suitable alternatives in a drug discovery program.

Comparative Analysis: Purchase vs. In-House Synthesis

FactorDirect Purchase of this compoundIn-House Synthesis of Alternative Pyrrolidines
Cost High per-gram cost for commercially available analogues.Potentially lower material costs, especially at scale, but requires investment in labor and process optimization.
Time Immediate availability (subject to supplier stock).Significant time investment for route development, optimization, and synthesis.
Expertise Requires no synthetic chemistry expertise.Requires skilled synthetic organic chemists and appropriate laboratory facilities.
Flexibility Limited to the commercially available structures.Allows for the synthesis of diverse analogues and novel chemical entities.
Scalability Dependent on the supplier's manufacturing capacity.Can be scaled up in-house to meet the demands of a drug development program.
Quality Control Relies on the supplier's quality control and assurance.Full control over the quality and purity of the synthesized material.

Logical Workflow for Decision Making

The choice between purchasing and synthesizing a key building block is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this process.

decision_workflow start Start: Need for 3-substituted pyrrolidine scaffold check_availability Check commercial availability of This compound start->check_availability is_available Is it readily available? check_availability->is_available check_cost Evaluate cost per gram is_available->check_cost Yes evaluate_alternatives Evaluate synthetic alternatives is_available->evaluate_alternatives No is_cost_effective Is the cost within budget? check_cost->is_cost_effective purchase Purchase the reagent is_cost_effective->purchase Yes is_cost_effective->evaluate_alternatives No end Proceed with synthetic route purchase->end select_route Select a synthetic route (e.g., from hydroxyproline) evaluate_alternatives->select_route develop_synthesis Develop and optimize in-house synthesis select_route->develop_synthesis synthesize Synthesize the desired pyrrolidine scaffold develop_synthesis->synthesize synthesize->end

Decision workflow for acquiring the pyrrolidine scaffold.

Generalized Synthetic Pathway

The following diagram illustrates a generalized multi-step synthesis for a substituted pyrrolidine, highlighting the key transformations that are often involved in such a synthetic sequence.

synthetic_pathway start Starting Material (e.g., Chiral Pool) step1 Protection of functional groups start->step1 step2 Key bond formation (e.g., cyclization) step1->step2 step3 Functional group interconversion step2->step3 step4 Deprotection step3->step4 product Final Product (Substituted Pyrrolidine) step4->product

Generalized synthetic pathway for substituted pyrrolidines.

Conclusion

The use of this compound offers a direct and rapid route to incorporating a valuable, functionalized pyrrolidine scaffold into a target molecule. However, the high cost of this and structurally similar commercially available reagents may necessitate the consideration of in-house synthesis of alternative pyrrolidine building blocks. The decision to purchase or synthesize should be based on a careful evaluation of project-specific factors, including budget, timelines, available synthetic expertise, and the desired level of structural novelty. For large-scale and long-term projects, the initial investment in developing a robust in-house synthesis from an inexpensive starting material like hydroxyproline is likely to be the more cost-effective strategy. Conversely, for small-scale, early-stage research where speed is paramount, the direct purchase of the desired building block is often the more pragmatic choice.

References

Safety Operating Guide

Safe Disposal of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine as a hazardous substance. Proper disposal is critical for laboratory safety and environmental protection. This guide provides detailed procedures for handling and disposing of this compound, based on safety protocols for structurally similar chemicals.

Researchers and laboratory personnel must adhere to stringent disposal protocols to mitigate risks associated with chemical waste. The following procedures are designed to provide clear, step-by-step guidance for the safe management of this compound waste, ensuring compliance with safety regulations.

Quantitative Data Summary

PropertyValueReference Compounds
Molecular Formula C10H20N2O3N/A (Calculated)
Molecular Weight 216.28 g/mol N/A (Calculated)
Appearance Assumed to be a solidBased on similar Boc-protected amino alcohols
Hazard Statements H315, H319, H335(S)-3-(Boc-amino)pyrrolidine
Precautionary Statements P261, P280, P302+P352, P305+P351+P338, P501(S)-3-(Boc-amino)pyrrolidine, (R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate
Storage Temperature 2-8°C(S)-3-(Boc-amino)pyrrolidine

Experimental Protocol for Disposal

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, all personnel must be equipped with the following:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.

2. Waste Segregation and Collection: Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect all solid this compound waste, including residual powder and contaminated items (e.g., weighing paper, pipette tips, gloves), in a dedicated hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect the liquid waste in a separate, dedicated hazardous waste container for liquid chemical waste. Indicate the solvent and the approximate concentration on the label. Never dispose of solutions containing this chemical down the drain. [1]

  • Empty Containers: Containers that held this compound should be treated as hazardous waste.[1] They can be triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous liquid waste. After proper cleaning, deface or remove the original label before disposing of the container.

3. Labeling:

  • Clearly label all waste containers as "Hazardous Waste" and include the full chemical name: "this compound".

4. Spill Management: In the event of a spill:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleaning materials as hazardous waste.

5. Final Disposal:

  • Store hazardous waste in a designated, secure area, away from incompatible materials.

  • Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1]

Disposal Workflow

DisposalWorkflow start Start: Handling Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Containers waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid rinse_container Triple-Rinse Container Collect Rinsate empty_container->rinse_container store Store Waste in Designated Secure Area collect_solid->store collect_liquid->store rinse_container->collect_liquid dispose Arrange for Professional Hazardous Waste Disposal store->dispose

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational instructions, and disposal plans for handling 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Hazard Identification and Safety Summary

This compound and structurally similar compounds are known to cause skin, eye, and respiratory irritation.[1][2][3][4] All handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][5] Appropriate personal protective equipment (PPE) is mandatory to prevent dermal and ocular contact.

Quantitative Data Summary
PropertyValueReference
Molecular FormulaC₉H₁₈N₂O₂[6]
Molecular Weight186.25 g/mol [6]
Hazard StatementsH315, H319, H335[1][4]
Hazard ClassificationsSkin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)
Signal WordWarning[1]
Storage Temperature2-8°C[1]
Water Contamination Class (WGK)3 (highly hazardous for water)[6]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategoryItem and SpecificationsRationale
Respiratory Protection NIOSH-approved N95 dust mask or higher. A Powered Air-Purifying Respirator (PAPR) is recommended for extended operations or when handling large quantities.[5]Prevents inhalation of fine powder, a primary route of exposure.
Hand Protection Double Gloving: Two pairs of powder-free nitrile gloves.[5]Provides robust protection against skin contact. The outer glove should be removed immediately after handling, and both pairs changed regularly.[5]
Body Protection Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.Protects skin and clothing from contamination.
Eye Protection Chemical splash goggles and a full-face shield.[5]Offers a barrier against splashes and airborne particles.
Other Disposable shoe covers and hair cover.Minimizes the tracking of contaminants outside of the designated handling area.

Experimental Protocol: Weighing and Dissolving a Solid Sample

This protocol outlines the step-by-step procedure for safely weighing and dissolving a solid sample of this compound.

1. Preparation and Gowning:

  • Before entering the designated handling area, don all required PPE as specified in the table above.

  • Ensure all equipment fits properly.

2. Engineering Controls:

  • All manipulations, including weighing, dissolving, and aliquoting, must be performed within a certified chemical fume hood.[5]

3. Weighing the Compound:

  • Use an analytical balance inside the fume hood.

  • Place a clean, tared weigh boat on the balance.

  • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

  • Minimize the generation of dust.[1]

  • Record the exact weight.

4. Dissolving the Compound:

  • Select an appropriate solvent and a clean, dry flask of suitable size.

  • Carefully add the weigh boat containing the compound to the flask.

  • Using a wash bottle, rinse any residual powder from the weigh boat into the flask with a small amount of the chosen solvent.

  • Add the remaining solvent to the flask to achieve the desired concentration.

  • Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer.

5. Decontamination and Cleaning:

  • After handling is complete, decontaminate all surfaces with an appropriate cleaning solution.

  • Carefully remove and dispose of all PPE as hazardous waste. Remove the outer gloves first, followed by other PPE, and finally the inner gloves.[5]

Disposal Plan

Proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all solid waste, including residual powder, contaminated weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.[6]

  • Liquid Waste:

    • If the compound is in solution, collect the liquid waste in a separate, dedicated hazardous waste container for liquid chemical waste.

    • The label must include the full chemical name and the solvent used.

    • Never dispose of solutions containing this chemical down the drain.[6]

  • Empty Containers:

    • Containers that held this compound should be treated as hazardous waste and disposed of accordingly.[6]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep1 Don all required PPE prep2 Verify fume hood is operational prep1->prep2 handle1 Weigh solid compound prep2->handle1 handle2 Dissolve in appropriate solvent handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 clean2 Segregate waste clean1->clean2 disp1 Solid Waste (Contaminated PPE, etc.) clean2->disp1 disp2 Liquid Waste (Solutions) clean2->disp2 disp3 Empty Containers clean2->disp3 disp1->disp2 disp2->disp3

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.